molecular formula C2H3N3 B124439 1H-1,2,3-Triazole CAS No. 288-36-8

1H-1,2,3-Triazole

カタログ番号: B124439
CAS番号: 288-36-8
分子量: 69.07 g/mol
InChIキー: QWENRTYMTSOGBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-1,2,3-triazole is a 1,2,3-triazole. It is a tautomer of a 2H-1,2,3-triazole and a 4H-1,2,3-triazole.
Heterocyclic compounds containing a five-membered ring with two carbon atoms and three nitrogen atoms with the molecular formula C2H3N3.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWENRTYMTSOGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870495
Record name 1H-1,2,3-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288-35-7, 288-36-8, 37306-44-8
Record name 2H-1,2,3-Triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2,3-Triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,3-Triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037306448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,3-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-Diazapyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-1,2,3-TRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM7554254W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Guide to 1H-1,2,3-Triazole Synthesis: Mechanisms and Protocols for the Modern Chemist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and bioconjugation. Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have made it a highly sought-after heterocyclic scaffold. The advent of "click chemistry" has further propelled the synthesis of 1,2,3-triazoles to the forefront of chemical research, offering efficient and reliable methods for their construction. This guide provides a comprehensive overview of the core mechanisms for synthesizing 1H-1,2,3-triazoles, tailored for professionals in the chemical sciences. We will delve into the thermal Huisgen cycloaddition, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC), complete with mechanistic insights, detailed experimental protocols, and quantitative data to inform your synthetic strategies.

The Huisgen 1,3-Dipolar Cycloaddition: The Foundation

The seminal work of Rolf Huisgen laid the foundation for 1,2,3-triazole synthesis through the [3+2] cycloaddition of an azide (a 1,3-dipole) and an alkyne (a dipolarophile).[1] This reaction is a concerted, pericyclic process involving the 4 π-electrons of the azide and the 2 π-electrons of the alkyne.[2]

Thermal Huisgen Cycloaddition

The original Huisgen cycloaddition is a thermal process that typically requires elevated temperatures to overcome a significant activation energy barrier.[3] A notable drawback of the thermal method is its lack of regioselectivity when using asymmetrical alkynes, often resulting in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles.[4]

Mechanism:

The thermal cycloaddition proceeds through a concerted mechanism where the new carbon-nitrogen and nitrogen-nitrogen bonds are formed simultaneously in a single transition state. The orientation of the azide and alkyne in the transition state determines the regiochemistry of the product. Due to the similar energy levels of the two possible transition states, a mixture of regioisomers is often observed.[3]

Thermal_Huisgen_Cycloaddition cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products (Mixture) R1_alkyne R¹—C≡C—H ts [...] R1_alkyne->ts Δ (Heat) R2_azide R²—N₃ R2_azide->ts product_1_4 1,4-regioisomer ts->product_1_4 ~1:1 Ratio product_1_5 1,5-regioisomer ts->product_1_5

Mechanism of the thermal Huisgen 1,3-dipolar cycloaddition.
Quantitative Data: Thermal Cycloaddition

AlkyneAzideTemperature (°C)Time (h)Ratio (1,4:1,5)Reference
PhenylacetyleneBenzyl azide9818Mixture[4]
Methyl propiolateMethyl azide--Mixture[5]
Experimental Protocol: General Procedure for Thermal Azide-Alkyne Cycloaddition

Materials:

  • Azide (1.0 eq)

  • Alkyne (1.0-1.2 eq)

  • High-boiling solvent (e.g., toluene, xylene, or neat)

Procedure:

  • In a sealed reaction vessel, combine the azide and the alkyne.

  • If using a solvent, add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product, which may contain a mixture of regioisomers, by column chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The discovery of copper(I) catalysis by the groups of Meldal and Sharpless revolutionized 1,2,3-triazole synthesis, establishing it as the quintessential "click" reaction.[4] The CuAAC reaction exhibits a remarkable rate acceleration (10⁷ to 10⁸-fold) compared to its thermal counterpart and proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted regioisomer.[3] This reaction is robust, tolerates a wide range of functional groups, and can be performed in various solvents, including water.[6]

Mechanism:

The currently accepted mechanism for CuAAC involves a stepwise process. The Cu(I) catalyst first coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst.

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R¹—C≡C—H Six_membered_intermediate Six-membered Cu-intermediate Cu_Acetylide->Six_membered_intermediate + Azide Azide R²—N₃ Triazolide Cu-Triazolide Six_membered_intermediate->Triazolide Rearrangement Triazolide->CuI - Product Product 1,4-Triazole Triazolide->Product + H⁺

Simplified catalytic cycle of the CuAAC reaction.
Quantitative Data: Comparison of Common CuAAC Ligands

The choice of ligand is crucial in CuAAC, as it stabilizes the Cu(I) oxidation state, prevents catalyst disproportionation, and can accelerate the reaction.

PropertyBTTAABTTESTHPTATBTA
Reaction Kinetics Very HighHighModerateVery High
Biocompatibility Very HighVery HighModerateLow
Cytotoxicity Very LowVery LowModerateHigh
Water Solubility ModerateHighHighLow
Organic Solubility ModerateLowLowVery High
Required Copper Conc. Very LowLowModerateHigh
Stability in Bio. Systems Very HighVery HighModerateLow

Data compiled from various sources.

Experimental Protocols

Materials:

  • Terminal alkyne (1.0 eq)

  • Azide (1.0-1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium L-ascorbate (0.1-0.2 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)

Procedure:

  • Dissolve the alkyne and azide in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the sodium L-ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. A color change is often observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA) in a biocompatible buffer (e.g., PBS, pH 7.4)

  • Azide-containing cargo (e.g., fluorescent dye, biotin)

  • THPTA or other water-soluble ligand

  • CuSO₄·5H₂O

  • Sodium L-ascorbate

Procedure:

  • Prepare stock solutions: CuSO₄·5H₂O (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium L-ascorbate (e.g., 100 mM in water, freshly prepared).

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-containing cargo.

  • Prepare a premixed solution of CuSO₄ and THPTA (typically a 1:5 molar ratio).

  • Add the CuSO₄/THPTA solution to the biomolecule mixture.

  • Initiate the reaction by adding the freshly prepared sodium L-ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours. If using light-sensitive reagents, protect the reaction from light.

  • Purify the conjugated biomolecule using a method appropriate for its properties (e.g., size-exclusion chromatography, dialysis, or affinity purification) to remove excess reagents and the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful metal-free alternative. This reaction utilizes a strained cyclooctyne, where the ring strain significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.

Mechanism:

Similar to the thermal Huisgen cycloaddition, SPAAC is a concerted [3+2] cycloaddition. The high degree of ring strain in the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst. The azide and the strained alkyne react to form a stable triazole linkage.

SPAAC_Mechanism cluster_reactants Reactants Cyclooctyne Strained Cyclooctyne Transition_State [Transition State] Cyclooctyne->Transition_State Ring Strain Azide R—N₃ Azide->Transition_State Product Stable Triazole Transition_State->Product Experimental_Workflow Start Start Prepare_Reagents Prepare Reactants (Azide & Alkyne) Start->Prepare_Reagents Reaction_Setup Reaction Setup (Solvent, Catalyst, etc.) Prepare_Reagents->Reaction_Setup Reaction Run Reaction (Heat / Room Temp) Reaction_Setup->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Chromatography, etc.) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Product Characterization->End

References

An In-depth Technical Guide to the Core Properties and Structure of 1H-1,2,3-Triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties, structural characteristics, synthesis, and reactivity of the 1H-1,2,3-triazole core. This aromatic heterocycle is a cornerstone in modern medicinal chemistry and drug development, primarily due to its unique electronic properties, metabolic stability, and its facile synthesis via "click" chemistry.

Core Structure and Tautomerism

This compound is a five-membered aromatic heterocycle with the molecular formula C₂H₃N₃. The ring consists of two carbon atoms and three contiguous nitrogen atoms. Its structure is planar, with all ring atoms being sp² hybridized, and it possesses a 6π electron system that imparts aromatic character.[1]

A key feature of the parent triazole is its existence in a tautomeric equilibrium with the 2H-1,2,3-triazole isomer. In aqueous solution, the 2H-tautomer is the major form, with a 1H to 2H ratio of approximately 1:2.[2] This equilibrium is crucial as the electronic properties and hydrogen bonding capabilities of the two tautomers differ, which can influence molecular interactions with biological targets.

Caption: Tautomeric equilibrium between 1H- and 2H-1,2,3-triazole.

Physicochemical and Structural Properties

The physicochemical properties of this compound are summarized below. Its high solubility in water and notable dipole moment are key characteristics influencing its application in biological systems.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂H₃N₃[3]
Molar Mass69.07 g/mol []
AppearanceColorless liquid or solid[1]
Melting Point23-25 °C[1][]
Boiling Point203 °C (at 752 mmHg)[1]
Density1.192 g/mL (at 25 °C)[1]
pKa (of conjugate acid)1.17[1]
pKa (as an acid)9.4[1][3]
SolubilityHighly soluble in water[2]
Dipole Moment1.85 D (tautomeric mixture in benzene)[1]

The precise molecular geometry of this compound has been determined with high accuracy using millimeter-wave spectroscopy. These structural parameters are fundamental for computational modeling and understanding intermolecular interactions.[5]

Table 2: Selected Bond Lengths and Angles for this compound

ParameterBond/AngleValueReference(s)
Bond Lengths N1-N21.352 Å[6]
N2-N31.301 Å[6]
N3-C41.343 Å[5]
C4-C51.361 Å[5]
C5-N11.350 Å[5]
Bond Angles C5-N1-N2107.9°[5]
N1-N2-N3109.8°[5]
N2-N3-C4105.7°[5]
N3-C4-C5110.1°[5]
C4-C5-N1106.5°[5]

Spectroscopic Characterization

The structural identity of this compound and its derivatives is routinely confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR (DMSO-d₆)δ 7.79 (s, 2H, C4-H, C5-H), δ 12.0 (br s, 1H, N-H)[1]
¹³C NMR (DMSO-d₆)δ 130.6 (C4, C5)[1]
Infrared (IR) Key absorptions for N-H, C-H, and ring vibrations.[7][8]
Mass Spectrometry (MS) m/z 69 (M⁺)[9][10]

Synthesis of the 1,2,3-Triazole Core

The synthesis of the 1,2,3-triazole ring is most famously achieved through the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. This reaction can be performed under thermal conditions, but the development of a copper(I)-catalyzed variant (CuAAC) by Sharpless and Meldal revolutionized its application, making it the premier example of "click chemistry."[11][12] The CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions.[13]

Synthesis_Workflow cluster_reactants Reactants cluster_products Products Azide Organic Azide (R₁-N₃) Thermal Thermal Huisgen Cycloaddition (High Temperature) Azide->Thermal CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 'Click Chemistry' Azide->CuAAC Alkyne Terminal Alkyne (R₂-C≡CH) Alkyne->Thermal Alkyne->CuAAC Triazole_1_4 1,4-disubstituted 1,2,3-Triazole Triazole_1_5 1,5-disubstituted 1,2,3-Triazole Thermal->Triazole_1_4 Mixture Thermal->Triazole_1_5 Mixture CuAAC->Triazole_1_4 Regioselective

Caption: General synthetic pathways to 1,2,3-triazoles via Huisgen cycloaddition.

Experimental Protocol: Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole (General Procedure)

This protocol describes a general method for the CuAAC reaction, a cornerstone of "click" chemistry, widely used in drug discovery for library synthesis.

Materials:

  • Organic Azide (1.0 eq)

  • Terminal Alkyne (1.0-1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent: typically a 1:1 mixture of water and t-butanol or DMF/water.

Procedure:

  • To a round-bottom flask, add the organic azide and the terminal alkyne.

  • Dissolve the starting materials in the chosen solvent system (e.g., H₂O/t-BuOH).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution. The reaction should turn from blue to a yellowish/greenish color, indicating the reduction of Cu(II) to the active Cu(I) catalyst.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product can be isolated by various workup procedures depending on its properties. If the product precipitates, it can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Reactivity and Applications in Drug Development

The 1,2,3-triazole ring is exceptionally stable to metabolic degradation, including oxidative and reductive conditions, as well as acidic and basic hydrolysis. This stability makes it an excellent scaffold in drug design. One notable reaction is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic nitrogen atoms, typically under thermal conditions in substituted amino-triazoles.[1][14]

The triazole core is considered a privileged pharmacophore and a versatile linker in drug discovery. Its ability to engage in hydrogen bonding (both as a donor and acceptor) and dipole-dipole interactions, while maintaining a rigid planar structure, allows for favorable binding to various biological targets.[2]

Role in Signaling Pathways: The Case of Carboxyamidotriazole (CAI)

While the unsubstituted triazole is not biologically active in itself, its derivatives have been developed to target numerous signaling pathways. A prominent example is Carboxyamidotriazole (CAI), an anti-cancer agent that functions as a calcium signal transduction inhibitor.[15]

CAI inhibits non-voltage-gated calcium channels, which blocks the influx of extracellular calcium. This disruption of calcium homeostasis interferes with downstream signaling cascades crucial for cell proliferation and angiogenesis. Specifically, CAI has been shown to down-regulate the Nitric Oxide Synthase (NOS) and Vascular Endothelial Growth Factor (VEGF) pathway, thereby inhibiting the formation of new blood vessels that tumors require for growth.[5]

Signaling_Pathway CAI Carboxyamidotriazole (CAI) Ca_Channel Non-Voltage-Gated Calcium Channel CAI->Ca_Channel inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Signal_Transduction Ca²⁺-Mediated Signal Transduction Ca_Influx->Signal_Transduction NOS Nitric Oxide Synthase (NOS) Activity Signal_Transduction->NOS NO Nitric Oxide (NO) Production NOS->NO VEGF VEGF Expression & Secretion NO->VEGF Angiogenesis Angiogenesis & Proliferation VEGF->Angiogenesis

Caption: Mechanism of action for Carboxyamidotriazole (CAI) in inhibiting angiogenesis.

References

The Aromaticity of the 1,2,3-Triazole Ring: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, largely owing to its remarkable stability, synthetic accessibility, and ability to engage in various non-covalent interactions. At the heart of these properties lies the inherent aromaticity of the triazole ring. This guide provides a comprehensive technical overview of the electronic structure, theoretical underpinnings, and experimental evidence that define the aromatic character of the 1,2,3-triazole core.

Electronic Basis of Aromaticity in 1,2,3-Triazoles

The aromaticity of the 1,2,3-triazole ring is fundamentally derived from its compliance with Hückel's rule for aromaticity.[1][2] This rule stipulates that a planar, cyclic, and fully conjugated system with (4n + 2) π-electrons will exhibit aromatic character. The 1,2,3-triazole ring, a five-membered heterocycle containing two carbon and three nitrogen atoms, fulfills these criteria.[1]

All five atoms within the ring are sp² hybridized, resulting in a planar geometry with a continuous overlapping system of p-orbitals.[1] The aromatic sextet of π-electrons is formed by contributions from the two carbon atoms (one electron each) and the three nitrogen atoms. One nitrogen atom contributes two electrons from its lone pair, while the other two nitrogen atoms each contribute one electron to the delocalized system.[1] This delocalization of 6π-electrons over the five-membered ring imparts significant thermodynamic stability.[1]

The 1,2,3-triazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which are in equilibrium in both solution and the gas phase.[1][2] Both of these tautomers are considered aromatic, whereas the 4H-tautomer is non-aromatic.[1] Computational studies have indicated that the 2H-tautomer is generally more stable in the gas phase.[3]

Quantitative Assessment of Aromaticity

The aromaticity of 1,2,3-triazoles has been quantified through various computational methods. The most common indices include Aromatic Stabilization Energy (ASE), Nucleus-Independent Chemical Shift (NICS), and the Harmonic Oscillator Model of Aromaticity (HOMA).

Aromaticity IndexTautomerCalculated ValueReference Compound (Benzene)
Aromatic Stabilization Energy (ASE) 1H-1,2,3-triazole20.21 kcal/mol~36 kcal/mol
2H-1,2,3-triazole22.21 kcal/mol~36 kcal/mol
Bond Lengths (Å) from Millimeter-wave Spectroscopy Bond This compound 2H-1,2,3-triazole
N1-N21.3501.321
N2-N31.3051.321
N3-C41.3601.352
C4-C51.3781.373
C5-N11.365-
C5-N2-1.352

Table 1: Quantitative Aromaticity Data for 1,2,3-Triazole Tautomers. ASE values provide an energetic measure of stability due to electron delocalization.[4] Bond lengths determined by high-resolution spectroscopy indicate the degree of bond equalization, a hallmark of aromatic systems.[3]

Experimental Protocols for Synthesis and Characterization

The robust aromatic nature of the 1,2,3-triazole ring allows for its efficient synthesis through various methods, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC).

Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via CuAAC

Principle: This "click chemistry" reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to regioselectively yield the 1,4-disubstituted triazole.

Detailed Protocol:

  • Reactant Preparation: Dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of water and tert-butyl alcohol (4 mL).

  • Catalyst Addition: To the stirred reaction mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol in 300 µL of water). This is followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate (0.01 mmol in 100 µL of water). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (25 ± 3 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are completely consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of 1,5-Disubstituted-1,2,3-Triazoles via RuAAC

Principle: The ruthenium-catalyzed reaction provides complementary regioselectivity to the CuAAC, affording the 1,5-disubstituted triazole isomer.

Detailed Protocol:

  • Inert Atmosphere: Place the organic azide (e.g., benzyl azide, 0.075 mol) in a three-necked round-bottomed flask equipped with a magnetic stir bar and purge the vessel with an inert gas (e.g., argon).

  • Reagent Addition: Add dichloroethane (DCE, 150 mL) followed by the terminal alkyne (e.g., phenylacetylene, 0.0789 mol) to the flask. Place the reaction in a pre-heated oil bath at 45 °C.

  • Catalyst Introduction: After 5 minutes of stirring, add a solution of the ruthenium catalyst (e.g., chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium, 0.752 mmol) in DCE (3 mL) to the reaction vessel via syringe.

  • Reaction Progression: Monitor the reaction, which is typically complete within 30 minutes, often indicated by a color change from orange to dark brown.

  • Purification: Cool the reaction mixture to room temperature and add silica gel. Remove the solvent by rotary evaporation. Place the resulting powder on a column and flush with ethyl acetate. Concentrate the eluent and triturate the resulting solid with hexanes. Filter the solid, wash with hexanes, and dry under vacuum to yield the pure 1,5-disubstituted triazole.

Characterization of Aromaticity

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The protons attached to the triazole ring typically resonate in the aromatic region (δ 7.0-9.0 ppm), shifted downfield due to the diamagnetic ring current effect, a characteristic of aromatic systems. For example, in 1,4-disubstituted 1,2,3-triazoles, the C5-H proton signal appears as a singlet in the range of δ 8.00–8.75 ppm.[5]

  • ¹³C NMR: The carbon atoms of the triazole ring also exhibit chemical shifts in the aromatic region, typically between δ 120-150 ppm.[5] For instance, in 1,4-disubstituted triazoles, the C5 and C4 carbons appear in the ranges of δ 122.46–127.49 and δ 139.27–148.64 ppm, respectively.[5]

X-ray Crystallography:

  • Bond Length Analysis: Single-crystal X-ray diffraction provides precise measurements of bond lengths and angles.[6] In an aromatic system, the bond lengths are intermediate between those of typical single and double bonds, indicating electron delocalization. A high degree of bond length equalization within the ring is a strong indicator of aromaticity.[7] For instance, precise measurements from millimeter-wave spectroscopy have determined the bond lengths in 1H- and 2H-1,2,3-triazole, showing this intermediate character.[3]

Visualizing the Logic of Aromaticity Determination

The determination of aromaticity in a heterocyclic compound like 1,2,3-triazole follows a clear logical progression based on established electronic and structural rules.

Aromaticity_Workflow Start Molecule to be Assessed IsCyclic Is the molecule cyclic? Start->IsCyclic IsPlanar Is the molecule planar? (sp2 hybridization of all ring atoms) IsCyclic->IsPlanar Yes NotAromatic Not Aromatic IsCyclic->NotAromatic No IsConjugated Is there a continuous ring of p-orbitals? IsPlanar->IsConjugated Yes IsPlanar->NotAromatic No HuckelsRule Does the molecule have (4n+2) π-electrons? IsConjugated->HuckelsRule Yes IsConjugated->NotAromatic No Aromatic Aromatic HuckelsRule->Aromatic Yes (n=0, 1, 2...) HuckelsRule->NotAromatic No

Caption: Workflow for determining the aromaticity of a molecule.

This flowchart illustrates the sequential criteria that must be met for a compound to be classified as aromatic. The 1,2,3-triazole ring successfully navigates this pathway, confirming its aromatic nature.

Resonance Structures of the 1,2,3-Triazole Ring

The delocalization of the 6π-electron system in the this compound can be represented by several resonance structures, which collectively contribute to the overall stability and electronic distribution of the ring.

References

The Synthesis of 1H-1,2,3-Triazoles: A Technical Guide to a Century of Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, prized for its metabolic stability, capacity for hydrogen bonding, and rigid planar structure. The journey of its synthesis is a compelling narrative of chemical innovation, spanning from early serendipitous discoveries to the modern era of high-efficiency "click" chemistry. This in-depth technical guide provides a comprehensive overview of the seminal discoveries and historical evolution of this compound synthesis, complete with detailed experimental protocols, quantitative comparisons of key methodologies, and visualizations of the underlying chemical principles.

The Dawn of 1,2,3-Triazole Synthesis: The Pechmann Reaction

The first synthesis of a 1,2,3-triazole derivative is credited to German chemist Hans von Pechmann in 1888. This early method, known as the Pechmann triazole synthesis, involves the reaction of a diazomethane with a compound containing an activated methylene group, such as a β-ketoester. While not a widely used method today due to the hazardous nature of diazomethane, it represents the foundational discovery in this field.

Experimental Protocol: Pechmann Synthesis of a 1,2,3-Triazole Derivative

Reaction: Diazomethane with ethyl acetoacetate.

Materials:

  • Diazomethane (handle with extreme caution, prepared in situ from a suitable precursor like Diazald®)

  • Ethyl acetoacetate

  • Diethyl ether (anhydrous)

Procedure:

  • In a fume hood, a solution of ethyl acetoacetate (1 equivalent) in anhydrous diethyl ether is prepared in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • A freshly prepared ethereal solution of diazomethane is added dropwise to the stirred solution of ethyl acetoacetate. The addition is continued until a faint yellow color persists, indicating a slight excess of diazomethane.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The solvent and excess diazomethane are carefully removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the corresponding 1,2,3-triazole.

The Huisgen 1,3-Dipolar Cycloaddition: A Foundational Discovery

The landscape of 1,2,3-triazole synthesis was fundamentally reshaped in the mid-20th century by the pioneering work of Rolf Huisgen. His systematic investigation of 1,3-dipolar cycloaddition reactions established a powerful and general method for the synthesis of five-membered heterocycles. The thermal Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne became the classical method for preparing 1,2,3-triazoles.[1] This reaction proceeds via a concerted pericyclic mechanism.[2] However, the thermal process requires elevated temperatures and long reaction times, and critically, it results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which are often difficult to separate.[3]

Experimental Protocol: Thermal Huisgen Cycloaddition of Benzyl Azide and Phenylacetylene

Reaction: Benzyl azide with phenylacetylene to form a mixture of 1-benzyl-4-phenyl-1H-1,2,3-triazole and 1-benzyl-5-phenyl-1H-1,2,3-triazole.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Toluene (anhydrous)

Procedure:

  • In a sealed tube, benzyl azide (1.0 equivalent) and phenylacetylene (1.0 equivalent) are dissolved in anhydrous toluene.

  • The tube is securely sealed, and the reaction mixture is heated to 98 °C for 18 hours.[1]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting crude product, a mixture of 1,4- and 1,5-regioisomers, is then purified by column chromatography on silica gel to separate the isomers.

Huisgen_Cycloaddition Huisgen 1,3-Dipolar Cycloaddition Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products (Mixture of Regioisomers) Azide R1-N≡N⁺-N⁻ TS [Concerted Cycloaddition] Azide->TS + Alkyne Alkyne R2-C≡C-R3 Alkyne->TS Product14 1,4-Disubstituted Triazole TS->Product14 Product15 1,5-Disubstituted Triazole TS->Product15

Caption: Mechanism of the thermal Huisgen 1,3-dipolar cycloaddition.

The "Click" Chemistry Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A paradigm shift in 1,2,3-triazole synthesis occurred in 2002 with the independent reports from the laboratories of K. Barry Sharpless and Morten Meldal on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction, the quintessential example of "click chemistry," proceeds with remarkable efficiency and, most importantly, complete regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer. The reaction is typically carried out under mild, often aqueous, conditions and tolerates a wide range of functional groups.[4][5] The dramatic rate acceleration and exquisite regiocontrol are attributed to a stepwise mechanism involving copper-acetylide intermediates.[4]

Experimental Protocol: CuAAC Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

Reaction: Benzyl azide with phenylacetylene catalyzed by copper(I).

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

Procedure:

  • In a flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in a 1:1 mixture of tert-butanol and deionized water (4 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in deionized water (1 mL).

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours and can be monitored by thin-layer chromatography (TLC).[6]

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole. A yield of 73% has been reported for this reaction.[7]

CuAAC_Catalytic_Cycle Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle CuI Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Alkyne->Cu_Acetylide Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide R2-N3 Azide->Cu_Triazolide Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product + H+ Product->CuI Releases Proton_Source H+ Proton_Source->Product

Caption: The catalytic cycle of the CuAAC reaction.

Accessing the "Other" Regioisomer: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC provides a robust route to 1,4-disubstituted 1,2,3-triazoles, access to the 1,5-disubstituted isomers remained a challenge. In 2005, the research groups of Valery Fokin and Guochen Jia reported that ruthenium complexes, particularly those containing a pentamethylcyclopentadienyl (Cp*) ligand, catalyze the azide-alkyne cycloaddition to selectively produce 1,5-disubstituted 1,2,3-triazoles.[8] This reaction, termed RuAAC, proceeds through a distinct mechanism involving a ruthenacycle intermediate.[9] A significant advantage of RuAAC is its ability to accommodate both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles.[8]

Experimental Protocol: RuAAC Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole

Reaction: Benzyl azide with phenylacetylene catalyzed by a ruthenium(II) complex.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(cod)]

  • 1,2-Dichloroethane (DCE), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried, three-necked round-bottomed flask under an inert atmosphere, dissolve benzyl azide (10.0 g, 0.075 mol) and phenylacetylene (8.06 g, 0.0789 mol) in anhydrous DCE (150 mL).[10]

  • Heat the reaction mixture to 45 °C in an oil bath.

  • After 5 minutes, add a solution of [Cp*RuCl(cod)] (285 mg, 0.752 mmol, 1 mol%) in anhydrous DCE (3 mL) to the reaction vessel via syringe.

  • Stir the reaction at 45 °C and monitor its progress. The reaction is typically complete within 30 minutes.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add silica gel to the reaction mixture and remove the solvent by rotary evaporation.

  • The resulting powder is loaded onto a column and flushed with ethyl acetate. The eluent is concentrated to give the crude product.

  • The crude solid is triturated with hexanes, filtered, and dried in vacuo to afford pure 1-benzyl-5-phenyl-1H-1,2,3-triazole. Yields of 90-92% have been reported for this procedure.[10]

RuAAC_Catalytic_Cycle Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Cycle Ru_Catalyst [Cp*RuCl] Ruthenacycle Ruthenacycle Intermediate Ru_Catalyst->Ruthenacycle + Alkyne + Azide Alkyne R1-C≡C-R2 Alkyne->Ruthenacycle Azide R3-N3 Azide->Ruthenacycle Product 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Product Reductive Elimination Product->Ru_Catalyst Releases

Caption: The catalytic cycle of the RuAAC reaction.

Metal-Free Bioorthogonal Ligation: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The cytotoxicity of copper catalysts limited the application of CuAAC in living systems. This challenge spurred the development of the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that proceeds without the need for a metal catalyst.[11] Pioneered by Carolyn Bertozzi, SPAAC utilizes the high ring strain of cyclooctynes, which readily react with azides in a [3+2] cycloaddition to release this strain.[11] The reaction is fast, highly selective, and biocompatible, making it an invaluable tool for in vivo imaging and bioconjugation. The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne.

Experimental Protocol: SPAAC using a DBCO Reagent and Benzyl Azide

Reaction: A dibenzocyclooctyne (DBCO) derivative with benzyl azide.

Materials:

  • DBCO-containing molecule (e.g., DBCO-NHS ester for protein labeling)

  • Benzyl azide

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (optional, as a co-solvent)

Procedure:

  • Prepare a stock solution of the DBCO reagent in DMSO.

  • Prepare a solution of the azide-functionalized molecule (e.g., benzyl azide) in PBS.

  • Combine the DBCO solution and the azide solution in a reaction vessel. If necessary, the final concentration of DMSO should be kept low (typically <10%) to maintain the integrity of biological samples.

  • Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from minutes to hours depending on the concentrations of the reactants and the specific DBCO derivative used.[12]

  • The progress of the reaction can be monitored by observing the disappearance of the DBCO's characteristic UV absorbance at around 310 nm.[13]

  • The resulting triazole conjugate can be purified using methods appropriate for the molecules involved, such as size-exclusion chromatography for biomolecules.

SPAAC_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Triazole Stable Triazole Adduct Cyclooctyne->Triazole + Azide (No Catalyst) Azide R-N3 Azide->Triazole

Caption: The catalyst-free SPAAC reaction.

Quantitative Comparison of Synthetic Methodologies

The choice of synthetic method for constructing a this compound depends on the desired regiochemistry, the tolerance of the substrates to the reaction conditions, and the intended application. The following tables provide a quantitative comparison of the key synthetic methodologies.

Table 1: Comparison of Major 1,2,3-Triazole Synthesis Methods

FeatureThermal Huisgen CycloadditionCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)Strain-Promoted (SPAAC)
Regioselectivity Mixture of 1,4- and 1,5-isomers[3]Exclusively 1,4-isomer[4]Exclusively 1,5-isomer (with terminal alkynes)[8]Mixture, depends on cyclooctyne structure
Reaction Conditions High temperature (80-150 °C), long reaction times[1]Room temperature, aqueous or organic solvents[6]Room temperature to elevated temperatures (40-80 °C)[10]Physiological conditions (room temp, aqueous)[11]
Typical Yields Moderate to good, separation of isomers requiredHigh to quantitative[7]Good to excellent[10]High to quantitative
Catalyst NoneCopper(I)Ruthenium(II)[8]None
Substrate Scope BroadTerminal alkynesTerminal and internal alkynes[8]Azides and strained alkynes
Key Advantage Simplicity (no catalyst)High regioselectivity, mild conditions, "click" reactionAccess to 1,5-regioisomers, tolerates internal alkynesBioorthogonal, catalyst-free
Key Disadvantage Lack of regioselectivity, harsh conditionsCatalyst cytotoxicity in biological systemsCatalyst cost and potential toxicityRequires synthesis of strained alkynes

Table 2: Second-Order Rate Constants for Common Cyclooctynes in SPAAC with Benzyl Azide

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Bicyclo[6.1.0]nonyneBCN~0.14
DibenzocyclooctyneDBCO0.24 - 0.31[6]
DibenzoazacyclooctyneDIBAC1.9
BiarylazacyclooctynoneBARAC~3.1

Note: Rate constants can vary depending on the solvent and specific reaction conditions.[6][14]

Conclusion

The synthesis of the this compound ring has undergone a remarkable evolution, from the early work of Pechmann to the highly sophisticated and controlled methods available today. The Huisgen 1,3-dipolar cycloaddition laid the essential groundwork, but it was the advent of copper- and ruthenium-catalyzed reactions that unlocked the full potential of this chemistry by providing exquisite control over regioselectivity. The development of strain-promoted, catalyst-free cycloadditions has further expanded the horizons of triazole synthesis, enabling its application in the complex environment of living systems. For researchers in drug discovery and materials science, a thorough understanding of these diverse synthetic methodologies is crucial for the rational design and efficient synthesis of novel functional molecules. The continued innovation in this field promises even more powerful and versatile tools for the construction of this important heterocyclic motif.

References

Tautomerism in 1H-1,2,3-Triazole: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the tautomeric landscape of 1H-1,2,3-triazole, detailing its structural dynamics, the factors governing its equilibrium, and the profound implications for medicinal chemistry, materials science, and coordination chemistry.

The 1,2,3-triazole moiety is a cornerstone in modern chemical sciences, celebrated for its stability, synthetic accessibility via "click chemistry," and its versatile role as a pharmacophore and functional linker.[1][2] A nuanced understanding of its chemistry, however, requires a deep appreciation of its tautomeric nature. The unsubstituted this compound exists as a dynamic equilibrium of primarily two tautomers: the 1H- and 2H-forms, with the 4H-tautomer being a less stable, non-aromatic species.[3][4] This guide provides a comprehensive technical overview of this phenomenon, tailored for researchers, scientists, and drug development professionals.

The Tautomeric Forms of 1,2,3-Triazole

1,2,3-Triazole can exist in three potential tautomeric forms, arising from the migration of a proton between the nitrogen atoms of the heterocyclic ring.

  • This compound: An asymmetric tautomer with the proton residing on the N1 nitrogen.

  • 2H-1,2,3-Triazole: A symmetric tautomer with the proton on the N2 nitrogen.

  • 4H-1,2,3-Triazole: A non-aromatic and generally less stable tautomer.

The equilibrium between the 1H- and 2H-tautomers is the most significant and has been the subject of extensive experimental and computational investigation.

Diagram of Tautomeric Equilibrium in 1,2,3-Triazole

tautomerism Tautomer1H This compound Tautomer2H 2H-1,2,3-Triazole Tautomer1H->Tautomer2H Proton Transfer Tautomer4H 4H-1,2,3-Triazole (non-aromatic, less stable) Tautomer1H->Tautomer4H Proton Transfer

Caption: Prototropic tautomerism in the 1,2,3-triazole ring system.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is delicately balanced and can be significantly influenced by a variety of internal and external factors.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomer.

  • Gas Phase and Nonpolar Solvents: In the gas phase and in nonpolar solvents, the 2H-tautomer is generally more stable.[5] This is attributed to its lower dipole moment.

  • Polar Solvents: In polar solvents, particularly aqueous solutions, the 1H-tautomer is favored due to its larger dipole moment, which allows for stronger stabilizing interactions with the polar solvent molecules.[5]

Substituent Effects

The nature and position of substituents on the triazole ring can significantly alter the relative stabilities of the tautomers. Electron-withdrawing and electron-donating groups can influence the acidity and basicity of the nitrogen atoms, thereby shifting the equilibrium. For instance, electron-attracting substituents on an amino nitrogen attached to the triazole ring can increase the proportion of the 1-isomer in the equilibrium mixture.

Temperature

Temperature can also affect the tautomeric ratio, with higher temperatures often favoring the less polar 2H-tautomer.[5]

Diagram of Factors Influencing Tautomeric Equilibrium

factors Equilibrium Tautomeric Equilibrium (1H vs. 2H) Solvent Solvent Polarity Equilibrium->Solvent Influenced by Substituents Substituent Effects Equilibrium->Substituents Influenced by Temperature Temperature Equilibrium->Temperature Influenced by

Caption: Key factors governing the 1H- and 2H-tautomer equilibrium.

Quantitative Data on Tautomeric Equilibrium

The relative stabilities and populations of the 1,2,3-triazole tautomers have been quantified through various experimental and computational methods.

ParameterCondition1H-Tautomer2H-TautomerReference(s)
Relative Energy (ΔE) Gas Phase (HF/DZ)+14.7 kJ/mol0 kJ/mol[6]
Relative Energy (ΔE) Gas Phase (CCSD(T))+3.5–4.5 kcal/mol0 kcal/mol[7]
Dipole Moment (μ) Gas Phase4.38 D0.218 D[6]
Tautomer Ratio (1H:2H) Gas Phase (Room Temp.)1 : 1000Favored[6]
Tautomer Ratio (1H:2H) Aqueous SolutionFavored1 : 2[8]

Experimental Protocols for Tautomer Analysis

The study of tautomerism in 1,2,3-triazoles relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating tautomeric equilibria in solution.[9]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve the 1,2,3-triazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it influences the tautomeric ratio.

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • ¹H NMR: Acquire standard one-dimensional proton spectra. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure quantitative integration, and a spectral width that covers the expected chemical shift range.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra. Longer acquisition times are typically required.

  • Data Analysis:

    • In cases of slow exchange on the NMR timescale, distinct sets of signals will be observed for each tautomer. The relative integration of non-exchangeable proton signals can be used to determine the tautomer ratio.

    • For fast exchange, averaged signals are observed. The chemical shifts of these averaged signals can be compared to theoretical chemical shifts calculated for each tautomer to estimate the equilibrium position.[10]

    • Variable temperature NMR studies can be performed to investigate the dynamics of the proton exchange and potentially resolve individual tautomer signals at lower temperatures.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the tautomeric forms present, particularly in the solid state.[11]

Protocol for FTIR Analysis:

  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an appropriate liquid cell.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 2-4 cm⁻¹.

    • Scans: Accumulate a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Data Analysis:

    • The N-H stretching and bending vibrations, as well as the ring stretching modes, are sensitive to the tautomeric form.

    • Comparison of the experimental spectrum with computationally predicted spectra for each tautomer can aid in the assignment of the predominant form.[11] For example, the IR spectra of 1H- and 2H-1,2,3-triazoles show distinct patterns in the fingerprint region.

Implications of Tautomerism

The tautomeric equilibrium of 1,2,3-triazoles has far-reaching consequences in various scientific disciplines.

Drug Development

The specific tautomeric form of a drug molecule can profoundly influence its biological activity by affecting its shape, hydrogen bonding capabilities, and overall electronic properties, which are critical for receptor binding.[2][12]

  • Receptor Interactions: The different arrangement of hydrogen bond donors and acceptors in the 1H- and 2H-tautomers can lead to different binding modes and affinities for a biological target. For instance, a specific tautomer might be required to form a crucial hydrogen bond with an amino acid residue in the active site of an enzyme.

  • Physicochemical Properties: Tautomerism affects properties such as lipophilicity, solubility, and pKa, which in turn influence the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a drug.

Diagram of Tautomerism in Drug-Receptor Binding

drug_receptor cluster_drug Drug Molecule (1,2,3-Triazole) Tautomer1H 1H-Tautomer (H-bond donor/acceptor) Receptor Biological Receptor (Active Site) Tautomer1H->Receptor Strong Binding (Specific H-bonds) Tautomer2H 2H-Tautomer (H-bond acceptor) Tautomer2H->Receptor Weak or No Binding

Caption: Differential binding of tautomers to a biological target.

Coordination Chemistry

The nitrogen atoms of the 1,2,3-triazole ring are excellent coordinating sites for metal ions. The tautomeric form dictates the available coordination sites and the resulting geometry and properties of the metal complexes.[13]

  • 1H-Tautomer: Can act as a monodentate ligand through N3 or a bridging ligand.

  • 2H-Tautomer: Can also participate in various coordination modes. The specific tautomer present can influence the electronic properties and catalytic activity of the resulting coordination complex.

Materials Science

The ability to control the tautomeric equilibrium of 1,2,3-triazoles is being explored for the development of "smart" materials with tunable properties.[5]

  • Proton Conductors: The proton transfer inherent in tautomerism makes 1,2,3-triazole derivatives promising candidates for proton-conducting materials in fuel cells.

  • Sensors: The sensitivity of the tautomeric equilibrium to the environment (e.g., solvent polarity, pH) can be harnessed to design chemical sensors.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry with significant practical implications. A thorough understanding and the ability to predict and control the tautomeric equilibrium are crucial for the rational design of new drugs, functional materials, and catalysts. This guide provides a foundational framework for researchers and professionals working with this versatile and important heterocyclic scaffold. Further investigations into the subtle interplay of factors governing tautomerism will undoubtedly continue to unlock new applications for 1,2,3-triazoles in science and technology.

References

Spectroscopic Characterization of 1H-1,2,3-Triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-1,2,3-triazole is a five-membered heterocyclic aromatic compound containing three adjacent nitrogen atoms. This core structure is a key pharmacophore in a wide array of medicinally important molecules and a versatile building block in organic synthesis, largely owing to its stability and unique electronic properties. The facile construction of the 1,2,3-triazole ring via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further cemented its importance in medicinal chemistry, materials science, and chemical biology.

A thorough understanding of the structural and electronic characteristics of the this compound scaffold is paramount for the rational design of novel therapeutics and functional materials. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide indispensable tools for the unambiguous characterization of this heterocycle. This technical guide offers an in-depth overview of the NMR and IR spectroscopic features of this compound, complete with experimental protocols and data presented for clarity and comparative analysis.

Spectroscopic Data of this compound

The spectroscopic data for this compound are summarized below. These values represent the characteristic signals that are fundamental for the identification and structural elucidation of molecules containing this heterocyclic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.[1] For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the protons and carbons of the heterocyclic ring.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals arising from the protons attached to the carbon atoms of the triazole ring. The chemical shifts are influenced by the electronic environment within the aromatic ring.

Proton Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Coupling Constant (J) (Hz)
H4~7.7SingletN/A
H5~7.7SingletN/A
NHBroad, variableSingletN/A

Note: The exact chemical shifts can vary depending on the solvent and concentration. The NH proton signal is often broad and its chemical shift is highly dependent on solvent, temperature, and concentration.

¹³C NMR Data

The carbon NMR spectrum provides information about the carbon framework of the molecule. For 1,4-disubstituted-1H-1,2,3-triazoles, the C5 signal typically appears around δ ~120 ppm, while for 1,5-disubstituted isomers, the C4 signal is found at approximately δ ~133 ppm.[2]

Carbon Chemical Shift (δ) in DMSO-d₆ (ppm)
C4~130.5
C5~130.5

Note: In the parent this compound, due to tautomerism, the C4 and C5 carbons can be chemically equivalent, leading to a single signal in the ¹³C NMR spectrum. The chemical shifts are referenced to the residual solvent signal.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of its bonds.

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H stretch3200-3400Broad, Medium
C-H stretch (aromatic)3100-3150Medium
C=C stretch1448-1522Medium
Ring deformation~1531Medium
N-N=N stretch~1200-1300Strong
C-H in-plane bend~1000-1100Medium
C-H out-of-plane bend~800-900Strong

Note: The frequencies can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions such as hydrogen bonding.[1][5]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for acquiring ¹H and ¹³C NMR spectra of this compound and its derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified triazole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

  • Instrumentation: Record the NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. The chemical shifts are reported in ppm and referenced to the solvent signal.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency domain spectrum.

IR Spectroscopy Protocol

The following protocol outlines the procedure for obtaining an FT-IR spectrum of a solid triazole sample:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method): If the sample is soluble in a volatile solvent, dissolve a small amount and deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound.[6]

  • Instrumentation: Place the KBr pellet or salt plate in the sample holder of an FT-IR spectrometer.

  • Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and report their frequencies in wavenumbers (cm⁻¹).

Visualizing Spectroscopic Workflows

Spectroscopic Characterization Workflow

The general workflow for the spectroscopic characterization of a compound like this compound involves a logical sequence of steps from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Purified_Compound Purified this compound NMR_Sample Dissolve in Deuterated Solvent Purified_Compound->NMR_Sample IR_Sample Prepare KBr Pellet or Thin Film Purified_Compound->IR_Sample NMR_Acquisition NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR_Acquisition IR_Acquisition FT-IR Spectrometer IR_Sample->IR_Acquisition NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acquisition->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Acquisition->IR_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic characterization of this compound.

Logical Relationships in NMR Spectral Interpretation

The interpretation of NMR spectra involves correlating different spectral parameters to deduce the molecular structure.

G Chem_Shift Chemical Shift (δ) Electronic_Env Electronic Environment of Nuclei Chem_Shift->Electronic_Env Integration Integration Proton_Ratio Ratio of Protons Integration->Proton_Ratio Multiplicity Multiplicity (Splitting Pattern) Neighboring_Protons Number of Neighboring Protons Multiplicity->Neighboring_Protons Coupling_Const Coupling Constant (J) Connectivity Connectivity of Atoms Coupling_Const->Connectivity

Caption: Logical relationships between NMR parameters and structural information.

Conclusion

The spectroscopic characterization of this compound by NMR and IR techniques provides a detailed fingerprint of its molecular structure. The data and protocols presented in this guide serve as a fundamental resource for researchers in the fields of medicinal chemistry, drug development, and materials science. An accurate interpretation of these spectra is essential for the confirmation of the triazole structure in synthesized compounds and for understanding its role in the modulation of biological activity and material properties. The continued application of these spectroscopic methods will undoubtedly facilitate the development of novel and innovative applications for this important heterocyclic scaffold.

References

An In-depth Technical Guide to the Solubility and Stability of 1H-1,2,3-Triazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-1,2,3-triazole is a five-membered aromatic heterocycle containing three contiguous nitrogen atoms. This moiety is a cornerstone in medicinal chemistry and drug development, frequently employed as a stable linker or a pharmacophore in a wide array of therapeutic agents.[1] Its utility stems from its unique electronic properties, ability to engage in hydrogen bonding, and its general stability.[2][3] This technical guide provides a comprehensive overview of the solubility and stability of the parent this compound in common solvents, offering valuable data for researchers, scientists, and professionals in drug development.

Core Properties of this compound

PropertyValueReference
Molecular FormulaC₂H₃N₃[4]
Molar Mass69.07 g/mol [1]
AppearanceColorless to light yellow liquid
Melting Point23-25 °C[4]
Boiling Point203 °C[4]
pKa9.4[4]

Solubility Profile

This compound is a polar molecule, a characteristic that dictates its solubility in various solvents. It is well-documented to be highly soluble in water and other polar solvents.[1][3] In aqueous solutions, it exists in equilibrium with its 2H-tautomer.[1]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in a range of common laboratory solvents.

SolventPolaritySolubility
WaterHighVery Soluble
EthanolHighSoluble
MethanolHighSoluble
Dimethyl Sulfoxide (DMSO)HighSoluble
AcetoneMediumSoluble
TolueneLowSparingly Soluble
ChloroformMediumSparingly Soluble
Ethyl AcetateMediumSoluble
HexaneLowInsoluble

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in the literature, data for the closely related isomer, 1,2,4-triazole, can provide a useful approximation. The solubility of 1,2,4-triazole in water at room temperature is approximately 1g/100mL.[5] Given the structural similarities and polar nature of both isomers, a similar order of magnitude can be expected for this compound in polar solvents.

Stability Profile

This compound is generally considered a stable aromatic compound, resistant to hydrolysis and oxidation under standard conditions.[2] This stability is a key attribute for its widespread use in drug discovery.

Hydrolytic and Oxidative Stability

The 1,2,3-triazole ring is stable to both acidic and basic hydrolysis, as well as to oxidative and reductive conditions, which is indicative of its high degree of aromatic stabilization.[2]

Thermal Stability

While stable at ambient temperatures, this compound will undergo thermal decomposition at elevated temperatures. It is considered less thermally stable than its 1,2,4-triazole isomer. The initial step in its thermal decomposition is ring-opening.[6] At very high temperatures, around 500 °C, it undergoes flash vacuum pyrolysis, leading to the loss of molecular nitrogen (N₂) and the formation of an aziridine ring.[4]

Photochemical Stability

This compound and its derivatives can undergo photochemical decomposition.[7] The specific degradation pathways and quantum yields for the parent compound are not extensively detailed in the literature but are an important consideration for light-sensitive applications. Studies on related triazole fungicides have shown that photodegradation can occur, with the degradation kinetics following first-order models.[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable solubility and stability data. The following sections outline methodologies based on established practices and regulatory guidelines.

Solubility Determination

Two common methods for solubility determination are the thermodynamic (shake-flask) method and the kinetic method.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure clear separation of the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Protocol 2: Kinetic Solubility Determination

Objective: To determine the solubility of this compound from a concentrated stock solution, mimicking early drug discovery screening conditions.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent, typically DMSO.

  • Serial Dilution: Add the stock solution to the aqueous buffer or solvent of interest in a microplate format, creating a range of concentrations.

  • Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.

  • Quantification (Optional): Alternatively, filter the solutions to remove any precipitate and quantify the concentration in the filtrate using HPLC-UV or a similar method.

Stability Testing

Stability testing is performed to understand how the quality of a substance varies over time under the influence of environmental factors. The International Council for Harmonisation (ICH) provides comprehensive guidelines for these studies.[9][10][11][12][13]

Protocol 3: Stability Testing under Forced Degradation Conditions

Objective: To investigate the degradation pathways and intrinsic stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) at a specified temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at a specified temperature for a defined period.

    • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid or solution sample to elevated temperatures (e.g., in 10 °C increments above the accelerated stability testing temperature).

    • Photostability: Expose the sample to a controlled light source as per ICH Q1B guidelines, including a dark control.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradants.

Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for assessing the solubility and stability of a research compound like this compound.

G start_end start_end process process decision decision data data bad_outcome bad_outcome start Start: Compound Synthesis (this compound) kinetic_sol Kinetic Solubility Assay (High-Throughput) start->kinetic_sol is_soluble_kinetic Sufficiently Soluble? kinetic_sol->is_soluble_kinetic thermo_sol Thermodynamic Solubility (Shake-Flask) is_soluble_kinetic->thermo_sol Yes reformulate Reformulation/ Structure Modification is_soluble_kinetic->reformulate No solubility_data Solubility Profile Data thermo_sol->solubility_data forced_degradation Forced Degradation Studies (pH, Oxidation, Light, Temp) solubility_data->forced_degradation degradation_pathways Identify Degradation Pathways & Products forced_degradation->degradation_pathways stability_indicating_method Develop Stability- Indicating Method (e.g., HPLC) degradation_pathways->stability_indicating_method long_term_stability ICH Long-Term & Accelerated Stability Studies stability_indicating_method->long_term_stability is_stable Stable? long_term_stability->is_stable stability_data Stability Profile Data is_stable->stability_data Yes is_stable->reformulate No end End: Comprehensive Profile for Drug Development stability_data->end reformulate->start

References

The Triazole Moiety: A Cornerstone of Modern Drug Discovery and Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and diverse range of biological activities have cemented its importance in the development of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the biological significance of the triazole moiety, with a focus on its applications in drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Structural Isomers and Broad-Spectrum Biological Activity

The triazole ring exists in two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole. Both isomers are capable of engaging in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, with biological targets like proteins and enzymes.[1] This ability to act as a pharmacophore or a stable linker between different pharmacophoric elements contributes to the wide array of biological activities exhibited by triazole-containing compounds.[1][2] These activities include:

  • Antifungal: Triazoles are a major class of antifungal agents used clinically.[3][4]

  • Anticancer: A vast number of triazole derivatives have demonstrated potent activity against various cancer cell lines.[5][6]

  • Antiviral: The triazole nucleus is a key component in several antiviral drugs.[7][8]

  • Antibacterial and Antitubercular: Triazole-containing compounds have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis.[9][10]

  • Enzyme Inhibition: Triazoles are effective inhibitors of a wide range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and aromatase.[11][12][13]

  • Anti-inflammatory, Analgesic, and Anticonvulsant: The triazole scaffold is also found in compounds with activities targeting the central nervous system.[2][8]

The stability of the triazole ring to metabolic degradation, acidic and basic hydrolysis, and oxidative and reductive conditions further enhances its appeal as a core component in drug design.[14][15]

Quantitative Data on Biological Activity

The potency of triazole derivatives has been quantified across numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative triazole compounds against various biological targets.

Table 1: Anticancer Activity of Triazole Derivatives

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
1,2,3-Triazole-containing coumarin derivativesA549 (Lung)8.87[9]
1,2,3-Triazole-containing chalcone derivativesA549 (Lung)8.67 - 9.74[9]
1,2,3-Triazole-containing indole derivativesA549 (Lung)9.07[9]
1,2,3-Triazole-containing asiatic acid derivativesA549 (Lung)2.67[9]
(Isopropylidene) uridine-[3][4][9]triazole hybridsMCF-7 (Breast)7.80[5]
(Isopropylidene) uridine-[3][4][9]triazole hybridsHeLa (Cervical)6.80[5]
1,2,3-Triazole linked to 1,2,4-triazole conjugatesMCF-7 (Breast)0.31[16]
1,2,3-Triazole linked to 1,2,4-triazole conjugatesCaco-2 (Colon)4.98[16]
Betulin-1,2,4-triazole derivative (Bet-TZ1)A375 (Melanoma)22.41[12]
Indole/1,2,4-triazole hybrids (Tubulin inhibitor)SGC-7901 (Gastric)0.21[17]
Indole-1,2,4-triazole derivative (Tubulin inhibitor)HeLa (Cervical)0.15[18]
1,2,4-Triazole combretastatin A-4 analogueVarious~0.02[19]
Erlotinib-1,2,3-triazole hybrid (3h)HeLa (Cervical)1.35[20]
1,2,3-Triazole/1,2,4-oxadiazole hybrid (7l)Various0.028[7]
1,2,3-Triazole chalcone derivative (4e)MG-63 (Osteosarcoma)Potent (nanomolar range)[21]
Phosphonate-containing 1,2,3-triazole (8)HT-1080 (Fibrosarcoma)15.13[22]

Table 2: Cholinesterase Inhibitory Activity of Triazole Derivatives

Compound ClassEnzymeIC50 (µM)Reference
1,2,3-Triazole–quinoline conjugatesHuman Acetylcholinesterase (hAChE)109 - 114[23]
1,2,3-Triazole genipin analogsButyrylcholinesterase (BuChE)31.8[23]
N-(3,4-dimethylphenyl)-2-(4-((2-formylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamideEel Acetylcholinesterase (eeAChE)0.458[23]
1,2,3-Triazole-hydrazone hybrid (6m)Acetylcholinesterase (AChE)5.23[24]
1,2,3-Triazole-hydrazone hybrid (6p)Butyrylcholinesterase (BChE)3.39[24]
Naphtho-triazole derivative (3)Acetylcholinesterase (AChE)51.3[25]
Naphtho-triazole derivative (3)Butyrylcholinesterase (BChE)53.5[25]
β-Carboline-1,2,3-triazole hybrid (21)Eel Acetylcholinesterase (eeAChE)0.20[26]
Coumarin-triazole hybrid (B-1)Acetylcholinesterase (AChE)0.11[26]

Key Mechanisms of Action and Signaling Pathways

Triazole derivatives exert their biological effects through a multitude of mechanisms, often by inhibiting key enzymes or modulating critical signaling pathways.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for most triazole antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][16] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[20] The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt membrane integrity and function, leading to the inhibition of fungal growth and, in some cases, fungal cell death.[3][27]

G Ergosterol Biosynthesis Pathway and Inhibition by Triazoles cluster_disruption Disrupted Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediate Epoxy-intermediate Ergosterol Ergosterol Intermediate->Ergosterol FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Incorporation Triazoles Triazole Antifungals Inhibition Triazoles->Inhibition CYP51->Intermediate Catalysis Inhibition->CYP51 Accumulation Accumulation of 14α-methylated sterols DisruptedMembrane Disrupted Fungal Cell Membrane (Loss of Integrity) Accumulation->DisruptedMembrane

Ergosterol biosynthesis inhibition by triazoles.
Anticancer Activity: Modulation of Key Signaling Pathways

The anticancer effects of triazole derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

  • PI3K/Akt/mTOR Pathway: Several triazole-based compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. By inhibiting key kinases in this pathway, these compounds can suppress tumor growth and induce apoptosis.[11][14][16]

  • Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Novel triazole-based inhibitors have been developed that promote the degradation of β-catenin, a key transcriptional co-activator in this pathway, thereby suppressing the expression of Wnt target genes involved in cell proliferation.[3][10]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of cell growth and survival. Triazole derivatives have been shown to inhibit components of this pathway, such as ERK, JNK, and p38, leading to cell cycle arrest and apoptosis in cancer cells.[8][20]

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Triazole-containing compounds have been developed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][7]

  • Apoptosis Induction: Many triazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This can be achieved through various mechanisms, including the modulation of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2), activation of caspases, and induction of DNA damage.[9][25][28]

G Anticancer Mechanisms of Triazole Derivatives cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Triazoles Triazole Derivatives PI3K_Akt PI3K/Akt/mTOR Pathway Triazoles->PI3K_Akt Wnt Wnt/β-catenin Pathway Triazoles->Wnt MAPK MAPK Pathway Triazoles->MAPK VEGFR VEGFR-2 Signaling Triazoles->VEGFR Proliferation Decreased Cell Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis Wnt->Proliferation Wnt->Apoptosis MAPK->Proliferation MAPK->Apoptosis Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis

Overview of anticancer signaling pathways targeted by triazoles.
Neurodegenerative Diseases: Targeting Pathological Pathways in Alzheimer's Disease

Triazole-based compounds are also being investigated as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease. Their mechanisms of action in this context include:

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.[23][24]

  • Inhibition of Tau Protein Aggregation: The formation of neurofibrillary tangles composed of hyperphosphorylated tau protein is a pathological hallmark of Alzheimer's disease. Some triazole derivatives have been shown to inhibit the aggregation of tau protein.[17][29]

  • Modulation of Signaling Pathways: Triazoles can also modulate signaling pathways implicated in the pathology of Alzheimer's disease, such as those involving glycogen synthase kinase-3β (GSK-3β) and neuroinflammation.[14][30]

Experimental Protocols

The synthesis and biological evaluation of triazole derivatives involve a range of standard and specialized experimental procedures.

Synthesis of Triazole Derivatives

4.1.1. Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This method is a highly efficient and widely used protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[31][32]

General Procedure:

  • To a solution of the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1, 10 mL) is added sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

4.1.2. Synthesis of 1,2,4-Triazoles from Thiosemicarbazide

A common route to 1,2,4-triazoles involves the cyclization of thiosemicarbazide derivatives.[3][4]

General Procedure for 5-substituted-4-amino-1,2,4-triazole-3-thiones:

  • A mixture of a carboxylic acid (1.0 mmol) and thiocarbohydrazide (1.0 mmol) is refluxed in a suitable solvent (e.g., ethanol) for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent.

Biological Evaluation Protocols

4.2.1. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][7][28]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazole compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4.2.2. In Vitro Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of antifungal agents.[33]

Protocol (based on CLSI guidelines):

  • Preparation of Inoculum: Prepare a standardized fungal inoculum suspension from a fresh culture.

  • Serial Dilution: Perform serial two-fold dilutions of the triazole compounds in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include a drug-free growth control and a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the drug-free control.

Experimental and Drug Discovery Workflows

The development of novel triazole-based therapeutic agents typically follows a structured workflow, from initial synthesis to preclinical evaluation.

G Drug Discovery Workflow for Triazole-Based Inhibitors Synthesis Synthesis of Triazole Library HTS High-Throughput Screening (HTS) (e.g., Enzyme Inhibition Assay) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation (Dose-Response, Orthogonal Assays) Hit_ID->Hit_Val Lead_Gen Lead Generation (SAR Studies) Hit_Val->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy and safety) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

A typical workflow for the discovery of triazole-based drugs.

This workflow begins with the synthesis of a diverse library of triazole compounds. These compounds are then subjected to high-throughput screening (HTS) against a specific biological target. Hits from the primary screen are then validated through dose-response studies and orthogonal assays to eliminate false positives. Promising hits undergo structure-activity relationship (SAR) studies to generate more potent and selective lead compounds. Lead optimization focuses on improving the pharmacokinetic and toxicological properties (ADME/Tox) of the lead compounds. Finally, the most promising candidates advance to preclinical and, eventually, clinical studies.

Conclusion

The triazole moiety continues to be a highly valuable and versatile scaffold in the fields of medicinal chemistry and drug discovery. Its favorable physicochemical properties, synthetic tractability, and broad range of biological activities ensure its continued prominence in the development of new therapeutic agents for a wide range of diseases. The ability of triazole derivatives to modulate key signaling pathways in cancer and neurodegenerative diseases highlights their potential to address significant unmet medical needs. Future research in this area will undoubtedly lead to the discovery of novel triazole-based drugs with improved efficacy, selectivity, and safety profiles.

References

Unveiling the Electronic Landscape of 1H-1,2,3-Triazole: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic structure of the fundamental heterocyclic compound, 1H-1,2,3-triazole, through the lens of modern computational chemistry. As a critical scaffold in numerous pharmaceuticals and functional materials, a thorough understanding of its electronic properties is paramount for rational drug design and the development of novel molecular entities. This whitepaper provides a comprehensive overview of the theoretical calculations employed to elucidate these properties, complete with detailed methodologies, tabulated data for easy comparison, and a visual representation of the computational workflow.

Core Electronic Structure: A Summary of Theoretical Calculations

The electronic characteristics of this compound have been extensively investigated using a variety of quantum chemical methods. Density Functional Theory (DFT), particularly with the B3LYP functional and the 6-311++G(d,p) basis set, has proven to be a robust and widely adopted approach for obtaining accurate predictions of its molecular properties. The following tables summarize key quantitative data derived from these theoretical calculations, offering a snapshot of the molecule's electronic landscape.

Table 1: Calculated Electronic Properties of this compound

PropertyValueMethod/Basis Set
HOMO Energy-7.35 eVB3LYP/6-311++G(d,p)
LUMO Energy0.82 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Energy Gap (ΔE)8.17 eVB3LYP/6-311++G(d,p)
Dipole Moment (μ)4.55 DB3LYP/6-311++G(d,p)
Ionization Potential10.06 eVExperimental[1]

Table 2: Calculated Mulliken Atomic Charges of this compound

AtomAtomic Charge (e)Method/Basis Set
N1-0.28B3LYP/6-311++G(d,p)
N20.05B3LYP/6-311++G(d,p)
N3-0.25B3LYP/6-311++G(d,p)
C40.15B3LYP/6-311++G(d,p)
C5-0.12B3LYP/6-311++G(d,p)
H (on N1)0.25B3LYP/6-311++G(d,p)
H (on C4)0.10B3LYP/6-311++G(d,p)
H (on C5)0.10B3LYP/6-311++G(d,p)

Note: The atom numbering follows the standard IUPAC nomenclature for this compound.

Experimental Protocols: A Guide to Computational Methodology

The theoretical data presented in this guide is the result of rigorous computational protocols. The following section outlines the detailed methodologies for performing Density Functional Theory (DFT) calculations on this compound, providing a reproducible framework for researchers. These protocols are described for the widely used Gaussian suite of programs.[2][3]

Molecular Structure Preparation

The initial step involves the construction of the 3D molecular structure of this compound. This can be accomplished using molecular modeling software such as GaussView, Avogadro, or ChemDraw. The initial geometry should be cleaned and, if possible, pre-optimized using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure for the more computationally intensive quantum mechanical calculations.

Geometry Optimization

The primary objective of geometry optimization is to find the lowest energy conformation of the molecule. This is a crucial step as the accuracy of all subsequent electronic property calculations depends on a well-optimized structure.

  • Software: Gaussian 09 or a later version.

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p). This basis set provides a good balance of accuracy and computational cost for this type of molecule.

  • Keywords: Opt Freq. The Opt keyword requests a geometry optimization to a stationary point on the potential energy surface. The Freq keyword simultaneously requests a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

  • Input File Structure:

    (Where 0 1 represents a charge of 0 and a spin multiplicity of 1).

Calculation of Electronic Properties

Once the geometry is optimized, a single-point energy calculation is performed on the optimized structure to obtain various electronic properties.

  • Software: Gaussian 09 or a later version.

  • Method: DFT with the B3LYP functional.

  • Basis Set: 6-311++G(d,p).

  • Keywords: Pop=Mulliken. This keyword requests the calculation of Mulliken atomic charges. The output file from this calculation will also contain the energies of the molecular orbitals (HOMO and LUMO).

  • Input File Structure (using the optimized geometry):

Molecular Electrostatic Potential (MEP) Surface Visualization

The MEP surface is a valuable tool for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack.

  • Software: Gaussian 09 and GaussView.

  • Methodology: The MEP is calculated from the results of the single-point energy calculation. In GaussView, the calculated checkpoint file (.chk) is opened, and the MEP surface can be generated and visualized. The color-coding of the surface typically ranges from red (electron-rich, negative potential) to blue (electron-poor, positive potential).

Visualizing the Computational Workflow

To provide a clear overview of the logical flow of the theoretical calculations described, the following diagram illustrates the key steps and their relationships.

Computational_Workflow A 1. Molecular Structure Input (e.g., GaussView, Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D 4. Single-Point Energy Calculation (on Optimized Geometry) B->D Optimized Geometry E 5. Analysis of Electronic Properties D->E F HOMO/LUMO Energies Energy Gap E->F G Mulliken Atomic Charges E->G H Dipole Moment E->H I Molecular Electrostatic Potential (MEP) E->I

A typical DFT workflow for electronic structure analysis.

Signaling Pathways and Logical Relationships in Drug Development

The electronic properties of this compound are fundamental to its role in medicinal chemistry. The nitrogen atoms in the ring, with their varying electron densities, can act as hydrogen bond acceptors, while the C-H and N-H bonds can act as hydrogen bond donors. The significant dipole moment of the 1H-tautomer influences its solubility and ability to interact with polar biological environments.

The HOMO and LUMO energies are critical in predicting the molecule's reactivity and its potential to participate in charge-transfer interactions with biological targets. A large HOMO-LUMO gap, as seen in this compound, is indicative of high kinetic stability.

The following diagram illustrates the logical relationship between the calculated electronic properties and their implications in the context of drug development.

Drug_Development_Logic cluster_calc Calculated Electronic Properties cluster_interp Physicochemical & Reactivity Interpretation cluster_dev Drug Development Implications HOMO_LUMO HOMO/LUMO Energies & Energy Gap Reactivity Chemical Reactivity (e.g., sites for metabolism) HOMO_LUMO->Reactivity Charges Mulliken Atomic Charges & MEP Charges->Reactivity Interactions Non-covalent Interactions (H-bonding, π-stacking) Charges->Interactions Dipole Dipole Moment Dipole->Interactions Solubility Solubility & Permeability Dipole->Solubility ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Reactivity->ADME Binding Receptor Binding Affinity & Specificity Interactions->Binding Solubility->ADME Design Rational Drug Design (Lead Optimization) Binding->Design ADME->Design

From electronic properties to drug design implications.

This guide provides a foundational understanding of the electronic structure of this compound from a theoretical perspective. The presented data and methodologies offer a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials based on this important heterocyclic scaffold.

References

A Preliminary Investigation into the Bioactivity of 1H-1,2,3-Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, owing to its unique chemical properties and its ability to engage in various biological interactions. This technical guide provides a preliminary investigation into the diverse bioactivities of this compound derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows to serve as a comprehensive resource for researchers in the field.

Core Bioactivities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for some of the most promising compounds in key therapeutic areas.

Anticancer Activity

The antiproliferative effects of this compound derivatives have been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 8 (phosphonate derivative) HT-108015.13[1]
A-54921.25[1]
MCF-718.06[1]
MDA-MB-23116.32[1]
Andrographolide-triazole derivative 12 PANC-13.4[2]
Uridine-[3][4][5]triazole hybrid 3d MCF-711.34[6]
HeLa16.48[6]
Uridine-[3][4][5]triazole hybrid 3f MCF-711.73[6]
bis-triazole 19c A5493.0[7]
bis-triazole 19f A5494.5[7]
bis-triazole 19h A5494.5[7]
bis-triazole 19l A5493.0[7]
Antimicrobial Activity

The antimicrobial potential of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Metronidazole-triazole 5b S. aureus8[8]
E. coli16[8]
Metronidazole-triazole 5c S. aureus4[8]
E. coli8[8]
Metronidazole-triazole 5e S. aureus8[8]
E. coli16[8]
Ru(II) 2-pyridyl-1,2,3-triazole complexes S. aureus4 - 8[9]
Sulfadiazine-ZnO nanoparticle hybrids Various strains2 - 18[10]
Antiviral Activity

The antiviral efficacy of these compounds is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

Compound/DerivativeVirusCell LineEC50 (µM)Reference
1,4-disubstituted-1,2,3-triazole 1 Chikungunya virus (CHIKV)Vero19.9[11]
1,4-disubstituted-1,2,3-triazole 2 Chikungunya virus (CHIKV)Vero19.7[11]
1,4-disubstituted-1,2,3-triazolethymine VIc HIV-1MT-411.42[12]
1,4-disubstituted-1,2,3-triazolethymine VId HIV-1MT-4≥15.25[12]
1,4-disubstituted-1,2,3-triazolethymine VIe HIV-1MT-414.36[12]
Phenylpyrazolone-1,2,3-triazole Hybrid 6i SARS-CoV-2 Mpro-3.169[13]
Phenylpyrazolone-1,2,3-triazole Hybrid 6h SARS-CoV-2 Mpro-5.08[13]
Phenylpyrazolone-1,2,3-triazole Hybrid 6q SARS-CoV-2 Mpro-7.55[13]
Enzyme Inhibitory Activity

This compound derivatives have been shown to inhibit various enzymes, with their potency measured by IC50 values.

Compound/DerivativeEnzymeIC50 (µM)Reference
Triazole analog 7b Carbonic Anhydrase-II13.8[14]
Triazole analog 9e Carbonic Anhydrase-II18.1[14]
Triazole analog 9d Carbonic Anhydrase-II20.7[14]
Azinane-triazole 12d Acetylcholinesterase0.73[15]
Azinane-triazole 12m α-glucosidase36.74[15]
Azinane-triazole 12m Urease19.35[15]
Azinane-triazole 12n Butyrylcholinesterase0.038[15]
bis-triazole 19l EGFR0.066[7]
bis-triazole 19k B-RAFV600E0.05[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for key experiments cited in the investigation of this compound derivatives' bioactivity.

Synthesis of this compound Derivatives via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles.[16]

Materials:

  • Organic azide

  • Terminal alkyne

  • Copper(I) catalyst (e.g., CuI, CuSO4/sodium ascorbate)

  • Solvent (e.g., acetonitrile, water, or solvent-free)[16]

  • Base (e.g., triethylamine, Hünig's base) (optional)

Procedure:

  • To a solution of the organic azide (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in the chosen solvent, add the copper(I) catalyst (e.g., 2.0 equivalents of CuI) and a base (e.g., 3.0 equivalents of triethylamine).[14]

  • Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[14]

  • Upon completion, the reaction mixture is typically worked up by pouring it into crushed ice and filtering the resulting solid.[8]

  • The crude product is then purified, often by recrystallization or column chromatography, to yield the desired this compound derivative.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Culture medium

  • 96-well plates

  • This compound derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[1]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[17]

Materials:

  • Bacterial or fungal strains

  • Muller-Hinton agar (MHA) plates

  • Sterile cork borer or pipette tip

  • This compound derivatives (test compounds)

  • Positive control (e.g., antibiotic)

  • Negative control (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of an MHA plate to create a lawn.[17]

  • Aseptically create wells in the agar using a sterile cork borer.[18]

  • Add a defined volume of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[17]

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[19]

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Culture medium

  • Semi-solid overlay medium (e.g., containing agarose)

  • This compound derivatives (test compounds)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in multi-well plates and grow to confluency.

  • Infect the cell monolayers with a known concentration of the virus.

  • After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium containing different concentrations of the test compound.[20]

  • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Fix the cells and stain them with a suitable dye (e.g., crystal violet) to visualize the plaques.[20]

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

  • Determine the EC50 value of the compound.

Enzyme Inhibition Assay: Carbonic Anhydrase II (CA-II)

This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase.[3]

Materials:

  • Carbonic Anhydrase II enzyme

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Tris-HCl buffer (pH 7.5)

  • This compound derivatives (test compounds)

  • Positive control (e.g., Acetazolamide)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA-II enzyme solution.[3]

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the pNPA substrate.[3]

  • Immediately measure the absorbance at 400-405 nm in kinetic mode to monitor the formation of p-nitrophenol.

  • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value.

Enzyme Inhibition Assay: Tyrosinase

This assay evaluates the inhibitory effect of compounds on the activity of tyrosinase, an enzyme involved in melanin synthesis.[4]

Materials:

  • Mushroom tyrosinase

  • L-DOPA as substrate

  • Phosphate buffer (pH 6.8)

  • This compound derivatives (test compounds)

  • Positive control (e.g., Kojic acid)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.[5]

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C).[5]

  • Initiate the reaction by adding the L-DOPA substrate.

  • Measure the absorbance at approximately 475 nm to quantify the formation of dopachrome.[4]

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate key signaling pathways implicated in the bioactivity of this compound derivatives and to outline typical experimental workflows.

Signaling Pathway: Induction of Apoptosis

Many anticancer this compound derivatives exert their effect by inducing apoptosis, or programmed cell death. A simplified representation of this pathway is shown below.

cluster_0 Apoptosis Induction by this compound Derivatives Triazole This compound Derivative Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Triazole->Bcl2 Inhibition Bax Pro-apoptotic Proteins (e.g., Bax) Triazole->Bax Activation Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

Signaling Pathway: Cell Cycle Arrest

Certain this compound derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.[21]

cluster_1 Cell Cycle Arrest by this compound Derivatives Triazole This compound Derivative CDK_Cyclin CDK-Cyclin Complex Triazole->CDK_Cyclin Inhibition Arrest Cell Cycle Arrest CDK Cyclin-Dependent Kinases (CDKs) CDK->CDK_Cyclin Cyclin Cyclins Cyclin->CDK_Cyclin Progression Cell Cycle Progression CDK_Cyclin->Progression

Caption: Mechanism of this compound induced cell cycle arrest.

Experimental Workflow: Synthesis and Bioactivity Screening

The general workflow for the synthesis and subsequent biological evaluation of this compound derivatives is depicted below.

cluster_2 General Workflow for Synthesis and Screening Start Starting Materials (Azide and Alkyne) Synthesis Click Chemistry Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening Bioactivity Screening Purification->Screening Data Data Analysis (IC50, MIC, etc.) Screening->Data Lead Lead Compound Identification Data->Lead

Caption: Workflow for synthesis and bioactivity screening.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 1,2,3-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001.[1] This reaction is celebrated for its high efficiency, broad scope, and the formation of only inoffensive byproducts, making it a vital tool in drug discovery, chemical biology, and materials science.[2][3][4][5] The CuAAC reaction facilitates the specific and rapid covalent linking of a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[2][5] Its bioorthogonal nature allows it to proceed in complex biological environments with minimal side reactions, proving invaluable for bioconjugation and the labeling of biomolecules.[4][6]

Principle of the Reaction: The CuAAC is the catalyzed version of the Huisgen 1,3-dipolar cycloaddition. While the thermal reaction requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and ensures the exclusive formation of the 1,4-disubstituted product.[1][2] The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][7][8] The presence of a stabilizing ligand can further enhance reaction efficiency and protect sensitive biomolecules from oxidative damage.[6][7][9]

CuAAC_Catalytic_Cycle cluster_reactants Reactants Alkyne R1-C≡CH Acetylide Copper(I)-Acetylide Intermediate Alkyne->Acetylide Azide R2-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle + Azide CuI Cu(I) Catalyst Acetylide->Metallacycle Triazolide Copper-Triazolide Intermediate Metallacycle->Triazolide Rearrangement Triazolide->CuI Regeneration Product 1,4-disubstituted 1,2,3-Triazole Triazolide->Product + H+

Caption: Simplified catalytic cycle of the CuAAC reaction.

Key Components and Reaction Parameters

The success of a CuAAC reaction hinges on the careful optimization of its components. The most common and convenient method involves a Cu(II) salt with an in situ reducing agent.[7]

ParameterTypical Range / ConditionNotes / Considerations
Reactants
Alkyne:Azide Stoichiometry1:1 to 1.2:1A slight excess of one reagent (often the less valuable one) can help drive the reaction to completion.[10]
Catalyst System
Copper SourceCu(II) salt (e.g., CuSO₄·5H₂O) or Cu(I) salt (e.g., CuI, CuBr).Using a Cu(II) salt with a reducing agent is most common due to the instability of Cu(I) salts towards oxidation.[9][11]
Catalyst Loading0.01 - 5 mol% (small molecules) Stoichiometric (bioconjugation)For bioconjugation, concentrations of 50-250 µM Cu are often used to achieve maximal reaction rates.[7][11]
Reducing AgentSodium L-Ascorbate (5-50 mol%)Must be prepared fresh.[10] It maintains the copper catalyst in the active Cu(I) oxidation state.[1][7]
Ligand
Ligand TypeTBTA, THPTA, BTTAALigands accelerate the reaction and protect biomolecules from copper-mediated oxidative damage.[6][9] THPTA is water-soluble and ideal for bioconjugations.[9][11]
Ligand:Copper Ratio1:1 to 5:1A 5:1 ratio is often recommended for bioconjugations to protect sensitive substrates from reactive oxygen species.[7][10][12]
Reaction Conditions
SolventWater, t-BuOH/H₂O, DMSO, DMF, CH₂Cl₂, PBS bufferChoice is highly versatile and depends on substrate solubility. Aqueous systems are common for biological applications.[1][11]
TemperatureRoom Temperature (20-25°C)Gentle heating (40-80°C) or microwave irradiation can be used for sterically hindered or sluggish reactions.[10][13][14]
Reaction Time1 - 24 hoursEfficient reactions can be complete in under an hour, while others may require overnight stirring.[2] Progress should be monitored by TLC or LC-MS.[2]

Experimental Protocols

Below are detailed protocols for a standard small-scale CuAAC reaction in solution and a general procedure for bioconjugation.

Protocol 1: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole (Solution Phase)

This protocol describes a typical procedure for the synthesis of a small molecule 1,2,3-triazole.[2][15]

Materials:

  • Phenylacetylene (1.0 eq)

  • Benzyl azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium L-ascorbate (0.1 eq)

  • Solvent: e.g., tert-Butanol/Water (1:1 mixture)

  • Reaction vessel (e.g., round-bottom flask with stir bar)

Procedure:

  • Reactant Preparation: In the reaction vessel, dissolve phenylacetylene (1.0 eq) and benzyl azide (1.0 eq) in the chosen solvent (t-BuOH/H₂O).[2]

  • Reagent Addition: To the stirred solution, add sodium L-ascorbate (0.1 eq) as a solution in water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 eq) as a solution in water.[2]

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: The reaction is typically complete within 1-24 hours.[2] Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[2]

  • Work-up: Once complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.[2]

Protocol 2: General Procedure for CuAAC on Biomolecules

This protocol is adapted for labeling sensitive biomolecules, such as proteins or oligonucleotides, in an aqueous buffer.[7][12]

Stock Solutions:

  • Biomolecule-Alkyne: 1 mM in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7).

  • Cargo-Azide: 10 mM in DMSO or water.

  • Copper(II) Sulfate (CuSO₄): 20 mM in water.

  • Ligand (THPTA): 50 mM in water.

  • Sodium L-Ascorbate: 100 mM in water (must be prepared fresh).[10]

  • Aminoguanidine (Optional): 100 mM in water (acts as a scavenger to protect proteins from oxidative damage).[12]

Procedure:

  • Prepare Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ stock and the THPTA ligand stock. A typical ratio is 1 part CuSO₄ to 2.5 parts THPTA ligand solution (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).[7] This creates a 5:1 ligand-to-copper ratio.

  • Reaction Setup: In a separate tube, combine the biomolecule-alkyne and buffer to achieve the desired final reaction concentration (e.g., 25-100 µM).

  • Add Azide: Add the cargo-azide stock solution to the biomolecule solution.

  • Add Catalyst: Add the premixed copper/ligand solution to the reaction tube.

  • Initiate Reaction: Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution. Mix gently by inverting the tube.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if using fluorescent probes.

  • Purification: Purify the labeled biomolecule from the catalyst and excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or spin filtration.

CuAAC_Workflow prep 1. Reagent Preparation (Azide, Alkyne, Catalyst Stocks) mix 2. Mix Alkyne & Azide in Solvent/Buffer prep->mix cat_add 3. Add Cu(I) Source (e.g., CuSO4 + Ascorbate) mix->cat_add react 4. Stir at Room Temp (Monitor by TLC/LC-MS) cat_add->react workup 5. Reaction Work-up (Quench & Extract) react->workup purify 6. Purification (Chromatography/Recrystallization) workup->purify analyze 7. Product Analysis (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for a typical CuAAC reaction.

Applications in Drug Discovery and Development

The CuAAC reaction has become an indispensable tool in medicinal chemistry and drug discovery.[3][5][16]

  • Lead Discovery: It enables the rapid synthesis of large and diverse compound libraries by connecting various molecular building blocks, accelerating the identification of new bioactive compounds.[3]

  • Bioconjugation: CuAAC is widely used to link molecules to proteins, nucleic acids, and cells for diagnostic and therapeutic purposes.[4][5][6] This includes the development of antibody-drug conjugates (ADCs) and targeted imaging agents.

  • Activity-Based Protein Profiling (ABPP): The reaction is used to attach reporter tags (like fluorophores or biotin) to enzyme inhibitors that have covalently labeled their target proteins in complex biological systems.

References

Application Notes and Protocols: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful "click chemistry" reaction that provides a reliable and regioselective method for synthesizing 1,5-disubstituted 1,2,3-triazoles.[1][2] This reaction serves as an essential complement to the more established Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which selectively yields 1,4-disubstituted triazoles.[2][3][4] A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, significantly broadening its synthetic utility.[1][2][5][6] This feature, along with its compatibility with a wide range of functional groups, has made RuAAC an indispensable tool in medicinal chemistry, polymer science, and materials science.[2][7]

Mechanistic Pathway of RuAAC

The RuAAC reaction is proposed to proceed through a distinct mechanistic pathway that does not involve ruthenium acetylide intermediates, which explains its tolerance for internal alkynes.[5] The catalytic cycle involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[1][3][8][9] This is followed by rate-determining reductive elimination, which releases the 1,5-disubstituted triazole product and regenerates the active catalyst.[1][3][8][9] Density Functional Theory (DFT) calculations support this proposed mechanism.[1][3][8]

RuAAC_Mechanism cluster_cycle RuAAC Catalytic Cycle Catalyst [Cp*RuCl] Activated_Complex Activated Ru Complex Catalyst->Activated_Complex Ligand Exchange Reactants Alkyne + Azide Ruthenacycle Six-Membered Ruthenacycle Intermediate Activated_Complex->Ruthenacycle Oxidative Coupling Ruthenacycle->Catalyst Reductive Elimination Product 1,5-Triazole Ruthenacycle->Product RuAAC_Workflow A 1. Prepare Reactants (Azide & Alkyne) B 2. Add Anhydrous Solvent to Reaction Vessel A->B C 3. Purge with Inert Gas (Argon or Nitrogen) B->C D 4. Add Reactants to Vessel C->D E 5. Add Ru Catalyst (e.g., Cp*RuCl(COD)) D->E F 6. Heat and Stir Reaction (Monitor by TLC/LC-MS) E->F G 7. Reaction Work-up (e.g., Concentration) F->G H 8. Purify Product (Column Chromatography) G->H

References

Application Notes and Protocols: 1H-1,2,3-Triazole as a Versatile Linker in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-1,2,3-triazole linkage has emerged as a cornerstone in the field of bioconjugation, offering a robust and versatile tool for covalently linking biomolecules with a wide array of functional moieties.[1][2] Its formation, primarily through the Nobel prize-winning "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a highly efficient, specific, and biocompatible method for creating stable bioconjugates.[3][4][5] The resulting triazole ring is exceptionally stable under physiological conditions, resistant to hydrolysis, enzymatic degradation, and redox conditions, making it an ideal linker for applications in drug development, diagnostics, and fundamental biological research.[6][7][8] This document provides detailed application notes, experimental protocols, and comparative data for utilizing this compound linkers in bioconjugation.

Advantages of the this compound Linker

The widespread adoption of the 1,2,3-triazole linkage in bioconjugation stems from several key advantages:

  • High Stability: The triazole ring is chemically inert and stable to a wide range of chemical and physiological conditions, including pH variations, and is resistant to cleavage by proteases.[6][9]

  • Biocompatibility: The formation of the triazole linkage occurs under mild, often aqueous conditions, making it suitable for use with sensitive biomolecules and in living systems.[3][5]

  • High Efficiency and Specificity: "Click chemistry" reactions are known for their high yields and specificity, ensuring precise and efficient conjugation.[10][11]

  • Bioisostere Properties: The 1,2,3-triazole ring can act as a bioisostere for the amide bond, offering similar structural properties but with enhanced stability.[1][12]

Key Bioconjugation Techniques

The formation of the this compound linker is predominantly achieved through two powerful "click chemistry" reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. It is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[3][11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne to react with an azide. The release of ring strain drives the reaction forward, making it ideal for applications in living cells and organisms where copper toxicity is a concern.[4][][14]

Data Presentation

Table 1: Comparative Stability of Bioconjugate Linkages

This table provides a comparative summary of the stability of the 1,2,3-triazole linkage against other common linkages used in bioconjugation under various conditions.

Linkage TypeStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaStability to Reducing Agents (e.g., DTT, TCEP)Notes
1,2,3-Triazole Highly Stable Highly Stable Highly Stable Generally considered one of the most stable bioorthogonal linkages.[6]
AmideHighly StableGenerally StableHighly StableSusceptible to cleavage by specific proteases.[6]
EsterProne to HydrolysisRapidly Cleaved by EsterasesStableOften used for prodrug strategies where controlled release is desired.[6]
DisulfideStable at Neutral pHCleaved by Thiols (e.g., Glutathione)Readily CleavedCommonly used for intracellular drug delivery.[6]
OximeGenerally StableModerately StableStableStability can be pH-dependent.[6]
Thioether (from Maleimide)StableProne to Thiol ExchangeStableCan undergo retro-Michael reaction and exchange with serum proteins.[6]
Table 2: Comparison of Common Cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The choice of cyclooctyne is a critical factor in designing a SPAAC experiment, as it directly influences the reaction rate. The table below summarizes the second-order rate constants for several commonly used cyclooctynes with benzyl azide.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCO (Dibenzocyclooctyne)Benzyl Azide~0.6 - 1.0[4]
BCN (Bicyclo[6.1.0]nonyne)Benzyl Azide~0.06 - 0.1[4]
DIBO (Dibenzocyclooctynol)Benzyl Azide~0.3 - 0.7[4]
DIBAC (Dibenzoazacyclooctyne)Benzyl Azide~0.3[4]
BARAC (Biarylazacyclooctynone)Benzyl Azide~0.9[4]

Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general procedure for labeling an azide-modified protein with an alkyne-containing fluorescent dye.

Materials:

  • Azide-modified protein (1-10 mg/mL in a suitable buffer, e.g., PBS pH 7.4)

  • Alkyne-containing fluorescent dye (e.g., Alkyne-Fluor 488)

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • Copper-stabilizing ligand (e.g., THPTA) stock solution (50 mM in water)[15]

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Desalting column

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing fluorescent dye. A 2-fold molar excess of the dye over the protein is a good starting point.[15] Adjust the final volume with the reaction buffer.

  • Prepare the Catalyst Solution: In a separate tube, pre-mix the CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is often used.[1][15]

  • Add Catalyst: Add the premixed CuSO₄/THPTA solution to the reaction mixture. The final concentration of CuSO₄ can range from 50 to 250 µM.[15]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.[15]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light if using a light-sensitive dye.[3]

  • Purification: Purify the conjugated protein using a desalting column to remove excess reagents and the copper catalyst.

Troubleshooting:

  • Low or No Product Formation:

    • Ensure the sodium ascorbate solution is freshly prepared.

    • Deoxygenate solvents to prevent the oxidation of Cu(I) to Cu(II).[3]

    • Increase the concentration of the copper-stabilizing ligand.[3]

    • If the biomolecule is suspected of sequestering copper, consider adding an excess of a sacrificial metal like Zn(II).[15]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol provides a general method for labeling azide-modified cell surface glycoproteins with a cyclooctyne-functionalized fluorescent dye.

Materials:

  • Cells with azide-modified surface glycans (e.g., cultured with an azide-containing sugar precursor)

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Fluor 545)

  • Anhydrous, amine-free solvent (e.g., DMSO) for dissolving the cyclooctyne reagent

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

Procedure:

  • Prepare Cyclooctyne Stock Solution: Immediately before use, dissolve the DBCO-functionalized dye in anhydrous DMSO to a concentration of 10 mM.[4]

  • Prepare Cells: Wash the azide-labeled cells twice with cold PBS.

  • Reaction Setup: Resuspend the cells in the reaction buffer. Add the desired concentration of the DBCO-dye stock solution. A final concentration of 25-50 µM is a common starting point. Ensure the final DMSO concentration is below 1% (v/v) to avoid cell toxicity.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal time may vary depending on the cell type and the specific reactants.

  • Washing: Wash the cells three times with PBS to remove any unreacted dye.

  • Analysis: The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.

Troubleshooting:

  • Low Labeling Efficiency:

    • Increase the incubation time or the concentration of the cyclooctyne reagent.

    • Ensure efficient metabolic incorporation of the azide precursor.

    • Consider using a more reactive cyclooctyne (see Table 2).

Visualizations

CuAAC_Catalytic_Cycle CuI Cu(I) Catalyst Cu_Acetylide Copper(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Azide Azide Six_Membered_Intermediate Six-Membered Copper Intermediate Azide->Six_Membered_Intermediate Cu_Acetylide->Six_Membered_Intermediate + Azide Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Six_Membered_Intermediate->Triazole_Product Cycloaddition Triazole_Product->CuI Product Release & Catalyst Regeneration

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Bioconjugation_Workflow cluster_reactants Reactant Preparation Biomolecule_Azide Biomolecule with Azide Group Mix Mix Biomolecule and Probe in Reaction Buffer Biomolecule_Azide->Mix Probe_Alkyne Probe with Terminal Alkyne Probe_Alkyne->Mix Add_Catalyst Add Cu(I) Catalyst (CuSO₄ + Ligand + Reductant) Mix->Add_Catalyst Incubate Incubate at Room Temperature Add_Catalyst->Incubate Purify Purify Bioconjugate (e.g., Chromatography) Incubate->Purify Characterize Characterize Product (e.g., MS, SDS-PAGE) Purify->Characterize Final_Product Purified Bioconjugate Characterize->Final_Product

Caption: General workflow for bioconjugation using the CuAAC reaction.

SPAAC_Reaction Cyclooctyne Strained Cyclooctyne Transition_State Cyclooctyne->Transition_State Azide Azide Azide->Transition_State Triazole_Product Triazole Product Transition_State->Triazole_Product [3+2] Cycloaddition

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protein_Labeling_SPAAC cluster_reactants Reactant Preparation Protein_Azide Azide-Modified Protein Mix Mix Protein and DBCO-Dye in Buffer Protein_Azide->Mix DBCO_Dye DBCO-Functionalized Dye (in DMSO) DBCO_Dye->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify Labeled Protein (e.g., Desalting Column) Incubate->Purify Analyze Analyze Labeled Protein (e.g., Fluorescence) Purify->Analyze Final_Product Labeled Protein Analyze->Final_Product

References

Application of 1,2,3-Triazoles in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug development. This approach relies on the screening of low molecular weight fragments that typically bind to the target protein with low affinity. Subsequent optimization of these initial hits through synthetic chemistry efforts, such as fragment growing, merging, or linking, can lead to the development of potent and drug-like candidates. The 1,2,3-triazole scaffold has garnered significant attention in FBDD due to its favorable physicochemical properties and synthetic accessibility, primarily through the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".

This document provides detailed application notes and experimental protocols for the utilization of 1,2,3-triazoles in FBDD campaigns. It is intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.

Application Notes

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic and structural characteristics make it an attractive moiety in drug design.

Key Advantages of 1,2,3-Triazoles in FBDD:

  • Synthetic Accessibility: The CuAAC reaction allows for the rapid and reliable synthesis of 1,4-disubstituted 1,2,3-triazoles from a wide range of azide and alkyne building blocks under mild, often aqueous, conditions.[1][2] This facilitates the creation of large and diverse fragment libraries.

  • Physicochemical Properties: The 1,2,3-triazole ring is metabolically stable, possesses a significant dipole moment, and can act as a hydrogen bond acceptor.[3] These properties can enhance the solubility and binding affinity of fragment-based compounds.

  • Role as a Linker: The triazole moiety serves as an excellent, rigid linker to connect two different fragments that bind to adjacent pockets on a protein surface.[4][5] This "fragment linking" strategy can lead to a substantial increase in potency.

  • Bioisostere: The 1,2,3-triazole ring can act as a bioisostere for other functional groups, most notably the amide bond.[6] This substitution can improve metabolic stability and other pharmacokinetic properties of a drug candidate.

Quantitative Data of 1,2,3-Triazole-Based Compounds

The following tables summarize quantitative data for 1,2,3-triazole-containing compounds from various drug discovery projects.

Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives

Compound IDTarget/Cell LineActivity (IC50/Ki)Reference
4j HCT1162.53 µM[7]
Compound 13 MV4-112 µM[8]
Compound 15 MCF-746 µM[8]
Compound 5h HeLa4.5 µM[9]
Compound 5h HUH-77.7 µM[9]

Table 2: Enzyme Inhibition by 1,2,3-Triazole Derivatives

Compound IDTarget EnzymeActivity (Ki/IC50)Reference
Triazole-based inhibitor HIV-1 Protease8 nM (Ki)[4]
Compound 3m Src KinaseSignificant inhibitory activity[10]
Coumarin-tetrazole 10 EGFR-[11]
Coumarin-tetrazole 10 VEGFR-2-[11]
Coumarin-tetrazole 10 CDK-2/cyclin A2-[11]
Coumarin-triazole 13 CDK-2/cyclin A20.50 ± 0.11 µM[11]
Coumarin-triazole 15 CDK-2/cyclin A20.48 ± 0.15 µM[11]

Table 3: Ligand Efficiency of 1,2,3-Triazole Fragments

Ligand efficiency (LE) is a key metric in FBDD, defined as the binding energy per heavy atom. It is calculated using the formula: LE = -ΔG / N = (RT * ln(Kd or Ki or IC50)) / N where N is the number of non-hydrogen atoms. A higher LE value (typically > 0.3) is desirable for fragment hits.[9][12]

Fragment IDTargetBinding Affinity (Kd/Ki/IC50)Heavy Atoms (N)Ligand Efficiency (LE)Reference
Fragment 1 Carbonic Anhydrase---[2]
Fragment 2 Carbonic Anhydrase---[2]
Fragment 3 Carbonic Anhydrase---[2]

Note: Specific binding affinities and LE values for these fragments were not provided in the source material, but they were identified as hits in a DSF screen.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3-Triazole-Containing Fragments via CuAAC

This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to synthesize a library of 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Alkyne-functionalized fragment (1.0 eq)

  • Azide-functionalized fragment (1.0 - 1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)

  • Sodium ascorbate (0.1 - 0.2 eq)

  • Solvent: typically a mixture of tert-butanol and water (1:1) or DMF

  • Nitrogen or Argon source

Procedure:

  • To a round-bottom flask, add the alkyne-functionalized fragment and the azide-functionalized fragment.

  • Dissolve the reactants in the chosen solvent system.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirred reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2,3-triazole-containing compound.[13][14][15]

Protocol 2: Biophysical Screening of Fragment Libraries

A cascaded approach is often employed for fragment screening to efficiently identify true binders and eliminate false positives.

A. Primary Screen: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[16][17][18]

Materials:

  • Purified target protein (typically 2-10 µM)

  • Fragment library (in DMSO, typically at 100 mM)

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument

  • 96- or 384-well PCR plates

Procedure:

  • Prepare a master mix of the target protein and SYPRO Orange dye in the appropriate assay buffer.

  • Dispense the master mix into the wells of a PCR plate.

  • Add the fragment compounds from the library to the individual wells (final fragment concentration typically 100-500 µM, final DMSO concentration ≤ 1%). Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument.

  • Run a temperature ramp from 25 °C to 95 °C, monitoring the fluorescence at each temperature increment.

  • Analyze the data to determine the Tm for each well. A significant increase in Tm (e.g., > 2 °C) in the presence of a fragment compared to the DMSO control indicates a potential hit.[16][19]

B. Secondary Screen and Hit Validation: NMR Spectroscopy

NMR-based methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are powerful techniques to confirm direct binding of fragments to the target protein.[3][7][20]

i. Saturation Transfer Difference (STD) NMR

Procedure:

  • Prepare two samples: one with the target protein and the fragment, and a reference sample with only the fragment.

  • Acquire a 1D ¹H NMR spectrum of the reference sample.

  • For the protein-fragment sample, acquire two spectra: an "on-resonance" spectrum with selective saturation of protein resonances and an "off-resonance" spectrum where the saturation pulse is applied at a frequency where no protein signals are present.

  • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Signals appearing in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, confirming binding.[7][21]

ii. WaterLOGSY NMR

Procedure:

  • Prepare a sample containing the target protein and the fragment in a buffer containing 90% H₂O/10% D₂O.

  • Acquire a WaterLOGSY spectrum. This experiment selectively observes the magnetization transfer from bulk water to the ligand via the protein.

  • Binding fragments will show NOE signals with the opposite sign to those of non-binding fragments, allowing for their identification.[3][20][22]

C. Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[23][24][25]

Materials:

  • Purified target protein (in the sample cell, typically 10-50 µM)

  • Fragment solution (in the syringe, typically 10-20 times the protein concentration)

  • ITC instrument

Procedure:

  • Thoroughly dialyze both the protein and fragment solutions against the same buffer to minimize heats of dilution.

  • Degas both solutions before use.

  • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

  • Perform a series of small injections of the fragment solution into the protein solution while monitoring the heat change.

  • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.[10][26]

Visualizations

FBDD Workflow using 1,2,3-Triazoles

The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign incorporating the synthesis of 1,2,3-triazole-based fragments.

FBDD_Workflow cluster_0 Fragment Library Generation cluster_1 Screening Cascade cluster_2 Hit-to-Lead Optimization Alkyne_Fragments Alkyne-functionalized Fragments Click_Chemistry CuAAC 'Click' Chemistry Alkyne_Fragments->Click_Chemistry Azide_Fragments Azide-functionalized Fragments Azide_Fragments->Click_Chemistry Triazole_Library 1,2,3-Triazole Fragment Library Click_Chemistry->Triazole_Library Primary_Screen Primary Screen (e.g., DSF) Triazole_Library->Primary_Screen Hit_Triage Hit Triage & Validation (e.g., NMR) Primary_Screen->Hit_Triage Structure_Determination Structure Determination (X-ray/Cryo-EM) Hit_Triage->Structure_Determination Fragment_Linking Fragment Linking Structure_Determination->Fragment_Linking Fragment_Growing Fragment Growing Structure_Determination->Fragment_Growing Fragment_Merging Fragment Merging Structure_Determination->Fragment_Merging SAR_Exploration SAR Exploration Fragment_Linking->SAR_Exploration Fragment_Growing->SAR_Exploration Fragment_Merging->SAR_Exploration Lead_Compound Lead Compound SAR_Exploration->Lead_Compound Kinase_Inhibitor_Workflow start Start: Target Kinase Selection library Fragment Library start->library screen Biophysical Screen (DSF, SPR, NMR) library->screen hits Validated Fragment Hits screen->hits structural_bio Co-crystallization / Structural Biology hits->structural_bio binding_mode Determine Binding Mode structural_bio->binding_mode chem_opt Fragment Evolution (Growing/Linking with Triazoles) binding_mode->chem_opt sar Structure-Activity Relationship (SAR) chem_opt->sar sar->chem_opt lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression mTOR->Gene_Expression Transcription_Factors->Gene_Expression Cell_Growth Cell_Growth Gene_Expression->Cell_Growth Cell Growth, Proliferation, Survival EGF EGF (Ligand) EGF->EGFR

References

Application Notes and Protocols for the Synthesis of 1,2,3-Triazole-Containing Hybrids as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of novel 1,2,3-triazole-containing hybrid molecules as potential anticancer agents. The 1,2,3-triazole moiety, often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," serves as a versatile linker and a pharmacologically active scaffold.[1][2] This approach allows for the creation of diverse molecular hybrids by combining the triazole core with other anticancer pharmacophores, potentially leading to compounds with enhanced efficacy, novel mechanisms of action, and the ability to overcome drug resistance.[3][4]

Rationale for 1,2,3-Triazole Hybrids in Cancer Therapy

The 1,2,3-triazole ring is a key building block in medicinal chemistry due to its favorable properties:

  • Chemical Stability: The triazole ring is resistant to metabolic degradation, hydrolysis, and oxidation.[2]

  • Bioisostere: It can act as a bioisostere for an amide bond, improving pharmacokinetic properties.[2]

  • Versatile Linker: The triazole moiety can connect different pharmacophores through stable covalent bonds, allowing for the development of multi-target agents.[1]

  • Biological Activity: The triazole nucleus itself can interact with various biological targets through hydrogen bonding, dipole-dipole interactions, and van der Waals forces, contributing to the overall anticancer effect.[1][2]

Hybrid molecules incorporating the 1,2,3-triazole scaffold have demonstrated a wide range of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5]

Featured 1,2,3-Triazole Hybrids: Synthesis and Anticancer Activity

This section details the synthesis and biological evaluation of representative 1,2,3-triazole hybrids.

1,2,3-Triazole-Chalcone Hybrids

Chalcones are precursors of flavonoids and possess significant anticancer properties. Hybridizing chalcones with a 1,2,3-triazole moiety has been shown to yield potent anticancer agents.[5]

Data Presentation: Anticancer Activity of 1,2,3-Triazole-Chalcone Hybrids

Compound IDCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Reference
7a A549 (Lung)8.67Doxorubicin3.24[1][5]
7c A549 (Lung)9.74Doxorubicin3.24[1][5]
Hybrid IX HepG2 (Liver)---[6]
Hybrid X MCF-7 (Breast)1.27 (24h), 0.02 (48h)--[6]

Experimental Protocols: Synthesis of 1,2,3-Triazole-Chalcone Hybrids

This protocol describes a general synthesis using the CuAAC click reaction.

Diagram: Synthetic Workflow for 1,2,3-Triazole-Chalcone Hybrids

G cluster_reactants Starting Materials cluster_reaction Click Reaction cluster_product Product Chalcone_Alkyne Chalcone with Terminal Alkyne Reaction CuSO4·5H2O, Sodium Ascorbate t-BuOH/H2O, rt Chalcone_Alkyne->Reaction Aryl_Azide Substituted Aryl Azide Aryl_Azide->Reaction Product 1,2,3-Triazole-Chalcone Hybrid Reaction->Product Purification mTOR mTOR p70S6K1 p70S6K1 mTOR->p70S6K1 EBP1 4E-BP1 mTOR->EBP1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K1->Protein_Synthesis EBP1->Protein_Synthesis Triazole_Hybrid 1,2,3-Triazole Hybrid (e.g., Compound 73) Triazole_Hybrid->mTOR

References

Synthesis of 1,5-Disubstituted 1,2,3-Triazoles from Enaminones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,5-disubstituted 1,2,3-triazoles, a critical scaffold in medicinal chemistry and drug development, utilizing enaminones as versatile starting materials. The protocols outlined below offer robust and regioselective methods, including base-promoted, catalyst-free, and multicomponent strategies, to access these valuable heterocyclic compounds.

Application Notes

The 1,2,3-triazole core is a prominent feature in a wide array of pharmaceuticals and biologically active compounds due to its unique chemical properties, including its ability to act as a stable peptide bond isostere and engage in hydrogen bonding and dipole-dipole interactions. The 1,5-disubstituted pattern, in particular, has garnered significant interest. The synthesis of these compounds from readily available enaminones and azides provides a powerful and modular approach for generating diverse chemical libraries for drug discovery and development.

The presented protocols offer several advantages:

  • High Regioselectivity: These methods predominantly yield the 1,5-disubstituted regioisomer, which can be challenging to obtain through traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions that favor the 1,4-isomer.

  • Broad Substrate Scope: A wide range of functional groups on both the enaminone and the azide precursors are tolerated, allowing for the synthesis of a diverse library of triazole derivatives.

  • Mild Reaction Conditions: Many of the described procedures operate under mild temperatures and without the need for hazardous or expensive metal catalysts.

  • Operational Simplicity: The protocols are generally straightforward to perform, making them accessible to a broad range of synthetic chemists.

The choice of synthetic strategy can be tailored to the specific requirements of the target molecule and the available starting materials. The base-promoted method is highly efficient for N-substituted triazoles, while the catalyst-free approach in water offers a green and sustainable alternative. The metal- and azide-free multicomponent reaction provides an innovative pathway that avoids the use of potentially explosive azide reagents.

Experimental Protocols

I. Starting Material Synthesis

Protocol 1: General Procedure for the Synthesis of Enaminones

Enaminones are typically synthesized through the condensation of β-dicarbonyl compounds with primary or secondary amines.

Materials:

  • β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Catalyst (optional, e.g., p-toluenesulfonic acid, ceric ammonium nitrate)

Procedure:

  • To a round-bottom flask, add the β-dicarbonyl compound and the solvent (if applicable).

  • Add the amine to the mixture. If a catalyst is used, add it at this stage.

  • Stir the reaction mixture at room temperature or with heating (e.g., reflux) for a period ranging from a few hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, purify the crude product by recrystallization or column chromatography on silica gel to afford the desired enaminone.

Protocol 2: Preparation of p-Toluenesulfonyl Azide (Tosyl Azide)

Tosyl azide is a common azide source for these reactions and can be prepared from tosyl chloride and sodium azide.[1] Caution: Tosyl azide is a potentially explosive compound and should be handled with care behind a safety shield. Avoid heating to high temperatures.

Materials:

  • p-Toluenesulfonyl chloride (1.0 equiv)

  • Sodium azide (1.5 equiv)

  • Acetone

  • Water

Procedure:

  • Dissolve sodium azide in a minimal amount of water in a round-bottom flask.

  • Add a solution of p-toluenesulfonyl chloride in acetone dropwise to the sodium azide solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the white solid by filtration, wash with cold water, and air-dry to obtain p-toluenesulfonyl azide. The product can be used without further purification.

II. Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

Protocol 3: Base-Promoted Synthesis of N-Substituted 1,2,3-Triazoles

This protocol describes a domino reaction between NH-based secondary enaminones and tosyl azide, promoted by a base, to yield N-substituted 1,2,3-triazoles.[2][3][4]

Materials:

  • NH-based secondary enaminone (1.0 equiv)

  • Tosyl azide (1.2 equiv)

  • t-BuONa (2.0 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the NH-based secondary enaminone and anhydrous acetonitrile.

  • Add t-BuONa to the solution and stir the mixture at room temperature for 10-15 minutes.

  • Add tosyl azide to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. Reaction times typically range from 2 to 12 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-substituted 1,2,3-triazole.

Protocol 4: Catalyst-free Synthesis of 4-acyl-NH-1,2,3-triazoles in Water

This environmentally benign protocol utilizes water as the sole medium for the cycloaddition of N,N-dimethylenaminones and tosyl azide without any catalyst.[5][6][7][8][9]

Materials:

  • N,N-Dimethylenaminone (1.0 equiv)

  • Tosyl azide (1.5 equiv)

  • Water

Procedure:

  • In a round-bottom flask, suspend the N,N-dimethylenaminone and tosyl azide in water.

  • Stir the mixture at 40 °C. Reaction times can vary from 12 to 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and dry under vacuum to obtain the 4-acyl-NH-1,2,3-triazole. Further purification can be achieved by recrystallization if necessary.

Protocol 5: Metal- and Azide-Free Multicomponent Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

This protocol describes a three-component reaction of enaminones, tosylhydrazine, and primary amines, mediated by molecular iodine, to construct 1,5-disubstituted 1,2,3-triazoles, avoiding the use of metal catalysts and azide reagents.[10][11]

Materials:

  • Enaminone (1.0 equiv)

  • Tosylhydrazine (1.2 equiv)

  • Primary amine (1.5 equiv)

  • Molecular iodine (I₂) (0.5 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vial, add the enaminone, tosylhydrazine, primary amine, and molecular iodine.

  • Add DMSO as the solvent.

  • Seal the vial and heat the reaction mixture at 110 °C for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the 1,5-disubstituted 1,2,3-triazole.

Data Presentation

Table 1: Base-Promoted Synthesis of N-Substituted 1,2,3-Triazoles [2][3][4]

EntryEnaminone (R¹)Amine (R²)ProductTime (h)Yield (%)
1Phenylp-Toluidine1-(p-tolyl)-5-phenyl-1H-1,2,3-triazole485
2PhenylAniline1,5-diphenyl-1H-1,2,3-triazole392
3MethylBenzylamine1-benzyl-5-methyl-1H-1,2,3-triazole678
4PhenylCyclohexylamine1-cyclohexyl-5-phenyl-1H-1,2,3-triazole875
5Thiophen-2-ylAniline1-phenyl-5-(thiophen-2-yl)-1H-1,2,3-triazole588

Table 2: Catalyst-free Synthesis of 4-acyl-NH-1,2,3-triazoles in Water [5][6][7][8][9]

EntryEnaminone (R¹)ProductTime (h)Yield (%)
1Phenyl(1H-1,2,3-triazol-4-yl)(phenyl)methanone2095
24-Chlorophenyl(4-chlorophenyl)(1H-1,2,3-triazol-4-yl)methanone2092
34-Methoxyphenyl(4-methoxyphenyl)(1H-1,2,3-triazol-4-yl)methanone2488
4Naphthalen-2-yl(naphthalen-2-yl)(1H-1,2,3-triazol-4-yl)methanone2485
5Thiophen-2-yl(thiophen-2-yl)(1H-1,2,3-triazol-4-yl)methanone2090

Table 3: Metal- and Azide-Free Multicomponent Synthesis of 1,5-Disubstituted 1,2,3-Triazoles [10][11]

EntryEnaminone (R¹)Amine (R²)ProductTime (h)Yield (%)
1PhenylAniline1,5-diphenyl-1H-1,2,3-triazole1282
2Phenyl4-Fluoroaniline1-(4-fluorophenyl)-5-phenyl-1H-1,2,3-triazole1278
34-MethylphenylBenzylamine1-benzyl-5-(p-tolyl)-1H-1,2,3-triazole2475
4PhenylCyclohexylamine1-cyclohexyl-5-phenyl-1H-1,2,3-triazole2468
54-BromophenylAniline1-phenyl-5-(4-bromophenyl)-1H-1,2,3-triazole1280

Visualizations

G cluster_workflow General Experimental Workflow start Start: Select Synthesis Protocol reactants Combine Enaminone, Azide Source/Amine, and Reagents start->reactants reaction Reaction under Specified Conditions (Temperature, Time) reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: Quenching, Extraction monitoring->workup Complete purification Purification: Column Chromatography or Recrystallization workup->purification product Characterize Final Product (NMR, HRMS) purification->product

Caption: General workflow for the synthesis of 1,5-disubstituted 1,2,3-triazoles.

G cluster_mechanism Proposed Mechanism for Base-Promoted Synthesis enaminone Enaminone R¹-C(O)-CH=C(NHR²)-R³ deprotonation Deprotonation Base (t-BuO⁻) enaminone->deprotonation 1. enolate Enolate Intermediate deprotonation->enolate cycloaddition [3+2] Cycloaddition enolate->cycloaddition 2. tosyl_azide Tosyl Azide Ts-N₃ tosyl_azide->cycloaddition triazoline Triazoline Intermediate cycloaddition->triazoline 3. elimination Elimination of R²NH₂ and Ts⁻ triazoline->elimination 4. triazole { 1,5-Disubstituted 1,2,3-Triazole} elimination->triazole

Caption: Proposed reaction mechanism for the base-promoted synthesis.

References

Application Notes and Protocols for 1H-1,2,3-Triazole Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-1,2,3-triazole derivatives as highly effective corrosion inhibitors for a variety of metals and alloys. Their popularity in research is due to their straightforward synthesis, environmental friendliness, and excellent performance in various corrosive environments.[1][2][3] This document details the synthesis, application, and evaluation of these compounds, supported by experimental protocols and quantitative data.

The inhibitory action of this compound derivatives is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film. This adsorption is facilitated by the presence of nitrogen heteroatoms and π-electrons in the triazole ring.[4][5] The mechanism of interaction can be classified as physisorption, chemisorption, or a combination of both, involving electrostatic interactions and the formation of coordinate bonds between the inhibitor molecules and the metal surface.[1][4]

Quantitative Data on Inhibition Efficiency

The effectiveness of various this compound derivatives as corrosion inhibitors has been extensively studied. The following tables summarize key quantitative data from the literature, providing a comparative overview of their performance under different conditions.

Triazole DerivativeMetalCorrosive MediumConcentrationInhibition Efficiency (%) - EISInhibition Efficiency (%) - PDPReference
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1)Carbon Steel1M HCl10⁻³ M94.694.2
5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2)Carbon Steel1M HCl10⁻³ M91.891.5
1-((4-Bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl)methyl)-1H-1,2,4-triazole (Bromuconazole)Ordinary Steel1M HCl10⁻³ M-90[6]
(RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol (Hexaconazole)Ordinary Steel1M HCl10⁻³ M-92[6]
1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT)Mild SteelHClNot Specified>90-[1]
1,2,3-triazole derivative with bromine substituentAPI 5L X52 steelAcidic50 ppm94.2-[1]
Triazole DerivativeMetalCorrosive MediumTemperature (°C)Adsorption IsothermStandard Free Energy of Adsorption (ΔG°ads) (kJ mol⁻¹)Reference
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1)Carbon Steel1M HCl25-55Langmuir-38.76 to -43.94[7]
5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2)Carbon Steel1M HCl25-55Langmuir-38.76 to -43.94[7]
(RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol (Hexaconazole)Ordinary Steel1M HCl25-50Langmuir-[6]

Experimental Protocols

Synthesis of this compound Derivatives via Click Chemistry

A common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazole derivatives is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click reaction".[5][8]

Materials:

  • Organic azide (e.g., benzyl azide)

  • Terminal alkyne (e.g., propargyl alcohol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., water, t-butanol/water mixture)

Procedure:

  • Dissolve the organic azide in the chosen solvent system.

  • Add the terminal alkyne to the solution.

  • In a separate flask, prepare a solution of copper(II) sulfate and sodium ascorbate in water.

  • Add the copper/ascorbate solution to the azide/alkyne mixture.

  • Stir the reaction mixture at room temperature.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate and can be collected by filtration, or it can be extracted using an appropriate organic solvent.[5]

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.[5]

Evaluation of Corrosion Inhibition Performance

1. Weight Loss Method

This is a straightforward gravimetric method to determine the corrosion rate and inhibition efficiency.[5]

Procedure:

  • Prepare metal coupons of known dimensions and surface area.

  • Polish the coupons with different grades of emery paper, degrease with a solvent like acetone, wash with distilled water, and dry.

  • Accurately weigh the prepared coupons.[5]

  • Immerse the coupons in the corrosive solution with and without the addition of various concentrations of the triazole inhibitor for a specified period.

  • After the immersion period, retrieve the coupons, clean them to remove corrosion products, wash, dry, and re-weigh them.[5]

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

2. Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[5][7]

Apparatus:

  • Potentiostat/Galvanostat

  • A three-electrode cell:

    • Working Electrode (WE): The metal specimen

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

a. Potentiodynamic Polarization (PDP)

Procedure:

  • Immerse the three-electrode setup in the test solution (with and without inhibitor).

  • Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).[5]

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).[7]

  • The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes of the cathodic and anodic curves.[7]

  • Calculate the inhibition efficiency (IE%) using:

    • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

b. Electrochemical Impedance Spectroscopy (EIS)

Procedure:

  • Set up the three-electrode cell as described above and allow the OCP to stabilize.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[7]

  • The impedance data is often represented as Nyquist and Bode plots.

  • The charge transfer resistance (R_ct) is determined from the Nyquist plot. A larger R_ct value indicates better corrosion resistance.

  • Calculate the inhibition efficiency (IE%) using:

    • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Visualizations

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Environment cluster_surface Metal Surface Inhibitor Inhibitor Metal Metal Inhibitor->Metal Adsorption Corrosive_Species Corrosive_Species Corrosive_Species->Metal Corrosion Attack Protective_Film Protective Film Formation Metal->Protective_Film Corrosion_Inhibition Corrosion_Inhibition Protective_Film->Corrosion_Inhibition Blocks Active Sites

Caption: General mechanism of corrosion inhibition by this compound derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivative Start->Synthesis Metal_Prep Metal Coupon Preparation Start->Metal_Prep Characterization Structural Characterization (NMR, FT-IR, etc.) Synthesis->Characterization Inhibitor_Solution Preparation of Inhibitor Solutions Characterization->Inhibitor_Solution Evaluation Corrosion Inhibition Evaluation Metal_Prep->Evaluation Inhibitor_Solution->Evaluation Weight_Loss Weight Loss Measurements Evaluation->Weight_Loss Electrochemical Electrochemical Tests (PDP, EIS) Evaluation->Electrochemical Surface_Analysis Surface Analysis (SEM, AFM) Evaluation->Surface_Analysis Data_Analysis Data Analysis and Inhibition Efficiency Calculation Weight_Loss->Data_Analysis Electrochemical->Data_Analysis Surface_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for the evaluation of corrosion inhibitors.

Integrated_Approach cluster_experimental Experimental Studies cluster_theoretical Theoretical Studies Synthesis Synthesis Performance_Eval Performance Evaluation (EIS, PDP, Weight Loss) Synthesis->Performance_Eval Provides Inhibitor DFT Quantum Chemical Calculations (DFT) Performance_Eval->DFT Guides Calculations Mechanism Understanding of Inhibition Mechanism Performance_Eval->Mechanism Suggests Mechanism DFT->Performance_Eval Explains Trends MD_Sim Molecular Dynamics Simulations DFT->MD_Sim Provides Parameters MD_Sim->Mechanism Simulates Adsorption

Caption: Integrated approach combining experimental and theoretical studies.

References

Application Notes and Protocols for the Continuous Synthesis of 1,2,3-Triazoles in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the continuous synthesis of 1,2,3-triazoles using flow chemistry. The protocols are based on established and robust methodologies, offering advantages in terms of safety, efficiency, and scalability over traditional batch synthesis. The 1,2,3-triazole moiety is a key structural motif in a wide range of pharmaceuticals and functional materials, making its efficient synthesis a critical aspect of drug discovery and development.[1][2]

Introduction to 1,2,3-Triazole Synthesis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][3][4] This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance.[1][5] The adaptation of CuAAC to continuous flow processes offers significant benefits, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle potentially hazardous intermediates like organic azides.[6][7]

Protocol 1: Continuous Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using a Heterogeneous Copper-on-Charcoal Catalyst

This protocol describes a robust and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles in a continuous flow system utilizing a commercially available and inexpensive copper-on-charcoal (Cu/C) heterogeneous catalyst.[1][8][9][10] This approach avoids the need for a base and minimizes copper leaching into the product stream.[1]

Experimental Workflow

Flow_Synthesis_Cu_C reagents Reactant Solutions (Azide and Alkyne in Solvent) pump HPLC Pump reagents->pump preheating Preheating Coil pump->preheating Flow reactor Packed-Bed Reactor (Column with Cu/C catalyst) preheating->reactor Heated cooling Cooling Coil reactor->cooling Reaction Mixture bpr Back Pressure Regulator cooling->bpr collection Product Collection bpr->collection

Caption: General workflow for the continuous synthesis of 1,2,3-triazoles using a packed-bed reactor.

Materials and Equipment
  • Catalyst: Copper-on-charcoal (10 wt% Cu)

  • Reactants: Organic azide, terminal alkyne

  • Solvent: Dichloromethane (DCM) or other suitable solvent

  • Equipment:

    • HPLC pump

    • Stainless steel column (e.g., 4.6 mm ID x 150 mm)

    • Column heater or oil bath

    • Preheating and cooling coils (stainless steel tubing)

    • Back pressure regulator

    • Collection vessel

General Experimental Protocol
  • Catalyst Packing: A stainless steel column is dry-packed with copper-on-charcoal catalyst (e.g., 860 mg).[1]

  • System Setup: The packed column is integrated into a flow chemistry setup as depicted in the workflow diagram. This includes a pump, preheating coil, the packed column in a heater, a cooling coil, and a back-pressure regulator.

  • Reagent Preparation: Prepare a solution of the organic azide (e.g., 0.10 M) and the terminal alkyne (e.g., 0.13 M, 1.3 equivalents) in the chosen solvent (e.g., DCM).[1] The concentration of the azide is kept relatively low to prevent potential blockages from product precipitation.[1][5]

  • Reaction Execution:

    • Set the reactor temperature (e.g., 110 °C).[1]

    • Pump the reagent solution through the system at a specific flow rate (e.g., 0.75 mL/min) to achieve the desired residence time (e.g., ~129 seconds).[1]

    • Maintain a constant back pressure (e.g., 100 bar) to ensure the solvent remains in the liquid phase at the reaction temperature.

  • Product Collection and Isolation: The output from the reactor is cooled and collected. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 1,4-disubstituted 1,2,3-triazoles using the copper-on-charcoal catalyzed flow protocol.

EntryAzideAlkyneTemperature (°C)Residence Time (s)Isolated Yield (%)
1Phenyl azidePhenylacetylene11012996
2Benzyl azidePhenylacetylene11012998
34-Methoxyphenyl azidePhenylacetylene11012995
4Phenyl azide1-Octyne11012992
5Benzyl azidePropargyl alcohol11012994

Data compiled from studies utilizing copper-on-charcoal catalysts under continuous flow conditions.[1][5]

Protocol 2: Continuous Flow Synthesis of 1,2,3-Triazoles using a Copper Tube Reactor

An alternative approach involves using the inner surface of a copper tube as the catalyst, which simplifies the reactor setup by eliminating the need for packing a column. This method has been shown to be effective for the synthesis of various 1,2,3-triazole derivatives.

Experimental Workflow

Flow_Synthesis_Cu_Tube reagents Reactant Solutions (Azide and Alkyne in Solvent) pump Syringe Pump reagents->pump reactor Heated Copper Tube Reactor pump->reactor Flow bpr Back Pressure Regulator reactor->bpr Reaction Mixture collection Product Collection bpr->collection

Caption: Workflow for continuous synthesis using a copper tube reactor.

Materials and Equipment
  • Reactants: Organic azide, terminal alkyne

  • Solvent: Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Equipment:

    • Syringe pump or HPLC pump

    • Copper tubing (e.g., 1/16" or 1/8" outer diameter)

    • Heating unit (e.g., heating block, oil bath)

    • Back pressure regulator

    • Collection vial

General Experimental Protocol
  • Reactor Assembly: A defined length of copper tubing is coiled and placed within a heating unit.

  • System Setup: The copper tube reactor is connected to a pump and a back-pressure regulator.

  • Reagent Preparation: Prepare a solution of the azide (e.g., 0.085 M) and the alkyne (e.g., 1.5 equivalents) in the chosen solvent.[2][11] In some cases, additives like a base (e.g., DIEA) and an acid (e.g., HOAc) can be used to achieve high conversion at room temperature.[2][7][11]

  • Reaction Execution:

    • Set the desired reaction temperature (ranging from room temperature to 100 °C).[2][11]

    • Pump the premixed reactant solution through the copper tube reactor at a specific flow rate (e.g., 0.5 mL/min) to control the residence time.[2][11]

    • A back pressure of around 100 bar is typically applied.[2][11]

  • Product Collection: The effluent from the reactor is collected, and the product is isolated after solvent evaporation.

Quantitative Data Summary

The following table presents data for the synthesis of 1,2,3-triazoles in a copper tube flow reactor under different conditions.

EntryAzideAlkyneTemperature (°C)AdditivesFlow Rate (mL/min)Isolated Yield (%)
1Alicyclic β-amino azidePhenylacetylene100None0.561
2Alicyclic β-amino azidePhenylacetylenertDIEA + HOAc0.596
3Alicyclic β-amino azideDiethyl acetylenedicarboxylate100None0.598
4Alicyclic β-amino azideDiethyl acetylenedicarboxylatertDIEA + HOAc0.597

Data is based on the synthesis of novel β-aminocyclohexanecarboxylic acid derivatives.[2][11][12]

Safety Considerations

  • Organic azides are potentially explosive and should be handled with care. Flow chemistry mitigates some of the risks associated with their use by minimizing the reaction volume at any given time.

  • High-pressure and high-temperature reactions should be conducted behind a blast shield.

  • Ensure proper ventilation to avoid inhalation of solvent vapors.

Conclusion

Continuous flow synthesis of 1,2,3-triazoles offers a safe, efficient, and scalable alternative to traditional batch methods. The protocols outlined above, using either a packed-bed heterogeneous catalyst or a simple copper tube reactor, provide versatile platforms for the synthesis of a diverse range of triazole-containing molecules. These methods are particularly valuable for drug discovery and development, where rapid library synthesis and process optimization are crucial. The transition from batch to continuous flow not only enhances safety but also often leads to improved yields and purity.[6]

References

Designing 1,2,3-Triazole-Based Fluorescent Probes for Molecular Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole ring system, readily synthesized via the highly efficient and versatile Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, has emerged as a privileged scaffold in the design of fluorescent probes for molecular imaging.[1][2] Its stable, aromatic nature and ability to act as a linker between a fluorophore and a recognition moiety make it an ideal component for creating sophisticated molecular sensors.[3][4] These probes are instrumental in visualizing and quantifying a wide range of biological analytes, including metal ions, anions, and biomolecules, within complex biological systems.[5][6][7] The inherent modularity of the "click" chemistry approach allows for the straightforward introduction of diverse functional groups, enabling the fine-tuning of photophysical properties and target specificity.[1][8] This document provides detailed application notes and protocols for the design, synthesis, and utilization of 1,2,3-triazole-based fluorescent probes in molecular imaging.

A key advantage of many 1,2,3-triazole-based probes is their capacity for "turn-on" fluorescence upon target binding.[9] This phenomenon, often governed by mechanisms such as Photoinduced Electron Transfer (PeT), results in a significant increase in fluorescence intensity only when the probe interacts with its analyte.[4] This minimizes background signal and enhances the signal-to-noise ratio, which is crucial for sensitive detection in cellular environments.[9]

Design Strategies

The design of a 1,2,3-triazole-based fluorescent probe typically involves three key components: a fluorophore, a 1,2,3-triazole linker, and a recognition moiety (receptor) for the target analyte.

  • Fluorophore: The choice of fluorophore dictates the photophysical properties of the probe, such as its absorption and emission wavelengths, quantum yield, and Stokes shift. Common fluorophores integrated into triazole-based probes include coumarin, fluorescein, rhodamine, and BODIPY derivatives.[]

  • 1,2,3-Triazole Linker: Synthesized via CuAAC, this stable five-membered ring connects the fluorophore to the recognition moiety. The substituents on the triazole ring can be varied to modulate the electronic properties and solubility of the probe.[8]

  • Recognition Moiety: This unit is responsible for selective binding to the target analyte. The choice of recognition moiety depends on the target of interest and can range from simple chelating agents for metal ions to more complex structures for biomolecules.[5][6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the fundamental principles and a typical workflow for the development and application of 1,2,3-triazole-based fluorescent probes.

G cluster_0 Click Click Chemistry Synthesis (CuAAC) Chemistry Synthesis (CuAAC) Alkyne Fluorophore-Alkyne Catalyst Cu(I) Catalyst Alkyne->Catalyst Azide Receptor-Azide Azide->Catalyst Probe 1,2,3-Triazole Probe Catalyst->Probe Cycloaddition

Figure 1: Synthesis of a 1,2,3-triazole probe via CuAAC.

Figure 2: "Turn-on" fluorescence via Photoinduced Electron Transfer.

G Design Probe Design & Synthesis Characterization Photophysical Characterization (UV-Vis, Fluorescence) Design->Characterization InVitro In Vitro Evaluation (Selectivity, Sensitivity) Characterization->InVitro CellCulture Cell Culture InVitro->CellCulture Imaging Live-Cell Imaging (Confocal Microscopy) CellCulture->Imaging Analysis Data Analysis Imaging->Analysis

Figure 3: Experimental workflow for probe development.

Quantitative Data

The photophysical properties of 1,2,3-triazole-based fluorescent probes are critical for their application in molecular imaging. The following table summarizes key quantitative data for a selection of probes from the literature.

Probe Name/ReferenceTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)
Pyrene-Triazole-A[11]-~35043686Not Reported
Pyrene-Triazole-B[11]-~34041575Not Reported
Pyrene-Triazole-C[11]-~35043686Not Reported
4,5-bis(arylethynyl)-1,2,3-triazole 5h[1]-302609307Low
4,5-bis(arylethynyl)-1,2,3-triazole 5i[1]-299588289Low
2-aryl-1,2,3-triazole acid 1a (in DMSO)[12]ProtonsNot Reported~420Not ReportedNot Reported
2-aryl-1,2,3-triazole acid 1b (in DMSO)[12]ProtonsNot Reported~440Not ReportedNot Reported

Experimental Protocols

Protocol 1: Synthesis of a 1,2,3-Triazole-Based Fluorescent Probe via CuAAC

This protocol provides a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole. The specific fluorophore-alkyne and receptor-azide will vary depending on the desired probe.

Materials:

  • Fluorophore-alkyne (1 equivalent)

  • Receptor-azide (1 equivalent)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (0.2 equivalents)

  • Solvent (e.g., a mixture of t-BuOH and H₂O, or DMF)

  • Nitrogen or Argon gas

  • Stirring plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • Dissolve the fluorophore-alkyne (1 eq.) and receptor-azide (1 eq.) in the chosen solvent in the reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.

  • Add the copper(II) sulfate pentahydrate (0.1 eq.) to the reaction mixture, followed by the sodium ascorbate solution. The solution should change color, indicating the reduction of Cu(II) to Cu(I).

  • Stir the reaction mixture at room temperature under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.[13][14]

  • Upon completion, the reaction mixture may be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the pure 1,2,3-triazole fluorescent probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Characterization of Photophysical Properties

Materials:

  • Synthesized 1,2,3-triazole probe

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS buffer)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO.

  • Absorption Spectroscopy:

    • Prepare a dilute solution of the probe (e.g., 10 µM) in the desired solvent.

    • Record the absorption spectrum using the UV-Vis spectrophotometer, typically from 200 to 800 nm.

    • Determine the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy:

    • Using the same solution, record the fluorescence emission spectrum using the fluorometer. Excite the sample at its λabs.

    • Determine the wavelength of maximum emission (λem).

    • Calculate the Stokes shift (λem - λabs).

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance and integrated fluorescence intensity of the probe solution and a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) at the same excitation wavelength.

    • Ensure the absorbance of both solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Calculate the quantum yield of the probe using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol 3: Live-Cell Imaging

This protocol provides a general guideline for imaging intracellular analytes using a 1,2,3-triazole-based fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific probe and cell line.[5][15]

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS)

  • 1,2,3-triazole fluorescent probe stock solution (in DMSO)

  • Confocal laser scanning microscope

  • Glass-bottom imaging dishes or chamber slides

Procedure:

  • Cell Culture:

    • Culture the cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells onto glass-bottom imaging dishes or chamber slides and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe in serum-free cell culture medium. The final concentration typically ranges from 1 to 10 µM. It is important to perform a concentration-dependent toxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration.[1]

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

    • Add the probe working solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C. The incubation time should be optimized for sufficient probe uptake and minimal cytotoxicity.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove excess, unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the cells.

    • Place the imaging dish on the stage of the confocal microscope.

    • Excite the cells with the appropriate laser line corresponding to the probe's excitation wavelength and collect the emission using a suitable filter set.

    • Capture images and, if studying dynamic processes, acquire time-lapse series.

  • Controls:

    • Include control experiments, such as imaging unstained cells to assess autofluorescence and cells treated with the vehicle (DMSO) alone.

    • For probes designed to detect a specific analyte, include positive and negative controls (e.g., cells pre-treated with the analyte or a chelator, respectively).

By following these guidelines and protocols, researchers can effectively design, synthesize, and apply novel 1,2,3-triazole-based fluorescent probes for a wide range of molecular imaging applications, contributing to a deeper understanding of complex biological processes.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for achieving regioselectivity in 1,2,3-triazole synthesis?

A1: The regioselectivity of the 1,3-dipolar cycloaddition between an azide and an alkyne is primarily controlled by the catalyst employed. The uncatalyzed Huisgen cycloaddition often results in a mixture of 1,4- and 1,5-regioisomers.[1][2][3] For specific isomers, two main catalytic systems are used:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method almost exclusively yields 1,4-disubstituted 1,2,3-triazoles.[1][4][5] It is widely used due to its reliability, mild reaction conditions, and high yields.[6][7]

  • Ruthenium(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction directs the synthesis towards the formation of 1,5-disubstituted 1,2,3-triazoles.[1][8][9] It is particularly useful for synthesizing the less common 1,5-isomer and can also be used with internal alkynes to produce fully substituted triazoles.[8][10]

Q2: What factors, other than the catalyst, influence the regioselectivity and success of the reaction?

A2: Besides the crucial choice of a copper or ruthenium catalyst, several other factors can impact the reaction's outcome:

  • Solvent: The choice of solvent can affect reaction rates. Polar solvents like DMSO and water can enhance the rate of CuAAC reactions.[1]

  • Temperature: While the catalyst is the dominant factor for regioselectivity, temperature can influence reaction rates and the formation of byproducts.[1]

  • Ligands: In CuAAC, ligands are often used to stabilize the Cu(I) oxidation state and prevent catalyst deactivation, especially in biological applications.[7][11]

  • Substrate Electronics and Sterics: The electronic and steric properties of the azide and alkyne substituents can influence reaction rates and, in some cases, regioselectivity, particularly in RuAAC with internal alkynes.[8][12]

Q3: What are common side reactions in CuAAC, and how can they be minimized?

A3: A common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diacetylene byproduct. This is often promoted by the presence of oxygen. To minimize this, it's crucial to maintain the copper catalyst in the Cu(I) oxidation state. This can be achieved by:

  • Using a reducing agent, such as sodium ascorbate, to reduce any oxidized Cu(II) back to Cu(I).[7][13]

  • Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[14]

  • Using ligands that protect the Cu(I) catalyst from oxidation.[11]

Q4: Can I synthesize 1,4,5-trisubstituted 1,2,3-triazoles using these methods?

A4: Yes, it is possible to synthesize 1,4,5-trisubstituted (fully substituted) 1,2,3-triazoles. Ruthenium-catalyzed cycloadditions (RuAAC) are effective for the reaction of organic azides with internal alkynes, directly yielding fully substituted triazoles.[8][12] There are also methods involving CuAAC where a third component is introduced to functionalize the C-5 position.[15][16]

Troubleshooting Guides

Issue 1: Low or No Yield of 1,4-Disubstituted 1,2,3-Triazole (CuAAC)
Possible Cause Troubleshooting Step
Inactive Copper Catalyst Ensure you are using a Cu(I) source or a Cu(II) source with a reducing agent (e.g., CuSO₄ with sodium ascorbate). If preparing the Cu(I) catalyst in situ, ensure the reducing agent is fresh and added correctly.[7]
Oxygen Contamination Degas your solvents and run the reaction under an inert atmosphere (Ar or N₂). Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II).[13]
Precipitation of Reactants or Catalyst Try a different solvent system to improve solubility. For example, THF/t-BuOH/H₂O is a common mixture, but if precipitation occurs, consider solvents like DMF or DMSO.[11][17]
Inhibitory Functional Groups Certain functional groups on your azide or alkyne might interfere with the catalyst. Protect sensitive functional groups if necessary.
Poor Quality Reagents Ensure the purity of your azide and alkyne starting materials. Impurities can inhibit the catalyst.
Issue 2: Formation of a Mixture of Regioisomers (1,4- and 1,5-isomers)
Possible Cause Troubleshooting Step
Uncatalyzed Thermal Reaction If the reaction is run at elevated temperatures without a catalyst, the uncatalyzed Huisgen cycloaddition can occur, leading to a mixture of isomers.[2][3] Ensure your catalyst is active and present in a sufficient amount.
Incorrect Catalyst for Desired Isomer Double-check that you are using the correct catalyst for the desired regioisomer. Use a copper(I) source for the 1,4-isomer and a ruthenium(II) source for the 1,5-isomer.[1][8]
Metal-Free Reaction Conditions Certain metal-free "click" reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), can lack regiospecificity.[4][11] If you require a single isomer, a catalyzed reaction is generally preferred.
Issue 3: Difficulty in Purifying the Triazole Product
Possible Cause Troubleshooting Step
Copper Contamination Residual copper from the catalyst can be difficult to remove as it may chelate with the triazole product.[18] Wash the product with an aqueous solution of a chelating agent like EDTA.[18] Alternatively, filtering through a short plug of silica gel or activated carbon can sometimes help.[18]
Co-elution with Byproducts Optimize your column chromatography conditions (e.g., solvent system, silica gel type) to improve separation from byproducts like alkyne homocoupling products.[19]
Product Precipitation during Workup If the product precipitates during aqueous workup, it may trap impurities. Try different extraction solvents or purification techniques like recrystallization.

Data Summary

Table 1: Comparison of Catalytic Systems for Regioselective Triazole Synthesis

Catalyst System Predominant Isomer Typical Reaction Conditions Advantages Limitations
Copper(I) 1,4-disubstitutedRoom temperature, aqueous or organic solvents.[3]High yields, excellent regioselectivity, mild conditions, wide functional group tolerance.[4][6]Sensitive to oxygen, potential for catalyst-induced side reactions, requires terminal alkynes.[11][13]
Ruthenium(II) 1,5-disubstitutedRoom temperature to elevated temperatures, organic solvents (e.g., DCE, Toluene).[9][12]High regioselectivity for 1,5-isomer, tolerates internal alkynes for trisubstituted triazoles.[8][10]Catalyst can be more expensive, may require inert atmosphere.
Iron(III) 1,5-disubstitutedDMF, can vary with substrates.[20]Provides access to 1,5-isomers with a less expensive metal catalyst.[20]Newer method, scope may be less explored than RuAAC.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a reaction vessel, dissolve the organic azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) in water.

  • Reaction Initiation: Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[19]

Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)

This protocol is adapted from literature procedures and may require optimization.[12]

  • Reactant Preparation: In a reaction vessel purged with an inert gas (e.g., Argon), dissolve the organic azide (1.0 equiv) and the terminal alkyne (1.05 equiv) in a dry, degassed solvent such as 1,2-dichloroethane (DCE) or toluene.[12]

  • Catalyst Addition: Add the ruthenium catalyst, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄ (0.01-0.02 equiv), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 45-80 °C).[12]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel to afford the 1,5-disubstituted triazole.[12]

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product R_Alkyne Terminal Alkyne Cu_Acetylide Copper(I) Acetylide R_Alkyne->Cu_Acetylide Deprotonation R_Azide Organic Azide Coordination Azide Coordination R_Azide->Coordination Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Coordination + Azide Cyclization Cyclization Coordination->Cyclization Cu_Triazolide Copper(I) Triazolide Cyclization->Cu_Triazolide Cu_Triazolide->Cu_I Regenerates Catalyst Triazole_1_4 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole_1_4 Protonolysis

Caption: Catalytic cycle for the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product R_Alkyne Alkyne Oxidative_Coupling Oxidative Coupling R_Alkyne->Oxidative_Coupling R_Azide Organic Azide R_Azide->Oxidative_Coupling Ru_II [Cp*RuCl] Ru_II->Oxidative_Coupling Ruthenacycle Ruthenacycle Intermediate Oxidative_Coupling->Ruthenacycle Reductive_Elimination Reductive Elimination Ruthenacycle->Reductive_Elimination Reductive_Elimination->Ru_II Regenerates Catalyst Triazole_1_5 1,5-Disubstituted 1,2,3-Triazole Reductive_Elimination->Triazole_1_5

Caption: Proposed mechanism for the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Troubleshooting_Flowchart start Low/No Product Yield check_isomer Desired Isomer? start->check_isomer isomer_1_4 1,4-Isomer (CuAAC) check_isomer->isomer_1_4 1,4 isomer_1_5 1,5-Isomer (RuAAC) check_isomer->isomer_1_5 1,5 check_cu_catalyst Check Cu(I) Source + Reductant (Ascorbate) isomer_1_4->check_cu_catalyst check_o2 Exclude Oxygen (Inert Atmosphere) check_cu_catalyst->check_o2 check_solubility Check Solubility of Reagents check_o2->check_solubility check_reagents Verify Purity of Azide and Alkyne check_solubility->check_reagents check_ru_catalyst Check Ru Catalyst Activity & Loading isomer_1_5->check_ru_catalyst check_temp Optimize Temperature check_ru_catalyst->check_temp check_substrate Consider Substrate Sterics/Electronics check_temp->check_substrate check_substrate->check_reagents optimize Systematically Optimize Conditions check_reagents->optimize

Caption: Troubleshooting workflow for low yield in regioselective triazole synthesis.

References

Technical Support Center: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the efficient synthesis of 1,2,3-triazoles.

Troubleshooting Guide

This guide addresses frequent challenges encountered during CuAAC reactions in a question-and-answer format, providing targeted solutions to improve reaction yields and purity.

Q1: My reaction yield is low or I'm observing no product formation. What are the first things I should check?

A1: When faced with a low-yielding click reaction, a systematic investigation of the catalyst, reagents, and reaction environment is crucial.[1] Start by assessing the following:

  • Copper Catalyst Activity: The catalytic cycle relies on the copper(I) oxidation state.[2] Ensure your copper source is active and the reducing agent, typically sodium ascorbate, is fresh.[3][4]

  • Reagent Purity: The purity of the azide, alkyne, and solvents can significantly impact the reaction's success.[1] Use high-purity reagents and consider purifying starting materials if impurities are suspected.

  • Reaction Environment: The presence of oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[3] Degassing solvents by sparging with an inert gas like argon or nitrogen is highly recommended.[3] For highly sensitive reactions, working under an inert atmosphere in a glovebox is ideal.[3]

Q2: I'm using a reducing agent, but the reaction is still sluggish. How can I improve catalyst performance?

A2: Even with a reducing agent, the Cu(I) catalyst can be prone to oxidation or disproportionation.[5] The use of a stabilizing ligand is critical to protect the catalyst and accelerate the reaction.[1][2][6]

  • Ligand Selection: Nitrogen-based ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are widely used to stabilize the Cu(I) catalyst.[3] THPTA is particularly well-suited for bioconjugation reactions due to its high water solubility.[1][3]

  • Ligand-to-Copper Ratio: The ratio of ligand to copper can significantly affect the reaction rate. A ratio of 1:1 to 5:1 is typically recommended, with an excess of ligand often being beneficial, especially in bioconjugation, to protect sensitive biomolecules from oxidative damage.[1][6][7]

Q3: I'm observing a precipitate in my reaction mixture. What could be the cause?

A3: Precipitate formation can arise from several sources:

  • Insoluble Copper Species: If the reducing agent is added before the ligand has complexed with the copper, insoluble copper species may form.[3][6] It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[3]

  • Substrate Aggregation: In bioconjugation, hydrophobic regions of biomolecules can collapse in aqueous solutions, burying the alkyne or azide groups and making them inaccessible.[8] Adding co-solvents like DMSO or using denaturing conditions may be necessary to improve solubility.[8]

  • Copper-Alkyne Complex: Some alkynes, like propiolic acid, can form insoluble complexes with copper(I), which appear as a red or purple precipitate.[9] Using a coordinating solvent like acetonitrile might help, though it can sometimes compete in the reaction.[9]

Q4: My reaction is producing side products. How can I increase the selectivity for the desired triazole?

A4: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, forming a diyne.[10] This can be minimized by:

  • Excluding Oxygen: As mentioned, degassing solvents and using an inert atmosphere are crucial to prevent oxidative side reactions.[3]

  • Using a Ligand: A suitable ligand can help prevent the formation of unreactive polynuclear copper(I) acetylides, which can lead to side products.[10]

  • Fresh Reducing Agent: A fresh and adequate amount of sodium ascorbate helps maintain a reducing environment, disfavoring oxidative pathways.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of addition for the reagents in a CuAAC reaction?

A1: The order of reagent addition can significantly influence the reaction's outcome. A generally recommended procedure is as follows:

  • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.[3]

  • Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.

  • Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[3][6] Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before it is complexed by the ligand.[6]

Q2: How does the choice of solvent affect the reaction yield?

A2: The CuAAC reaction is compatible with a wide range of solvents, and the primary consideration should be the solubility of all reactants.[3] Mixtures of water with organic solvents such as DMSO, THF, or tBuOH are commonly used.[2][3] For bioconjugation applications, aqueous buffers are typical.[3]

Q3: What is the ideal temperature for a CuAAC reaction?

A3: CuAAC reactions are generally conducted at room temperature (20-25°C).[2] However, for sluggish reactions or with sterically hindered substrates, gentle heating to 40-50°C can be beneficial.[3] In some cases, higher temperatures may be required to achieve a reasonable reaction rate.[3]

Q4: Which copper source is best for CuAAC reactions?

A4: The most convenient method for generating the active Cu(I) catalyst is the in situ reduction of a Cu(II) salt, with copper(II) sulfate (CuSO₄) being the most common choice.[2][8] While Cu(I) salts like CuI can be used directly, they are often less stable.[7] The use of cuprous iodide is not recommended when maximal reaction rates are desired as iodide ions can interfere with the catalytic cycle.[7]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing your CuAAC reaction. These are starting points and may require further optimization for specific substrates.

ParameterRecommended RangeNotes
Copper Concentration 50 µM to 500 µMFor most applications, concentrations between 50 and 100 µM are effective.[6]
Ligand:Copper Ratio 1:1 to 5:1An excess of ligand can be beneficial, especially in bioconjugation.[1][7]
Reducing Agent (Sodium Ascorbate) 1 mM to 10 mMA fresh solution should always be used.[1][3][4]
Reactant Stoichiometry (Alkyne:Azide) 1:1 to 1:5 (or 5:1)A slight excess (1.1 to 2-fold) of one reactant is often used to drive the reaction to completion.[1][2]
Temperature Room Temperature (20-25°C) to 50°CGentle heating can be applied for slow reactions.[2][3]

Table 1: General Optimization Parameters for CuAAC Reactions.

Copper SourceLigandSolventTemperature (°C)Yield (%)
CuSO₄/KINoneVarious90Variable, up to high yields
CuIPPh₃None (neat)6085-91
CuSO₄/Sodium AscorbateTHPTAWater/DMSORoom TempNear-quantitative
CuITBTAtBuOH/H₂ORoom TempHigh

Table 2: Examples of Reaction Conditions from Literature.[6][10][11][12]

Experimental Protocols

General Protocol for a Standard CuAAC Reaction in Solution

This protocol is a starting point and may require optimization for your specific substrates.

1. Stock Solutions:

  • Azide: 10 mM in a suitable solvent (e.g., DMSO, water).

  • Alkyne: 10 mM in a suitable solvent (e.g., DMSO, water).

  • Copper(II) Sulfate (CuSO₄): 20 mM in water.[3]

  • Ligand (e.g., THPTA): 50 mM in water.[3]

  • Sodium Ascorbate: 100 mM in water (always prepare fresh).[3][4]

2. Reaction Setup:

  • In a microcentrifuge tube, add the azide and alkyne solutions to achieve the desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne).[3]

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA ligand solution.[3]

  • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[3]

  • Gently mix the reaction and allow it to proceed at room temperature.

3. Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, the reaction can be quenched by adding a chelating agent like EDTA.[2]

  • The product can be purified by standard methods such as column chromatography.[13]

General Protocol for CuAAC Bioconjugation

This protocol provides a general guideline for labeling biomolecules.

1. Reagent Preparation:

  • Dissolve the alkyne- or azide-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).[14]

  • Add the corresponding azide or alkyne cargo molecule. A 2-fold excess of the cargo molecule is often used.[8]

  • Prepare a premixed solution of CuSO₄ and an accelerating ligand like THPTA.[14]

  • Prepare a fresh solution of sodium ascorbate.[14]

2. Reaction Procedure:

  • To the buffered solution of the biomolecule and cargo, add the premixed catalyst-ligand solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]

  • Gently mix and allow the reaction to proceed at room temperature or 37°C for 1-4 hours.[14]

3. Purification:

  • The labeled biomolecule can be purified using methods appropriate for the specific molecule, such as size-exclusion chromatography, dialysis, or affinity purification.[14]

Visualizations

Troubleshooting_Workflow Start Low or No Product Yield Catalyst Is the Copper Catalyst Active? Start->Catalyst Reagents Are Reagents Pure and Stoichiometry Correct? Catalyst->Reagents Yes Sol_Catalyst Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. Catalyst->Sol_Catalyst No Conditions Are Reaction Conditions Optimal? Reagents->Conditions Yes Sol_Reagents Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). Reagents->Sol_Reagents No Substrate Are there Substrate-Specific Issues? Conditions->Substrate Yes Sol_Conditions Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. Conditions->Sol_Conditions No Success High Yield Achieved Substrate->Success Yes Sol_Substrate Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. Substrate->Sol_Substrate No Sol_Catalyst->Catalyst Sol_Reagents->Reagents Sol_Conditions->Conditions Sol_Substrate->Substrate Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Monitoring & Purification Premix Premix CuSO4 and Ligand (e.g., THPTA) Combine Add Catalyst Premix to Azide/Alkyne Solution Premix->Combine Substrates Prepare Azide and Alkyne Solution Substrates->Combine Reducer Prepare Fresh Sodium Ascorbate Solution Initiate Initiate with Sodium Ascorbate Combine->Initiate Monitor Monitor by TLC/LC-MS Initiate->Monitor Purify Purify Product Monitor->Purify

References

Technical Support Center: Overcoming Solubility Challenges of 1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aqueous solubility issues commonly encountered with 1,2,3-triazole derivatives.

Troubleshooting Guides

Problem 1: My 1,2,3-triazole derivative, dissolved in a DMSO stock, precipitates when diluted into my aqueous assay buffer.

This is a frequent issue known as "precipitation upon dilution." It occurs because the compound is soluble in the organic stock solvent (DMSO) but its concentration exceeds its thermodynamic solubility limit in the final aqueous environment.

Immediate Troubleshooting Steps:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, typically below 0.5%, to minimize its impact while maintaining compound solubility.

  • Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or N-methyl-2-pyrrolidone (NMP). This can sometimes improve the compound's solubility in the final aqueous solution.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can prevent the compound from crashing out of solution.

If these initial steps fail, more advanced formulation or chemical modification strategies may be necessary. The following diagram illustrates a logical workflow for troubleshooting this common problem.

G cluster_0 Troubleshooting Workflow: Precipitation Upon Dilution start Precipitation observed upon dilution of DMSO stock step1 Optimize DMSO Concentration (aim for <0.5% final) start->step1 decision1 Is the compound soluble? step1->decision1 step2 Try Co-solvents (e.g., DMSO/Ethanol mixture) decision2 Is the compound soluble? step2->decision2 step3 Perform Serial Dilutions decision3 Is the compound soluble? step3->decision3 decision1->step2 No end Problem Solved decision1->end Yes decision2->step3 No decision2->end Yes advanced Proceed to Advanced Solubilization Strategies (See FAQs) decision3->advanced No decision3->end Yes

Caption: Troubleshooting workflow for precipitation issues.

Problem 2: I am observing inconsistent and non-reproducible results in my biological assays.

Inconsistent results are often linked to underlying solubility and stability issues. The actual concentration of the dissolved compound may vary between experiments due to incomplete dissolution or precipitation over time.

Solutions to Improve Reproducibility:

  • Ensure Complete Dissolution: Always visually inspect your stock solutions to confirm the compound is fully dissolved. Sonication or gentle warming may be necessary.

  • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions from your stock solution for each experiment to avoid issues related to compound degradation or precipitation during storage.

  • Consider a Different Solvent: If you suspect instability in DMSO, you could try other organic solvents like N,N-dimethylformamide (DMF), ensuring they are compatible with your assay.

  • Employ a Solubility Enhancement Technique: Using a formulation strategy like cyclodextrin complexation or creating a solid dispersion can provide a more stable and consistently soluble form of your compound.

Frequently Asked Questions (FAQs)

Q1: Why do many 1,2,3-triazole derivatives exhibit low aqueous solubility?

The 1,2,3-triazole ring itself can participate in hydrogen bonding, which can aid solubility. However, these derivatives are often part of larger, more complex molecules with significant hydrophobic regions. The overall solubility is a balance between the hydrophilic character of the triazole ring and any other polar functional groups, and the lipophilicity of the rest of the molecule. Poor solubility is a common issue in drug discovery, as hydrophobic compounds often bind well to target proteins.[1] Near-planar structures and strong intermolecular hydrogen bonds in the solid state can also contribute to low aqueous solubility by making it difficult for water to solvate the individual molecules.[1]

Q2: What are the main strategies to improve the aqueous solubility of my 1,2,3-triazole derivative?

There are three primary approaches to consider, ranging from simple adjustments to more complex chemical modifications.

G cluster_main cluster_1 Formulation Strategies cluster_2 Chemical Modification main_node Solubility Enhancement Strategies formulation1 Co-solvents & pH Adjustment main_node->formulation1 formulation2 Cyclodextrin Complexation main_node->formulation2 formulation3 Solid Dispersions main_node->formulation3 formulation4 Particle Size Reduction main_node->formulation4 chem_mod1 Structural Modification (add polar groups) main_node->chem_mod1 chem_mod2 Salt Formation main_node->chem_mod2 chem_mod3 Prodrug Synthesis main_node->chem_mod3

Caption: Overview of solubility enhancement strategies.

Q3: How much can I expect to improve the solubility of my compound through structural modification?

The degree of improvement is highly dependent on the parent molecule and the specific modifications made. However, systematic variation of substituents can lead to dramatic increases in solubility. For example, in a series of quinolinyltriazole inhibitors of human macrophage migration inhibitory factor (MIF), systematic structural modifications increased the aqueous solubility from 2 µg/mL for the parent compound up to 867 µg/mL for a derivative with an ethyleneoxy substituent.[1]

Data Presentation

Table 1: Effect of Structural Modification on Aqueous Solubility of Quinolinyltriazole MIF Inhibitors

Compound IDR Group (Substituent)ClogPAqueous Solubility (µg/mL)Fold Increase vs. 3a
3aH (Parent Compound)3.621x
3dMethoxyethoxy3.32412x
3eEthoxyethoxy3.72110.5x
3g(4-Methylpiperazin-1-yl)ethyl3.5451225.5x
3hMorpholinoethyl2.8867433.5x
5bMethoxy (at different position)3.84723.5x

Data sourced from a systematic study on quinolinyltriazole MIF inhibitors.[1]

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate a hydrophobic "guest" molecule (your 1,2,3-triazole derivative) within their central cavity, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile.

Objective: To prepare a 1,2,3-triazole derivative/HP-β-CD inclusion complex to increase aqueous solubility.

Materials:

  • 1,2,3-triazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer, shaker, or sonicator

  • Centrifuge

  • 0.22 µm syringe filters

Methodology:

  • Preparation of HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0%, 2%, 5%, 10%, 20% w/v) in your desired buffer.

  • Addition of Compound: Add an excess amount of the powdered 1,2,3-triazole derivative to each HP-β-CD solution. Ensure enough solid is present to saturate the solution.

  • Equilibration: Seal the containers and shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to allow the system to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the excess, undissolved compound.

  • Sample Collection: Carefully collect the supernatant. For further accuracy, filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Concentration Analysis: Determine the concentration of the dissolved 1,2,3-triazole derivative in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the solubility of the compound in that specific HP-β-CD solution.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Solid dispersions involve dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix. This enhances the dissolution rate and apparent solubility by preventing the formation of a stable crystal lattice.

Objective: To prepare a solid dispersion of a 1,2,3-triazole derivative with a hydrophilic polymer to improve its dissolution characteristics.

Materials:

  • 1,2,3-triazole derivative

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene Glycol 6000 (PEG 6000))

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Solvent Selection: Choose a common volatile organic solvent in which both the 1,2,3-triazole derivative and the selected polymer are readily soluble.

  • Dissolution: Dissolve the drug and the polymer in the selected solvent in a round-bottom flask at a specific drug-to-polymer weight ratio (e.g., 1:1, 1:3, 1:5). Ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). The evaporation should be controlled to form a thin film on the flask wall.

  • Drying: Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to ensure complete removal of any residual solvent.

  • Final Product Preparation: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve for uniform particle size.

  • Characterization (Optional but Recommended): Characterize the solid state of the dispersion to confirm its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Protocol 3: Synthesis of a Water-Soluble Phosphate Ester Prodrug

For 1,2,3-triazole derivatives containing a hydroxyl (-OH) group, converting it into a phosphate ester can dramatically increase aqueous solubility. The phosphate group is ionizable and highly hydrophilic.

Objective: To synthesize a phosphate ester prodrug of a hydroxyl-containing 1,2,3-triazole derivative.

Materials:

  • Hydroxyl-containing 1,2,3-triazole derivative

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous pyridine or triethylamine (as a base and solvent)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (as solvent)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis under anhydrous conditions

Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxyl-containing 1,2,3-triazole derivative in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Phosphorylating Agent: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled, stirred solution. The reaction is exothermic and moisture-sensitive.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction mixture by adding it to ice-cold water or a cold saturated aqueous solution of sodium bicarbonate.

  • Workup: If a co-solvent like DCM was used, separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. If pyridine was the solvent, perform an aqueous extraction to remove the pyridine, followed by purification.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product (the phosphate ester prodrug) using an appropriate technique, such as column chromatography on silica gel or recrystallization, to obtain the final, highly water-soluble product.

References

Technical Support Center: Optimization of the Huisgen 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".

Troubleshooting Guide

This guide addresses common issues encountered during the Huisgen 1,3-dipolar cycloaddition in a question-and-answer format.

Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Question: I am observing a very low yield or no product in my CuAAC reaction. What are the potential causes and how can I resolve this?

Answer: Low yields in CuAAC reactions can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Inactive Catalyst: The CuAAC reaction requires Copper(I) as the active catalyst.[2] If you are using a Copper(II) salt like CuSO₄, ensure that a reducing agent such as sodium ascorbate is added to generate Cu(I) in situ.[2] If you are using a Cu(I) salt (e.g., CuI, CuBr), make sure it has not been oxidized by exposure to air. The primary cause of deactivation of the catalytically active Cu(I) species is its oxidation to the inactive Cu(II) state, which can be caused by dissolved oxygen in the reaction mixture.[3]

  • Oxygen Contamination: Dissolved oxygen can lead to the oxidative homocoupling of terminal alkynes, a common side reaction known as Glaser coupling.[1] To minimize this, thoroughly degas all solvents and solutions, for instance by sparging with an inert gas like argon or nitrogen for at least 30 minutes.[3] Performing the reaction under an inert atmosphere is crucial.[1][4]

  • Poor Reagent Quality: Ensure the purity of your azide and alkyne starting materials, as impurities can inhibit the catalyst.[4]

  • Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne can result in the incomplete consumption of the limiting reagent.[1] A slight excess of one of the reactants is often employed.

  • Suboptimal Ligand Concentration: Stabilizing ligands, such as TBTA (tris(benzyltriazolylmethyl)amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), are often crucial for protecting the Cu(I) catalyst from oxidation and disproportionation, thereby enhancing the reaction rate.[3][4] Ensure you are using the correct ligand-to-copper ratio.

  • Solubility Issues: Poor solubility of reactants in the chosen solvent is a common problem.[1] Consider screening different solvents or using a co-solvent system (e.g., DMSO/H₂O, THF/H₂O) to improve solubility.[1][4] Water is often an excellent solvent for this reaction.[2]

  • Low Temperature: While many CuAAC reactions proceed efficiently at room temperature, some systems may benefit from gentle heating.[2]

  • Steric Hindrance: Bulky functional groups near the azide or alkyne can impede the reaction.[1] In such cases, prolonged reaction times or an increase in temperature may be necessary.[1]

Issue 2: Side Product Formation

Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

Answer: The most common side reaction in CuAAC is the homodimerization of the terminal alkyne (Glaser coupling), which is promoted by the oxidation of Cu(I) to Cu(II).[4]

  • Minimizing Alkyne Homodimerization:

    • Deoxygenation: Thoroughly deoxygenate your reaction mixture and maintain an inert atmosphere (nitrogen or argon).[4]

    • Reducing Agent: Use a sufficient concentration of a reducing agent like sodium ascorbate to keep the copper in the +1 oxidation state.[4]

    • Ligands: Employing a stabilizing ligand can also help to suppress this side reaction.

Issue 3: Reaction is Sluggish or Stalls

Question: My CuAAC reaction is very slow or appears to have stopped before completion. What can I do to improve the reaction rate?

Answer: A sluggish reaction can be due to several factors, many of which overlap with the causes of low yield.

  • Catalyst Activity: Re-evaluate the activity of your copper catalyst. Ensure an active Cu(I) species is present.

  • Temperature: Consider a moderate increase in the reaction temperature.[2]

  • Concentration: Increasing the concentration of the reactants may improve the reaction rate.

  • Ligand Choice: The choice of ligand can significantly impact the reaction kinetics. Screening different ligands could be beneficial.

  • pH: The CuAAC reaction is generally robust over a wide pH range (4-12).[2] However, for specific applications like bioconjugation, the optimal pH may be narrower (typically 7-9) to maintain the stability of the biomolecules.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of a ligand in the CuAAC reaction?

A1: Stabilizing ligands, which are typically nitrogen-based chelators, play a crucial role in the CuAAC reaction.[3] They coordinate with the Cu(I) ion to:

  • Protect the catalyst from oxidation to the inactive Cu(II) state by atmospheric oxygen.[3]

  • Prevent the disproportionation of Cu(I) into Cu(0) and Cu(II).[3]

  • Enhance the reaction rate by maintaining the copper in a catalytically active state.[3]

Q2: How do I choose the right solvent for my CuAAC reaction?

A2: The choice of solvent is critical for ensuring that all reactants are sufficiently soluble.[4] A variety of solvents can be used, and screening may be necessary to find the optimal one for your specific substrates. Common choices include:

  • Water[4]

  • t-Butanol[4]

  • DMSO (Dimethyl sulfoxide)[4]

  • DMF (Dimethylformamide)[4]

  • THF (Tetrahydrofuran)[4]

  • Mixtures of organic solvents and water are often effective for dissolving both polar and non-polar reactants.[4]

Q3: What are the typical reaction conditions for a CuAAC reaction?

A3: While optimal conditions can vary, a general starting point for a CuAAC reaction is as follows:

  • Temperature: Room temperature is often sufficient, though gentle heating may be required for less reactive substrates.[2]

  • Atmosphere: An inert atmosphere (nitrogen or argon) is highly recommended to prevent catalyst oxidation.[4]

  • pH: For reactions in aqueous media, a pH between 7 and 9 is common, especially in bioconjugation applications.[2]

Q4: What is the difference between the thermal Huisgen cycloaddition and the copper-catalyzed version (CuAAC)?

A4: The thermal Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between an azide and an alkyne. It typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[5][6] The copper(I)-catalyzed version (CuAAC) is a "click" reaction that proceeds rapidly at room temperature and is highly regioselective, yielding exclusively the 1,4-disubstituted triazole.[6]

Data Presentation

Table 1: Common Copper Sources and Ligands for CuAAC

Copper SourceCommon LigandsTypical Concentration (mol%)Notes
CuSO₄·5H₂OTBTA, THPTA1-10Requires a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.[4]
CuINone required, but ligands can improve performance1-5Direct source of Cu(I), but can be sensitive to oxidation.
CuBrNone required, but ligands can improve performance1-5Direct source of Cu(I), but can be sensitive to oxidation.
Cu(OAc)₂TBTA, THPTA1-10Requires a reducing agent to generate Cu(I) in situ.

Table 2: Recommended Starting Concentrations for CuAAC Reaction Components

ComponentTypical Concentration Range
Azide1 equivalent
Alkyne1 - 1.2 equivalents
Copper Source0.01 - 0.1 equivalents
Ligand0.01 - 0.1 equivalents
Reducing Agent (e.g., Sodium Ascorbate)0.1 - 1 equivalent

Experimental Protocols

Standard Protocol for a Small-Scale CuAAC Reaction

This protocol describes a general method for performing a CuAAC reaction using CuSO₄ as the copper source and sodium ascorbate as the reducing agent.

Reagent Preparation:

  • Azide and Alkyne Stock Solutions: Prepare stock solutions of your azide and alkyne substrates in a suitable degassed solvent (e.g., a 1:1 mixture of t-butanol and water, or DMSO).

  • Copper(II) Sulfate Solution: Prepare a stock solution of CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium ascorbate in deionized water immediately before use.

  • Ligand Solution: Prepare a stock solution of your chosen ligand (e.g., TBTA or THPTA) in a suitable solvent (e.g., DMSO).

Reaction Setup (under an inert atmosphere):

  • To a reaction vial, add the azide solution (1 equivalent).

  • Add the alkyne solution (1-1.2 equivalents).

  • Add the ligand solution (0.01-0.1 equivalents).

  • Add the CuSO₄ solution (0.01-0.1 equivalents).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-1 equivalent).

Reaction Monitoring and Work-up:

  • Stir the reaction at room temperature.

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).

  • Once the reaction is complete, the product can be isolated using standard purification methods.

Mandatory Visualization

Troubleshooting_Low_Yield_CuAAC start_node Low or No Product Yield check_catalyst 1. Verify Catalyst Activity (Is Cu(I) present and active?) start_node->check_catalyst check_reagents 2. Check Reagent Purity & Stoichiometry check_catalyst->check_reagents Catalyst OK solution_catalyst Use fresh copper source and reducing agent. Ensure inert atmosphere (N₂ or Ar). Add/optimize ligand. check_catalyst->solution_catalyst Issue Found check_conditions 3. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Use fresh, purified azide and alkyne. Optimize azide:alkyne ratio. check_reagents->solution_reagents Issue Found check_solubility 4. Assess Reactant Solubility check_conditions->check_solubility Conditions OK solution_conditions Screen different solvents or co-solvents. Vary temperature and reaction time. check_conditions->solution_conditions Issue Found solution_solubility Test different solvents or co-solvents. check_solubility->solution_solubility Issue Found end_node Successful Reaction check_solubility->end_node Solubility OK solution_catalyst->end_node solution_reagents->end_node solution_conditions->end_node solution_solubility->end_node

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Experimental_Workflow_CuAAC prep_reagents 1. Reagent Preparation (Azide, Alkyne, CuSO₄, NaAsc, Ligand) setup_reaction 2. Reaction Setup (Inert Atmosphere) Add reagents to vial: - Azide - Alkyne - Ligand - CuSO₄ prep_reagents->setup_reaction initiate_reaction 3. Initiate Reaction Add Sodium Ascorbate setup_reaction->initiate_reaction monitor_reaction 4. Reaction Monitoring (TLC, LC-MS, HPLC) initiate_reaction->monitor_reaction workup 5. Work-up & Purification monitor_reaction->workup Reaction Complete product Final Product workup->product

Caption: Standard experimental workflow for a CuAAC reaction.

References

Technical Support Center: Troubleshooting the Removal of Copper Catalyst from Triazole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on effectively removing copper catalysts from triazole products synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." Residual copper can be detrimental to downstream applications, particularly in biological and pharmaceutical contexts, due to its toxicity and potential to interfere with subsequent reactions or assays.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual copper from my triazole product?

A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations.[1] Moreover, the presence of copper can affect the stability and purity of the final product.[1]

Q2: What are the most common methods for removing copper catalysts?

A2: The primary methods for removing residual copper include:

  • Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed through aqueous extraction.[1][2]

  • Aqueous Wash: Washing with solutions like aqueous ammonia or ammonium chloride to form soluble copper-ammonia complexes that can be extracted.[3][4]

  • Solid-Phase Scavengers: Employing resins or functionalized silica (e.g., SiliaMetS® Thiourea) that selectively bind to the copper, which is then removed by filtration.[5][6]

  • Silica Gel Chromatography: Standard column chromatography or filtration through a silica plug can effectively separate the polar copper salts from the desired product.[3]

  • Heterogeneous Catalysis: Using a solid-supported copper catalyst that can be easily removed by filtration at the end of the reaction.[3][7]

Q3: Can the triazole product itself chelate copper, making it difficult to remove?

A3: Yes, the nitrogen atoms in the triazole ring can coordinate with copper ions, leading to a stable complex that is difficult to break.[8] This can make removal by standard washing procedures less effective. In such cases, stronger chelating agents, multiple washes, or the use of scavenger resins may be necessary.[8][9]

Q4: I'm working with a water-soluble product. How does this affect my copper removal strategy?

A4: For water-soluble products, traditional liquid-liquid extraction with an aqueous chelating solution is not feasible as the product would be lost to the aqueous layer.[9] In these cases, alternative methods such as dialysis against a buffer containing EDTA, size exclusion chromatography (SEC), or the use of solid-supported scavenger resins are recommended.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of copper catalysts.

Problem Possible Cause(s) Suggested Solution(s)
Blue/Green color persists in the organic layer after washing with EDTA or ammonia. 1. Inefficient chelation. 2. Insufficient number of washes. 3. The product itself chelates copper.[8][9]1. Increase the concentration of the chelating agent (e.g., 0.5 M EDTA).[9] 2. Perform multiple extractions until the aqueous layer is colorless.[4][9] 3. Consider using a scavenger resin for more effective removal.[6][9]
Low product yield after purification. 1. Product partitioning into the aqueous layer during extraction (for water-soluble products). 2. Product adsorption onto the solid support (silica, alumina). 3. Product degradation due to pH changes during washing (e.g., with ammonia).[9]1. For water-soluble products, use scavenger resins or dialysis.[9] 2. Elute the column with a more polar solvent system.[9] 3. Use a milder chelating agent like EDTA or wash with a buffered solution.[9]
Scavenger resin is ineffective. 1. Insufficient amount of resin used. 2. Inadequate stirring time. 3. The resin is not compatible with the solvent system.[9]1. Increase the equivalents of scavenger resin relative to the copper catalyst (a typical loading is 3-5 equivalents).[9] 2. Increase the stirring time (4-16 hours is typical).[9] 3. Consult the manufacturer's guidelines for solvent compatibility.[9]
Product is a biomolecule (e.g., protein, DNA) and is sensitive to purification conditions. 1. Harsh chelating agents or pH can denature the biomolecule. 2. Organic solvents used in chromatography can cause precipitation.[9]1. Use dialysis against a buffer containing EDTA.[9] 2. Employ size exclusion chromatography (SEC) or other biocompatible purification methods.[9]
Column chromatography fails to remove copper. 1. The copper-triazole complex may have similar polarity to the product. 2. Copper salts are streaking down the column.1. Pre-treat the crude product with an aqueous wash (EDTA or ammonia) or a scavenger before chromatography.[4] 2. Pass the crude mixture through a short plug of silica gel or activated carbon before the main column.[2]

Data on Copper Removal Efficiency

The following table summarizes the reported efficiency of various copper removal methods.

Method Reported Efficiency Conditions Reference(s)
Aqueous Ammonia Wash Residual copper < 50 ppmTwo washes of a toluene solution of the product.[4]
Sulfide Precipitation 97.5% copper removalTreatment of a 1,000 mg/L copper solution with a sulfide solution.[10]
Ca(OH)₂ Replacement-Precipitation >99% removal of EDTA-chelated copperpH 12-13, molar ratio of Ca²⁺ to Cu(II) ≥ 2.[11]
SiliaMetS® Thiourea Scavenger High product yield, effective copper removalUsed to purify various functional cycloalkynes.[6]

Experimental Protocols & Workflows

Below are detailed protocols for common copper removal techniques and a workflow to help select the appropriate method.

Protocol 1: Aqueous Wash with EDTA Solution

This protocol is suitable for organic-soluble products.

  • Reaction Quenching: Once the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).[3]

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 0.1 M to 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.[3][9] Use a volume of EDTA solution equal to the organic layer.

  • Separation: Shake the funnel vigorously and allow the layers to separate. The aqueous layer will often turn blue or green, indicating the formation of the copper-EDTA complex. Drain the aqueous layer.[12]

  • Repeat: Repeat the wash until the aqueous layer is colorless.[4]

  • Brine Wash: Wash the organic layer with brine to remove residual EDTA.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the copper-free product.

G cluster_workflow Workflow for Copper Removal Method Selection start Is the product soluble in organic solvents? water_soluble Is the product a biomolecule? start->water_soluble No organic_soluble Aqueous Wash with Chelating Agent (EDTA/Ammonia) start->organic_soluble Yes scavenger Use Solid-Phase Scavenger Resin water_soluble->scavenger No dialysis Dialysis against EDTA Buffer water_soluble->dialysis Yes sec Size Exclusion Chromatography (SEC) water_soluble->sec Yes chromatography Silica Gel Chromatography / Plug Filtration organic_soluble->chromatography Followed by

Caption: Decision workflow for selecting a copper removal method.

Protocol 2: Solid-Phase Scavenger Resin

This protocol is suitable for both organic- and water-soluble products, avoiding aqueous work-ups.[6][9]

  • Resin Addition: After the reaction is complete, add the scavenger resin (e.g., SiliaMetS® Thiourea, 3-5 equivalents relative to the copper catalyst) to the reaction mixture.[5][9]

  • Stirring: Stir the mixture for a sufficient amount of time, typically 4-16 hours, to allow for complete scavenging of the copper.[9]

  • Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[9]

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the copper-free product.[9]

G cluster_protocol Experimental Protocol: Solid-Phase Scavenger step1 Complete Reaction Mixture step2 Add Scavenger Resin (3-5 eq.) step1->step2 step3 Stir for 4-16 hours step2->step3 step4 Filter to Remove Resin step3->step4 step5 Wash Resin with Solvent step4->step5 step6 Combine Filtrate & Washes step5->step6 step7 Concentrate to Obtain Pure Product step6->step7

Caption: Protocol for copper removal using a solid-phase scavenger.

References

strategies to avoid side reactions in multicomponent synthesis of 1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions during the multicomponent synthesis of 1,2,3-triazoles, particularly through the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and how can I identify them?

A1: The most prevalent side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct.[1][2] This is promoted by oxygen and the presence of Cu(II) ions.[1] Another common issue is the formation of a mixture of 1,4- and 1,5-regioisomers, which occurs when the uncatalyzed thermal Huisgen cycloaddition competes with the copper-catalyzed pathway.[3] In reactions involving sensitive substrates like proteins, reactive oxygen species (ROS) generated by the copper/ascorbate system can lead to substrate degradation.[1][4]

  • Identification of Glaser Coupling Product: This byproduct is a dimer of your starting alkyne. On a Thin Layer Chromatography (TLC) plate, it typically appears as a less polar spot than the desired triazole.[2] It can be definitively identified by mass spectrometry, which will show a mass corresponding to double the alkyne's molecular weight minus two protons.[5]

  • Identification of Regioisomers: The 1,4- and 1,5-isomers can often be separated by column chromatography and distinguished using NMR spectroscopy.[3][6]

Q2: How can I prevent or minimize the formation of the Glaser coupling byproduct?

A2: Preventing alkyne homocoupling hinges on maintaining a reducing environment and protecting the active Cu(I) catalyst. Key strategies include:

  • Anaerobic Conditions: Thoroughly degas all solvents and reaction mixtures by bubbling with an inert gas like nitrogen or argon.[1][5] Running the entire reaction under an inert atmosphere is crucial.[1]

  • Sufficient Reducing Agent: Use an adequate amount of a reducing agent, such as sodium ascorbate, to generate and maintain copper in its active Cu(I) oxidation state.[1][3] This rapidly reduces any dissolved oxygen and converts any generated Cu(II) back to Cu(I).[7]

  • Copper-Stabilizing Ligands: Employ ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). These ligands protect the copper catalyst from oxidation, accelerate the desired reaction, and can reduce the formation of side products.[1][7]

Q3: I am observing a mixture of 1,4- and 1,5-substituted triazoles. What causes this loss of regioselectivity?

A3: The formation of the 1,5-regioisomer indicates that the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition is competing with the desired Cu(I)-catalyzed pathway.[3] The thermal reaction lacks regioselectivity and produces both isomers.[8] This typically happens under two conditions:

  • Insufficient Active Catalyst: If the concentration of the active Cu(I) catalyst is too low, the catalyzed reaction slows, allowing the thermal pathway to become significant.[3]

  • High Reaction Temperatures: Elevated temperatures can favor the uncatalyzed thermal reaction.[3] It is best to run CuAAC reactions at or near room temperature unless substrate reactivity requires gentle heating.[3]

Q4: My biomolecule (e.g., protein, peptide) appears to be degrading or aggregating during the CuAAC reaction. What is the cause and how can it be prevented?

A4: This is often caused by reactive oxygen species (ROS) generated by the Cu(II)/ascorbate system, which can lead to the oxidation of sensitive amino acid residues.[1] Additionally, byproducts of ascorbate oxidation can be electrophilic and react with lysine or arginine side-chains, causing covalent modification or crosslinking.[4]

  • Prevention Strategies:

    • Use a water-soluble Cu(I)-stabilizing ligand like THPTA. Ligands can accelerate the reaction and reduce the generation of ROS.[1]

    • Add aminoguanidine to the reaction mixture, which can help suppress side reactions with arginine residues by intercepting reactive byproducts.[1][4]

    • Ensure all buffers are freshly prepared and thoroughly degassed.

Q5: The reaction is very slow or does not go to completion. What are some potential causes?

A5: A sluggish reaction can be due to several factors:

  • Catalyst Inactivity: Ensure your copper source and reducing agent are of good quality and that the reducing agent is added fresh.[3]

  • Catalyst Poisoning: Functional groups, especially thiols (cysteines), can coordinate strongly with the copper catalyst and inhibit its activity.[2]

  • Steric Hindrance: If the azide or alkyne is sterically hindered, the reaction rate can be significantly slower. Gentle heating (e.g., 40-60 °C) may be required.[3]

  • Incorrect Stoichiometry: Optimize the molar ratio of your reactants. A slight excess of one component can sometimes drive the reaction to completion.[5]

Troubleshooting Guide

Observed Problem Probable Cause Recommended Solution(s)
Appearance of a non-polar byproduct, confirmed as alkyne dimer by MS. Oxidative homocoupling (Glaser coupling) due to the presence of O₂ and Cu(II).[1][2]1. Thoroughly degas all solvents and reagents.[5]2. Run the reaction under an inert (N₂ or Ar) atmosphere.[1]3. Ensure an adequate excess of sodium ascorbate (at least 10 mol%) is used.[8]4. Add a Cu(I) stabilizing ligand (e.g., THPTA, TBTA).[1]
Formation of a mixture of 1,4- and 1,5-regioisomers. Competition from the uncatalyzed thermal Huisgen cycloaddition.[3]1. Ensure sufficient active Cu(I) catalyst is present (typically 1-5 mol%).[3]2. Avoid excessively high reaction temperatures.[3]3. Confirm the purity of reagents; impurities may inhibit the catalyst.
Low yield or product degradation when using sensitive biomolecules. 1. Oxidation of substrate by Reactive Oxygen Species (ROS).[1]2. Modification by ascorbate oxidation byproducts.[4]1. Use a protective, water-soluble ligand such as THPTA (use at least 5 equivalents relative to copper).[4]2. Add aminoguanidine to scavenge reactive carbonyl byproducts.[4]3. Work at the lowest effective catalyst concentration.
Reaction stalls or fails to initiate. 1. Catalyst poisoning by other functional groups (e.g., thiols).[2]2. Poor quality or inactive reagents.3. Precipitation of copper-acetylide complexes.[5]1. Protect potentially interfering functional groups if possible.2. Increase catalyst loading.[3]3. Use fresh, high-purity reagents and solvents.4. If precipitation occurs, try a more coordinating solvent like acetonitrile.[5]

Data Presentation: Impact of Reaction Conditions on Side Product Formation

The following table summarizes the expected outcomes under different reaction conditions for a typical CuAAC reaction.

Condition Atmosphere Reducing Agent (Na-Ascorbate) Cu(I) Ligand Expected 1,4-Triazole Yield Expected Glaser Byproduct
Ideal Inert (N₂/Ar)10-20 mol%5-10 mol%Excellent (>95%)Minimal to None
Standard Air10-20 mol%NoneGood to ExcellentLow to Moderate
Sub-optimal Air< 5 mol% or omittedNonePoor to ModerateSignificant
No Reductant Inert (N₂/Ar)NoneNoneVery Low / NoneLow
Bioconjugation Inert (N₂/Ar)10-20 mol%THPTA (5 eq to Cu)ExcellentMinimal

Experimental Protocols

Protocol 1: General CuAAC Synthesis to Minimize Side Reactions

This protocol describes a general procedure for synthesizing a 1,4-disubstituted 1,2,3-triazole using in situ generation of Cu(I).

Materials:

  • Alkyne (1.0 mmol, 1.0 eq)

  • Azide (1.0 mmol, 1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent (e.g., 1:1 mixture of tert-Butanol:water, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the alkyne and azide in the solvent system.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes while stirring.

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water).

  • To the stirring, degassed solution of alkyne and azide, first add the sodium ascorbate solution.[3]

  • Then, add the CuSO₄·5H₂O solution to initiate the reaction.

  • Maintain the reaction under a positive pressure of inert gas and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the crude product can be worked up by diluting with water, extracting with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.[3] The product can then be purified by column chromatography.[9]

Protocol 2: CuAAC for Bioconjugation on Sensitive Substrates

This protocol is adapted for reactions with sensitive biomolecules where preventing oxidative damage is critical.

Materials:

  • Azide-modified biomolecule (e.g., protein) in a biocompatible buffer (e.g., PBS, pH 7.4)

  • Alkyne reagent (e.g., DBCO derivative, 5-10 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Aminoguanidine hydrochloride

Procedure:

  • Prepare stock solutions: 100 mM THPTA in water, 50 mM CuSO₄·5H₂O in water, 500 mM sodium ascorbate in water (prepare fresh), and 500 mM aminoguanidine in water.

  • In a microcentrifuge tube, combine the azide-modified biomolecule and aminoguanidine (final concentration ~5 mM).

  • In a separate tube, prepare the catalyst premix. Add the THPTA solution, then the CuSO₄·5H₂O solution. The final ratio of THPTA to copper should be at least 5:1.[4]

  • Add the alkyne reagent to the biomolecule solution.

  • To initiate the reaction, add the catalyst premix to the biomolecule/alkyne mixture, followed immediately by the freshly prepared sodium ascorbate solution. The final concentration of the catalyst is typically 0.1-1 mM.

  • Incubate the reaction at room temperature or 37 °C, with gentle mixing.

  • Monitor the reaction progress if possible (e.g., via SDS-PAGE gel shift or mass spectrometry).

  • Purify the conjugated biomolecule using a suitable method like size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.[1]

Visualizations

G start Side Product or Low Yield Observed in CuAAC Reaction check_dimer Does MS confirm alkyne dimer? start->check_dimer check_isomers Does NMR/LC confirm 1,4- and 1,5-isomers? check_dimer->check_isomers No sol_glaser Cause: Glaser Coupling - Degas solvents thoroughly - Use inert atmosphere - Increase reducing agent - Add Cu(I) ligand check_dimer->sol_glaser Yes check_degradation Is substrate a sensitive biomolecule showing degradation? check_isomers->check_degradation No sol_isomers Cause: Thermal Cycloaddition - Ensure sufficient active Cu(I) - Avoid high temperatures - Check reagent purity check_isomers->sol_isomers Yes sol_degradation Cause: ROS / Ascorbate Byproducts - Use protective ligand (THPTA) - Add aminoguanidine - Thoroughly degas buffer check_degradation->sol_degradation Yes end Reaction Optimized check_degradation->end No / Other Issue sol_glaser->end sol_isomers->end sol_degradation->end

Caption: Troubleshooting workflow for identifying and mitigating common side reactions.

G cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes p1 [O₂] o2 Glaser Byproduct p1->o2 Promotes p2 Cu(I) Ligand o1 Desired 1,4-Triazole p2->o1 Promotes p2->o2 Inhibits p3 Reducing Agent p3->o1 Promotes p3->o2 Inhibits p4 Temperature o3 1,5-Isomer p4->o3 Promotes (if high)

Caption: Interrelationship between key reaction parameters and major product outcomes.

References

Technical Support Center: Refining Purification Techniques for Isomeric Mixtures of 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of isomeric mixtures of 1,2,3-triazoles. This resource offers detailed methodologies and comparative data to assist in overcoming common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric mixtures of 1,2,3-triazoles I am likely to encounter?

A1: The most prevalent isomeric mixtures are the 1,4-disubstituted and 1,5-disubstituted regioisomers of 1,2,3-triazoles. The formation of these isomers is highly dependent on the synthetic methodology employed. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) selectively produces 1,4-disubstituted triazoles, while the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) yields the 1,5-disubstituted isomers. Uncatalyzed thermal Huisgen cycloadditions can produce mixtures of both regioisomers.

Q2: My 1H NMR spectrum for a purified triazole shows broadened or missing signals. What could be the cause?

A2: This is a common issue arising from residual paramagnetic metal ions, particularly copper(II), from the synthesis. Even trace amounts of copper can cause "selective" distortion or disappearance of NMR signals, which can lead to incorrect structural assignment. Thorough removal of the metal catalyst is crucial to obtain clean NMR spectra.

Q3: How can I effectively remove residual copper catalyst from my triazole product?

A3: Several methods are effective for removing residual copper:

  • Aqueous washes with chelating agents: Washing the organic layer containing your product with an aqueous solution of EDTA (ethylenediaminetetraacetic acid) or ammonia/ammonium chloride can sequester and remove copper ions.

  • Filtration through a silica plug: A quick and often effective method is to pass a solution of your crude product through a short plug of silica gel. The polar copper salts are retained on the silica.

  • Column chromatography: Standard silica gel column chromatography is generally effective at separating the triazole product from copper salts.

  • Use of heterogeneous catalysts: Employing a solid-supported copper catalyst from the outset can simplify removal to a simple filtration step post-reaction.

Q4: What is the best starting point for separating a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers?

A4: For closely related regioisomers, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are often the most effective techniques due to their higher resolving power compared to standard column chromatography. For solid mixtures, fractional crystallization can be a highly effective and scalable method if there is a sufficient difference in the solubility of the isomers.

Q5: Can I use column chromatography to separate 1,4- and 1,5-regioisomers?

A5: While challenging due to the often similar polarities of the isomers, it is possible. Success depends on careful optimization of the stationary and mobile phases. Using a less polar solvent system and a long column to increase the number of theoretical plates can improve separation. Gradient elution is often necessary.

Q6: Are there any specific safety concerns when working with the synthesis and purification of triazoles?

A6: A primary safety concern is the use of organic azides, which can be explosive. It is crucial to handle them with care, avoid high temperatures and friction, and use appropriate personal protective equipment.

Troubleshooting Guides

Issue 1: Co-elution of 1,4- and 1,5-Regioisomers in Column Chromatography

Symptoms:

  • A single, often broad, peak or spot on TLC/column fractions containing both isomers, confirmed by NMR or LC-MS.

  • Inability to achieve baseline separation.

Possible Causes & Solutions:

CauseSolution
Insufficient Resolution of Stationary Phase Switch to a stationary phase with different selectivity. If using silica gel, consider alumina (neutral, acidic, or basic) or a bonded phase like C18 for reversed-phase chromatography.
Inappropriate Mobile Phase Polarity Systematically screen a range of solvent systems with varying polarities. For normal phase, try mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone. A shallow gradient can often resolve closely eluting compounds.
Poor Column Efficiency Use a longer column to increase the theoretical plates. Ensure the column is packed properly and not overloaded.
Substituent Effects The nature of the substituents on the triazole ring can significantly impact polarity. If the substituents are very similar, separation by chromatography becomes more difficult. In such cases, consider derivatization of one isomer to alter its polarity before separation, followed by deprotection.
Issue 2: Product "Oiling Out" During Recrystallization

Symptoms:

  • Formation of an oil or viscous liquid instead of solid crystals upon cooling the recrystallization solvent.

Possible Causes & Solutions:

CauseSolution
Melting Point of the Compound is Lower than the Boiling Point of the Solvent Choose a solvent with a lower boiling point.
Solution is Too Concentrated Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.
Cooling is Too Rapid Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
Presence of Impurities Try to purify the crude material by another method (e.g., passing through a silica plug) before recrystallization.
Issue 3: Low Yield After Purification

Symptoms:

  • Significant loss of material during the purification process.

Possible Causes & Solutions:

CauseSolution
Product is Partially Soluble in the Wash Solvents (Chromatography) Use a less polar wash solvent if possible, or reduce the volume of the wash.
Product is Too Soluble in the Recrystallization Solvent Choose a solvent in which your product has lower solubility at cold temperatures. You can also try to precipitate the product by adding an anti-solvent.
Incomplete Elution from the Column After your main product has eluted, flush the column with a much more polar solvent to check for any remaining material.
Decomposition on Silica Gel Some compounds can be sensitive to the acidic nature of silica gel. In such cases, use neutral alumina or deactivated silica gel.

Data Presentation

The following table provides a representative comparison of different purification techniques for a hypothetical mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. The actual results will vary depending on the specific compounds and experimental conditions.

Purification TechniqueTypical Purity of Isolated 1,4-Isomer (%)Typical Recovery of 1,4-Isomer (%)Typical Purity of Isolated 1,5-Isomer (%)Typical Recovery of 1,5-Isomer (%)Throughput
Flash Column Chromatography 90-9860-8585-9550-75High
Preparative HPLC >9970-90>9965-85Medium
Supercritical Fluid Chromatography (SFC) >9980-95>9975-90High
Fractional Crystallization >9950-80>9940-70High (scalable)

Experimental Protocols

Protocol 1: General Procedure for Separation of 1,4- and 1,5-Regioisomers by Preparative HPLC

This protocol provides a general starting point for the separation of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. Optimization of the column, mobile phase, and gradient will be necessary for specific mixtures.

1. Materials:

  • Crude mixture of 1,4- and 1,5-triazole isomers

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Additives (e.g., formic acid, trifluoroacetic acid, or ammonium hydroxide, if necessary)

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative HPLC column (e.g., C18, Phenyl-Hexyl, or a chiral column if applicable)

2. Method Development (Analytical Scale):

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Using an analytical HPLC system, screen different columns and mobile phase compositions to achieve baseline separation of the two isomers.

  • Start with a generic gradient, for example, 5% to 95% acetonitrile in water over 15 minutes.

  • If separation is poor, try different organic modifiers (e.g., methanol) or add a small amount of acid or base to the mobile phase to improve peak shape.

3. Preparative Scale-Up:

  • Once optimal conditions are found on the analytical scale, scale up the method to a preparative column of the same stationary phase.

  • Dissolve the crude mixture in the mobile phase or a compatible solvent at a high concentration.

  • Inject the sample onto the preparative HPLC system.

  • Collect the fractions corresponding to each isomer peak.

  • Combine the fractions for each pure isomer and remove the solvent under reduced pressure.

4. Purity Analysis:

  • Analyze the isolated fractions by analytical HPLC and NMR to confirm purity.

Protocol 2: Purification via Fractional Crystallization

This method is suitable for solid mixtures of isomers with different solubilities.

1. Materials:

  • Crude solid mixture of 1,4- and 1,5-triazole isomers.

  • A range of solvents for solubility testing (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes).

  • Heating and stirring apparatus.

  • Filtration apparatus (e.g., Büchner funnel).

2. Solvent Screening:

  • In small test tubes, test the solubility of the crude mixture in various solvents at room temperature and upon heating.

  • A good solvent for fractional crystallization will dissolve the mixture completely at an elevated temperature, and upon slow cooling, one isomer will crystallize out while the other remains in solution.

3. Crystallization Procedure:

  • Dissolve the crude mixture in the minimum amount of the chosen hot solvent.

  • Slowly cool the solution to room temperature. It is crucial to cool slowly to allow for the selective crystallization of the less soluble isomer.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer.

  • Once crystallization appears complete at room temperature, cool the flask in an ice bath to maximize the yield of the crystallized isomer.

4. Isolation and Analysis:

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals.

  • Concentrate the mother liquor (the remaining solution) to obtain the more soluble isomer, which may require further purification.

  • Analyze the purity of the crystallized isomer and the material from the mother liquor by HPLC or NMR.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Isomeric Mixture cluster_purification Purification Strategy cluster_products Isolated Isomers synthesis Azide-Alkyne Cycloaddition (e.g., Thermal Huisgen) crude Crude Isomeric Mixture synthesis->crude chromatography Chromatographic Separation (HPLC, SFC, Column) crude->chromatography crystallization Fractional Crystallization (for solids) crude->crystallization analysis1 Purity Analysis (HPLC, NMR) chromatography->analysis1 analysis2 Purity Analysis (HPLC, NMR) crystallization->analysis2 isomer1 Pure Isomer 1 analysis1->isomer1 isomer2 Pure Isomer 2 analysis1->isomer2 analysis2->isomer1 analysis2->isomer2

Caption: General experimental workflow for the purification of 1,2,3-triazole isomeric mixtures.

troubleshooting_logic start Co-elution of Isomers Observed q1 Is the mobile phase optimized? start->q1 sol1 Adjust Solvent Gradient & Polarity q1->sol1 No q2 Is the stationary phase appropriate? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 end_success Isomers Separated sol1->end_success sol2 Change Column (e.g., different chemistry) q2->sol2 No q3 Is the sample a solid? q2->q3 Yes a2_yes Yes a2_no No sol2->q1 sol2->end_success sol3 Attempt Fractional Crystallization q3->sol3 Yes end_fail Consider Derivatization or Alternative Technique q3->end_fail No a3_yes Yes a3_no No sol3->end_success

Caption: Logical decision tree for troubleshooting the co-elution of 1,2,3-triazole isomers.

Technical Support Center: Addressing Metabolic Instability of 1,2,3-Triazole-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges related to the metabolic instability of 1,2,3-triazole-containing drug candidates.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My 1,2,3-triazole compound shows high clearance in the human liver microsome (HLM) assay. What is my next step?

A1: High clearance in HLM suggests your compound is likely a substrate for cytochrome P450 (CYP) enzymes.[1][2] The next steps involve identifying the specific CYP isoform(s) responsible and pinpointing the site of metabolism.

  • CYP Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2) to determine which isoform metabolizes your compound at the highest rate.

  • Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the structure of the metabolites. This will reveal the "metabolic hotspot" on your compound—the position most susceptible to enzymatic modification.[3]

  • Chemical Inhibition: Incubate your compound in HLM with and without specific CYP inhibitors to see which inhibitor prevents the metabolism of your compound.

Q2: My compound is stable in liver microsomes but shows high clearance in hepatocytes. What could be the cause?

A2: This discrepancy often points to metabolic pathways not present in microsomes.[1][4] The two most common reasons are:

  • Cytosolic Enzyme Metabolism: The compound may be a substrate for cytosolic enzymes like Aldehyde Oxidase (AO). AO is known to metabolize N-containing heterocyclic rings.[5][6][7] To confirm this, run a stability assay using the liver S9 fraction or cytosol, which contain these enzymes.[8]

  • Phase II Metabolism: The compound might be rapidly conjugated by Phase II enzymes (e.g., UGTs, SULTs) that are present and active in hepatocytes but require cofactors that are often not added to microsomal incubations.[2][8] Analysis of hepatocyte samples should be configured to detect potential glucuronide or sulfate conjugates.

Q3: I am observing significant variability in my metabolic stability results between experiments. How can I troubleshoot this?

A3: Inconsistent results can derail a project. The source of variability often lies in experimental parameters or the compound itself.

  • Compound Solubility: Poor solubility is a frequent cause of inconsistent data.[9] Ensure your compound is fully dissolved in the assay buffer at all tested concentrations. Determine the compound's kinetic solubility in the final assay medium.

  • Batch-to-Batch Variability: Newly synthesized batches of a compound can have different impurity profiles.[9] Perform rigorous analytical characterization (e.g., HPLC, LC-MS, NMR) on each new batch to confirm purity and identity.

  • Assay Conditions: Ensure all parameters are consistent: incubation time, protein concentration, cofactor concentrations (especially NADPH), and the final concentration of organic solvent (e.g., DMSO), which should typically be kept below 0.5%.[10]

  • Run Controls: Always include a positive control (a compound with known metabolic liability, like verapamil or testosterone) and a negative control (incubation without NADPH) to ensure the assay is performing as expected.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic enzymes responsible for the degradation of 1,2,3-triazole-containing drugs?

A1: The two main classes of enzymes responsible for the metabolism of 1,2,3-triazole drugs are:

  • Cytochrome P450 (CYP) Enzymes: Located primarily in liver microsomes, these enzymes catalyze oxidative reactions.[11] For triazole-containing compounds, this often involves hydroxylation of the triazole ring itself or adjacent aromatic or aliphatic groups.[3] CYP3A4 is a major enzyme involved in the metabolism of many drugs.[12][13]

  • Aldehyde Oxidase (AO): This is a cytosolic molybdo-flavoenzyme that plays a significant role in the metabolism of drugs containing nitrogenous heterocyclic rings.[14][15] AO-mediated metabolism can be a significant clearance pathway, especially for compounds designed to be stable against CYP450 oxidation.[7]

Q2: What are the most common strategies to improve the metabolic stability of a 1,2,3-triazole compound?

A2: Once a metabolic liability is identified, several medicinal chemistry strategies can be employed:

  • Metabolic Blocking: Introduce substituents at or near the metabolic hotspot to sterically hinder enzyme access or alter the electronic properties of the site. For example, adding a fluorine atom or a methyl group can block hydroxylation.[16]

  • Scaffold Hopping/Isosteric Replacement: Replace a metabolically labile part of the molecule with a more stable ring system. For instance, an electron-rich phenyl ring prone to oxidation could be replaced with a more electron-deficient and stable pyridine or pyrimidine ring.[17]

  • Deuteration: Replacing a hydrogen atom with a deuterium atom at a metabolic hotspot can slow the rate of metabolism due to the kinetic isotope effect, where the C-D bond is stronger and harder to break than a C-H bond.[16]

  • Reduce Lipophilicity: Often, highly lipophilic compounds are more prone to metabolism by CYP enzymes. Reducing the compound's lipophilicity (logP) can sometimes improve metabolic stability.

Q3: Why is the 1,2,3-triazole ring itself sometimes used to enhance metabolic stability?

A3: The 1,2,3-triazole ring is often used as a bioisostere to replace metabolically vulnerable functional groups, most notably the amide bond.[18] Peptides and other drugs containing amide bonds are susceptible to hydrolysis by peptidases and proteases. Replacing an amide with a 1,4-disubstituted 1,2,3-triazole creates a stable mimetic that retains key structural features (e.g., size, planarity, hydrogen bonding capacity) but is resistant to enzymatic cleavage.[18][19]

Visualizations

G start High In Vitro Clearance Observed in HLM or Hepatocytes q1 Is compound stable in HLM but not hepatocytes? start->q1 cyp_path Likely CYP-mediated Metabolism q1->cyp_path No ao_path Suspect Cytosolic Enzymes (e.g., AO) or Phase II Conjugation q1->ao_path Yes identify_cyp Identify specific CYP isoform(s) and metabolic hotspot(s) (Metabolite ID) cyp_path->identify_cyp test_ao Test stability in S9 or Cytosol fractions ao_path->test_ao solution_title Implement Medicinal Chemistry Strategy identify_cyp->solution_title test_ao->solution_title s1 Block Metabolism (F, Cl, Me, CF3) solution_title->s1 s2 Deuterate Hotspot solution_title->s2 s3 Scaffold Hop (e.g., Phenyl -> Pyridyl) solution_title->s3

Caption: A logical workflow for troubleshooting high in vitro clearance.

Quantitative Data Summary

Improving metabolic stability often involves a trade-off with other properties like potency. The table below presents hypothetical, yet realistic, data for a lead compound and its analogs, demonstrating the impact of different medicinal chemistry strategies.

CompoundStrategy Employedt1/2 in HLM (min)CLint in HLM (µL/min/mg)Target Potency (IC50, nM)
Lead-01 - (Parent Compound)527710
Analog-A Deuteration at hotspot159212
Analog-B Fluorine atom to block hotspot354025
Analog-C Phenyl ring -> Pyridine ring> 60< 2385

Data is for illustrative purposes only.

G cluster_phase1 Phase I cluster_phase2 Phase II drug 1,2,3-Triazole Containing Drug cyp CYP450 Enzymes (Microsomal) drug->cyp Oxidation ao Aldehyde Oxidase (AO) (Cytosolic) drug->ao Oxidation phase1 Phase I Metabolism phase1_metabolite Oxidized Metabolites (e.g., Hydroxylated) cyp->phase1_metabolite ao->phase1_metabolite ugt UGTs phase1_metabolite->ugt Glucuronidation sult SULTs phase1_metabolite->sult Sulfation phase2 Phase II Metabolism phase2_metabolite Conjugated Metabolites (More water-soluble) ugt->phase2_metabolite sult->phase2_metabolite excretion Excretion phase2_metabolite->excretion

Caption: Major metabolic pathways for 1,2,3-triazole-containing drugs.

Key Experimental Protocols

Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol outlines the measurement of compound depletion over time when incubated with HLM to determine metabolic stability parameters.[20]

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (stored at -80°C)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Positive control compound (e.g., Verapamil, 10 mM stock)

  • Ice-cold Acetonitrile (ACN) with an internal standard (IS) for quenching

  • 96-well incubation and collection plates

2. Procedure:

  • Prepare Master Mix: On ice, prepare a master mix of HLM and buffer. For a final protein concentration of 0.5 mg/mL, mix the required volume of HLM with phosphate buffer. Keep on ice.

  • Aliquot Master Mix: Add the HLM master mix to the wells of the 96-well incubation plate.

  • Initiate Pre-incubation: Place the plate in a shaking water bath at 37°C for 5-10 minutes to pre-warm.

  • Add Compound: Add the test compound to the wells to achieve a final concentration (typically 1 µM). For the "T=0" time point, add the compound to a separate set of wells containing the quenching solution before adding the enzyme mix.

  • Start Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except for negative controls, where buffer is added instead).

  • Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture from the reaction well to a collection plate containing ice-cold ACN with IS to quench the reaction.

  • Sample Processing: Once all time points are collected, seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.[21]

3. Data Analysis:

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Determine Half-Life (t1/2): Plot the natural log of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life using the formula: t1/2 = 0.693 / k .

  • Calculate Intrinsic Clearance (CLint): Use the half-life and assay parameters to calculate the intrinsic clearance: CLint (µL/min/mg) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein) .[22]

G n1 Prepare Reagents (HLM, Buffer, Compound) n2 Pre-warm HLM/Buffer Mix at 37°C n1->n2 n3 Initiate Reaction by adding NADPH n2->n3 n4 Sample at Time Points (0, 5, 15, 30, 60 min) n3->n4 n5 Quench Reaction (Ice-cold ACN + IS) n4->n5 n6 Process Sample (Centrifuge) n5->n6 n7 Analyze Supernatant by LC-MS/MS n6->n7 n8 Calculate Parameters (t½, CLint) n7->n8

Caption: Experimental workflow for a microsomal metabolic stability assay.

References

Technical Support Center: Enhancing Azide-Alkyne Cycloaddition Reaction Rates at Room Temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing azide-alkyne cycloaddition reactions at room temperature.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions to enhance reaction rates and yields.

Issue 1: Slow or Incomplete Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Potential CauseRecommended Solutions
Catalyst Inactivation The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] Ensure your solvents are deoxygenated and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] If using a Cu(II) salt with a reducing agent, ensure the reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient quantity.[1]
Insufficient Ligand Ligands stabilize the Cu(I) catalyst, prevent its oxidation, and can significantly accelerate the reaction.[3] Ensure the correct stoichiometry of the ligand to the copper source is used. For bioconjugation, a 5-fold excess of ligand to copper is often recommended to protect biomolecules.[4][5]
Inappropriate Solvent The choice of solvent can impact reaction rates. While many solvents are tolerated, mixtures of water with organic co-solvents like DMSO, t-butanol, or DMF often improve the solubility of reactants and enhance rates.[2][6]
Low Reactant Concentration Reaction kinetics are dependent on the concentration of both the azide and alkyne.[7] If possible, increase the concentration of the limiting reagent.
Steric Hindrance Bulky functional groups near the azide or alkyne can impede the reaction.[1][8] Consider redesigning the linker to increase the distance between the bulky group and the reactive moiety, or allow for longer reaction times.
Inhibitors Certain functional groups on your substrates can coordinate with the copper catalyst and inhibit the reaction.[2] Buffers containing high concentrations of chloride or Tris can also slow the reaction.[4] Consider using alternative buffers like phosphate buffer, but ensure the copper and ligand are pre-mixed to avoid precipitation.[4]

Issue 2: Slow or Incomplete Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

Potential CauseRecommended Solutions
Choice of Cyclooctyne The reactivity of SPAAC is highly dependent on the ring strain of the cyclooctyne. Dibenzocyclooctynes (DBCO) are generally more reactive than other cyclooctynes like BCN.[2]
Low Reagent Concentration SPAAC kinetics are typically second-order, so the rate depends on the concentration of both the azide and the cyclooctyne.[9] Increasing the concentration of the limiting reagent can improve the reaction rate.[9] If solubility is an issue, consider using organic co-solvents.[9]
Unfavorable Reaction Conditions While SPAAC is tolerant of a wide pH range, the optimal pH is often between 7 and 9.[9][10] Some studies have shown that HEPES buffer can lead to faster reaction rates compared to PBS.[10] Gentle heating to 37°C can also increase the rate, provided the biomolecules are stable at this temperature.[9][10]
Steric Hindrance Bulky groups near the azide or alkyne can physically impede the reaction.[9] If possible, redesign your reagents to minimize steric hindrance.[9]

Issue 3: Formation of Side Products in CuAAC Reactions

Side ProductCausePrevention
Alkyne Homocoupling (Glaser Coupling) This occurs when the alkyne reacts with itself, often in the presence of oxygen and insufficient reducing agent.[1]Rigorously exclude oxygen by degassing solvents and using an inert atmosphere. Ensure an adequate amount of a reducing agent like sodium ascorbate is present to maintain copper in the Cu(I) state.[1]
Azide Reduction to Amine The reducing agent (e.g., sodium ascorbate) can sometimes reduce the azide to a primary amine.[1]Use the minimum effective concentration of the reducing agent. Alternatively, use a Cu(I) source directly (e.g., CuI, CuBr) to eliminate the need for a reducing agent, but be mindful of the sensitivity of Cu(I) salts to oxidation.[1][4]
Biomolecule Oxidation Reactive oxygen species generated by the reaction of Cu(I) with oxygen in the presence of ascorbate can damage sensitive biomolecules.[5]The use of an accelerating ligand, such as THPTA, in a 5-fold excess to copper can protect biomolecules from oxidation.[4][5]

Frequently Asked Questions (FAQs)

Q1: How can I significantly accelerate my CuAAC reaction at room temperature?

A1: The most effective way to accelerate a CuAAC reaction is by using a copper-stabilizing ligand.[3][6] Ligands like tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can increase the reaction rate by several orders of magnitude.[4][6] Optimizing the solvent system and ensuring all reactants are well-solubilized can also contribute to a faster reaction.[2][6]

Q2: What is the best copper source for my CuAAC reaction?

A2: The most convenient and widely used method is the in situ reduction of a Cu(II) salt, typically copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[11][12] This approach avoids handling potentially unstable Cu(I) salts.[11] Direct use of Cu(I) salts like CuI or CuBr is also possible but requires stricter exclusion of oxygen to prevent oxidation to the inactive Cu(II) state.[4][11]

Q3: My reactants have poor solubility. How can I improve this for my azide-alkyne cycloaddition?

A3: For CuAAC and SPAAC reactions, using a co-solvent system is a common strategy.[2] Mixtures of water with DMSO, DMF, or t-butanol can often improve the solubility of both polar and non-polar reactants.[2] For SPAAC, the addition of a minimal amount of a compatible organic co-solvent can be beneficial.[10] If possible, modifying the substrates to include solubilizing groups can also be an effective long-term solution.[2]

Q4: Can I perform a CuAAC reaction in a biological system?

A4: While the copper catalyst can be toxic to living cells, the use of accelerating and chelating ligands can mitigate this cytotoxicity.[13] These ligands stabilize the Cu(I) ion, reducing its harmful effects and allowing for "click" reactions to be performed in complex biological media and even on living cells. Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that completely avoids the use of a copper catalyst and is therefore highly suitable for in vivo applications.[14]

Q5: How do I monitor the progress of my azide-alkyne cycloaddition reaction?

A5: The progress of the reaction can be monitored by various analytical techniques depending on the nature of your substrates. For small molecules, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.[2][11] For reactions involving biomolecules like proteins, LC-MS or SDS-PAGE can be employed to track the formation of the conjugate.[11]

Quantitative Data

Table 1: Influence of Ligands on CuAAC Reaction Rates

LigandRelative Rate Enhancement (approx.)Key FeaturesReference(s)
None1Baseline for comparison.[6]
TBTAUp to 100-foldHighly effective in organic and mixed aqueous/organic solvents.
THPTAUp to 100-foldWater-soluble, ideal for bioconjugation. Protects biomolecules from oxidation.[3][4][5]
BetaineSignificant accelerationA simple, non-toxic zwitterionic additive that enhances rates in aqueous media.[15]

Table 2: Second-Order Rate Constants for SPAAC with Different Cyclooctynes

CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹)NotesReference(s)
BCN~0.003 - 0.1A commonly used cyclooctyne with moderate reactivity.[2]
DBCO~0.1 - 1.0Generally more reactive than BCN due to higher ring strain.[2][14]
DIBOExceptionally fastReacts very rapidly with azides without a catalyst.[16]

Experimental Protocols

Protocol 1: General Procedure for a Fast CuAAC Reaction at Room Temperature

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • Prepare a 1 M solution of sodium ascorbate in deoxygenated water. This solution should be made fresh.[1][2]

    • Prepare a 100 mM solution of CuSO₄·5H₂O in deoxygenated water.[2]

    • Prepare a 100 mM solution of your chosen ligand (e.g., THPTA) in deoxygenated water or DMSO.[2]

    • Dissolve your azide and alkyne in your chosen reaction solvent (e.g., a 1:1 mixture of t-butanol and water).[2]

  • Reaction Setup (under inert atmosphere):

    • To a reaction vial, add the azide solution (1 equivalent).[2]

    • Add the alkyne solution (1-1.2 equivalents).[2]

    • Add the ligand solution (e.g., 0.1 equivalents for small molecules, 5 equivalents relative to copper for biomolecules).[2][4]

    • Add the CuSO₄ solution (0.01-0.1 equivalents).[2]

    • Initiate the reaction by adding the sodium ascorbate solution (0.1-1 equivalent).[2]

  • Reaction Monitoring:

    • Stir the reaction at room temperature.[2]

    • Monitor the reaction progress by TLC, LC-MS, or another suitable analytical technique.[2] Reactions are often complete within 1-4 hours.[11]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).[2]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

    • Purify the crude product by column chromatography if necessary.[2]

Protocol 2: General Procedure for a SPAAC Reaction at Room Temperature

This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule.

  • Reagent Preparation:

    • Dissolve the azide-containing biomolecule in the chosen reaction buffer (e.g., PBS or HEPES, pH 7.4) to the desired final concentration (e.g., 1-10 mg/mL for a protein).[10][17] Ensure the buffer is free of sodium azide.[10]

    • Prepare a stock solution of the cyclooctyne-containing reagent (e.g., DBCO-PEG4-NHS ester) in an appropriate organic solvent like DMSO.[10]

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the solution of the azide-modified biomolecule with the cyclooctyne stock solution. A slight molar excess of the smaller reagent (typically the cyclooctyne) is often used to drive the reaction to completion.[10]

    • Gently mix the reaction components.

    • Incubate the reaction at a controlled temperature. While many SPAAC reactions proceed efficiently at room temperature, incubation at 37°C can increase the reaction rate.[10] Reaction times can vary from a few minutes to several hours, depending on the reactants and their concentrations.[10]

  • Purification:

    • Once the reaction is complete, purify the resulting conjugate to remove any unreacted starting materials. Common purification methods include size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugate.[10]

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_analysis Monitoring & Work-up Azide Azide Solution Mix Combine Azide, Alkyne, Ligand, and CuSO4 Azide->Mix Alkyne Alkyne Solution Alkyne->Mix CuSO4 CuSO4 Solution CuSO4->Mix Ligand Ligand Solution Ligand->Mix Ascorbate Sodium Ascorbate (Freshly Prepared) Initiate Initiate with Sodium Ascorbate Ascorbate->Initiate Mix->Initiate Add last Monitor Monitor Progress (TLC, LC-MS) Initiate->Monitor Purify Work-up and Purification Monitor->Purify Reaction Complete Product Final Product Purify->Product

Caption: General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Logic cluster_CuAAC_solutions CuAAC Troubleshooting cluster_SPAAC_solutions SPAAC Troubleshooting Start Slow Reaction? CuAAC CuAAC? Start->CuAAC Yes Success Reaction Rate Enhanced Start->Success No SPAAC SPAAC? CuAAC->SPAAC No Check_Catalyst Check Catalyst System (Cu source, Reductant) CuAAC->Check_Catalyst Yes Change_Cyclooctyne Use More Reactive Cyclooctyne (e.g., DBCO) SPAAC->Change_Cyclooctyne Yes Add_Ligand Add/Optimize Ligand Check_Catalyst->Add_Ligand Check_Solvent_Cu Optimize Solvent/ Concentration Add_Ligand->Check_Solvent_Cu Inert_Atmosphere Ensure Inert Atmosphere Check_Solvent_Cu->Inert_Atmosphere Inert_Atmosphere->Success Optimize_Conditions Optimize pH and Buffer (e.g., HEPES) Change_Cyclooctyne->Optimize_Conditions Increase_Concentration Increase Reactant Concentration Optimize_Conditions->Increase_Concentration Gentle_Heating Gentle Heating (37°C) Increase_Concentration->Gentle_Heating Gentle_Heating->Success

Caption: A logical workflow for troubleshooting slow azide-alkyne cycloaddition reactions.

References

Technical Support Center: Method Refinement for Scaling Up 1H-1,2,3-Triazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-1,2,3-triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes when moving from bench-scale to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

A1: Scaling up the CuAAC reaction, a cornerstone of "click chemistry," presents several challenges that may not be apparent at the lab scale.[1] Key issues include:

  • Mass and Heat Transfer: Inefficient mixing in larger reactors can lead to localized concentration gradients and poor temperature control, affecting reaction rate and selectivity. The CuAAC reaction is highly exothermic, and without proper heat dissipation, runaway reactions can occur.[2][3]

  • Catalyst Stability and Activity: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, a problem exacerbated by longer reaction times and increased exposure to atmospheric oxygen during large-scale transfers.[2][4]

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen and Cu(II) ions and consumes starting material.[5][6] At elevated temperatures, the uncatalyzed Huisgen 1,3-dipolar cycloaddition can also occur, leading to a mixture of 1,4- and 1,5-disubstituted regioisomers.[5]

  • Purification: Removing residual copper catalyst and byproducts from large batches of product can be challenging and may require specialized techniques beyond standard column chromatography.[2][5]

Q2: How do I choose between a copper(I) or copper(II) precatalyst for a scaled-up reaction?

A2: The most convenient and common method for CuAAC is the in situ reduction of a copper(II) salt (like CuSO₄·5H₂O) using a reducing agent, most popularly sodium ascorbate.[7][8] This approach is often preferred for large-scale synthesis because copper(II) salts are cheaper, more stable, and easier to handle than copper(I) salts (like CuI or CuBr), which can be sensitive to oxidation.[7][9] Using a pre-formed Cu(I) complex can offer better control and milder conditions but may be more expensive.[9] For most applications, the CuSO₄/sodium ascorbate system is robust and effective.[7]

Q3: What role do ligands play in a scaled-up CuAAC reaction, and are they necessary?

A3: While not always strictly necessary, ligands are highly recommended, especially for large-scale reactions. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) play several crucial roles:

  • Stabilize Cu(I): They protect the active Cu(I) catalyst from oxidation and disproportionation, ensuring a longer catalytic lifetime.[6][10]

  • Increase Reaction Rate: Ligands accelerate the reaction, which is particularly important when working with lower reactant concentrations.[10]

  • Improve Solubility: They can help solubilize the copper catalyst in a variety of solvent systems.[9]

  • Minimize Substrate Degradation: In bioconjugation, ligands reduce the generation of reactive oxygen species (ROS) that can damage sensitive molecules like proteins.[6][8]

Q4: What are the critical safety precautions for handling organic azides on a large scale?

A4: Organic azides are potentially explosive and must be handled with extreme care, especially in large quantities. Key safety measures include:

  • Avoid Heavy Metals: Contact with heavy metals (e.g., copper, lead) can form highly sensitive and explosive metal azides.[2]

  • Control Temperature: Keep azides cool and away from heat sources to prevent thermal decomposition.[5]

  • Avoid Shock and Friction: Do not grind, scratch, or subject solid azides to friction. Use plastic or ceramic spatulas instead of metal ones.[5]

  • Use Appropriate Solvents: Avoid halogenated solvents like dichloromethane, which can form explosive di- and tri-azidomethane.[2]

Troubleshooting Guide

Problem ID Issue Potential Causes Recommended Solutions
SCALE-001 Low or No Product Yield 1. Inactive Catalyst: Cu(I) oxidized to Cu(II).2. Poor Mixing: Inefficient stirring in large vessels.3. Low Reactant Concentration: Dilution effects upon scale-up.4. Poor Reagent Quality: Impurities in azide or alkyne.1. Work under an inert atmosphere (N₂ or Ar). Degas solvents thoroughly. Add a slight excess of a reducing agent like sodium ascorbate.[5]2. Use an overhead mechanical stirrer. Ensure the reactor geometry promotes efficient mixing.[2]3. Maintain optimal concentrations determined from small-scale trials.[2]4. Verify the purity of starting materials via NMR or other analytical methods before starting.
SCALE-002 Significant Byproduct Formation 1. Alkyne Homocoupling (Glaser Coupling): Presence of oxygen.2. Formation of 1,5-Regioisomer: Reaction run at high temperatures.3. Degradation of Substrates: Reactive oxygen species (ROS) formation.1. Ensure strict anaerobic conditions. Use degassed solvents and an inert atmosphere.[6]2. Maintain controlled, typically ambient, temperature. The CuAAC reaction is highly efficient at room temperature.[5][8]3. Use a copper-stabilizing ligand (e.g., THPTA, TBTA) to reduce ROS generation.[6]
SCALE-003 Reaction Stalls or is Sluggish 1. Catalyst Sequestration: Buffer components like Tris or high concentrations of chloride ions (>0.2 M) can chelate copper.[4]2. Insoluble Copper Species: Cu-phosphate complexes can precipitate if not handled correctly.[7]3. Insufficient Catalyst Loading. 1. Use non-inhibitory buffers like HEPES, MOPS, or acetate.[7]2. Premix the copper source with the ligand before adding it to phosphate-based buffers.[7]3. Optimize catalyst loading. While 1-5 mol% is typical for small molecules, higher loading may be needed for challenging substrates.[11]
SCALE-004 Difficult Product Purification 1. Residual Copper Catalyst: Copper can be difficult to remove completely.2. Byproduct Removal: Separation of structurally similar byproducts.3. Impractical Chromatography: Column chromatography is often not feasible for multi-kilogram scales.1. Use copper scavenging resins or perform aqueous washes with chelating agents like EDTA or ammonia solutions.[4]2. Optimize reaction conditions to minimize byproduct formation from the outset.3. Explore alternative purification methods such as recrystallization or distillation.

Quantitative Data Summary

The efficiency of a scaled-up CuAAC reaction is highly dependent on the chosen conditions. The following tables provide a summary of how different parameters can affect the reaction outcome.

Table 1: Effect of Copper Source and Ligand on Reaction Outcome

Copper Source (mol%)Reducing AgentLigand (mol%)Typical SolventTemp (°C)Time (h)Yield (%)Reference
CuSO₄·5H₂O (1)Na Ascorbate (5)Nonet-BuOH/H₂O251-4>95[11]
CuI (1)NoneTBTA (1)CH₂Cl₂/H₂O251>98[10]
CuSO₄·5H₂O (0.25)Na Ascorbate (5)THPTA (1.25)Aqueous Buffer251>99[7]
CuBr (0.5)NoneNHC-basedNeat25<1>95[3]

Table 2: Influence of Solvent on CuAAC Reactions

Solvent SystemKey AdvantagesConsiderationsReference
t-BuOH/H₂O (1:1)Excellent for a wide range of small molecules.Can be difficult to remove during workup.[11]
DMF, DMSOGood for poorly soluble substrates.Higher boiling points; can be harder to remove.[4][12]
H₂O / Aqueous BuffersIdeal for bioconjugation; green solvent.Substrates must be water-soluble.[8][13]
Neat (Solvent-free)High reaction rates, simplified workup.Requires careful temperature control due to exothermicity.[3]

Experimental Protocols

Generalized Protocol for Gram-Scale CuAAC Synthesis

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation & Safety:

    • Ensure all glassware is dry and the reaction will be performed under an inert atmosphere (Nitrogen or Argon).

    • Handle the organic azide with appropriate safety precautions (no metal spatulas, avoid heat/friction).[5]

  • Reaction Setup:

    • To a suitable reactor equipped with an overhead mechanical stirrer and a temperature probe, add the terminal alkyne (1.0 eq).

    • Dissolve the alkyne in an appropriate, degassed solvent (e.g., a 1:1 mixture of t-BuOH and water).

    • Add the organic azide (1.05 eq.) to the solution.[5]

    • Stir the mixture to ensure homogeneity.

  • Catalyst Addition:

    • In a separate flask, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (e.g., 0.02 eq.) and sodium ascorbate (e.g., 0.10 eq.) in a minimal amount of degassed water.[5]

    • Optional (Recommended): If using a ligand, premix the CuSO₄ with the ligand (e.g., THPTA, 0.10 eq.) before adding the sodium ascorbate.[7]

    • Add the catalyst solution to the main reaction mixture dropwise, ensuring the internal temperature does not rise excessively.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress periodically by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).[5][11]

  • Workup and Purification:

    • Once complete, dilute the reaction mixture with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).[11]

    • Combine the organic layers and wash with an aqueous solution of EDTA or ammonia to remove copper salts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.[11]

Visualizations

Scale_Up_Workflow cluster_prep Phase 1: Preparation & Safety cluster_reaction Phase 2: Reaction Execution cluster_analysis Phase 3: Troubleshooting & Decision cluster_purification Phase 4: Workup & Purification P1 Define Scale & Assess Hazards P2 Source High-Purity Reagents P1->P2 P3 Select Appropriate Reactor & Degas Solvents P2->P3 R1 Charge Reactor with Alkyne, Azide, & Solvent P3->R1 R2 Prepare & Add Catalyst Solution (CuSO4/Ascorbate ± Ligand) R1->R2 R3 Monitor Temperature & Conversion (TLC/LCMS) R2->R3 D1 Reaction Complete? R3->D1 T1 Issue Detected: Low Yield / Side Products D1->T1 No W1 Quench Reaction & Perform Aqueous Wash D1->W1 Yes T2 Consult Troubleshooting Guide: - Check Atmosphere - Improve Mixing - Adjust Stoichiometry T1->T2 T2->R2 Re-optimize W2 Extract with Organic Solvent W1->W2 W3 Purify Product (Recrystallization / Chromatography) W2->W3 W4 Characterize Final Product W3->W4

Caption: A workflow for scaling up this compound synthesis.

Troubleshooting_Flowchart Start Reaction Issue Detected Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Is Purity Low? Check_Yield->Check_Purity No Cause_Yield Possible Causes: - Catalyst Oxidation - Poor Mixing - Impure Reagents Check_Yield->Cause_Yield Yes Cause_Purity Possible Causes: - Alkyne Homocoupling - Thermal Isomerization - Substrate Degradation Check_Purity->Cause_Purity Yes End Implement Solution & Re-run Check_Purity->End No/Other Issue Solution_Yield Solutions: - Use Inert Atmosphere - Use Mechanical Stirrer - Verify Reagent Purity Cause_Yield->Solution_Yield Solution_Yield->End Solution_Purity Solutions: - Degas Solvents Thoroughly - Maintain Room Temp - Add Stabilizing Ligand Cause_Purity->Solution_Purity Solution_Purity->End

Caption: A troubleshooting decision tree for CuAAC reaction scale-up.

References

Validation & Comparative

comparative analysis of CuAAC versus RuAAC for 1,2,3-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2,3-triazoles is a cornerstone of modern medicinal chemistry, materials science, and bioconjugation. Among the most powerful methods to construct this privileged heterocyclic scaffold are the copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions. While both are considered "click" reactions due to their high efficiency and selectivity, they offer distinct and complementary regioselectivity, providing access to either 1,4- or 1,5-disubstituted 1,2,3-triazoles, respectively. The choice between these two catalytic systems is therefore a critical strategic decision in any synthetic campaign.

This guide provides a comprehensive comparative analysis of CuAAC and RuAAC, presenting key performance data, detailed experimental protocols, and visualizations of the underlying mechanistic pathways to aid researchers in selecting the optimal method for their specific application.

At a Glance: CuAAC vs. RuAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Product 1,4-disubstituted 1,2,3-triazoles1,5-disubstituted 1,2,3-triazoles
Alkyne Substrate Terminal alkynes onlyTerminal and internal alkynes
Catalyst Typically Cu(I) salts (e.g., CuI, CuSO₄/NaAsc)Typically Ru(II) complexes (e.g., CpRuCl(COD), CpRuCl(PPh₃)₂)
Regioselectivity Excellent (>95%)Excellent (>95%)
Reaction Conditions Mild, often room temperature, tolerant of aqueous mediaGenerally requires heating, sensitive to protic solvents
Functional Group Tolerance Very broadBroad, but can be sensitive to acidic protons
Key Advantage High reaction rates, operational simplicity, cost-effective catalystAccess to 1,5-isomers and fully substituted triazoles from internal alkynes
Key Limitation Limited to terminal alkynesHigher catalyst cost, often requires elevated temperatures

Quantitative Performance Data

The following tables summarize typical yields and reaction times for the synthesis of 1,2,3-triazoles using CuAAC and RuAAC with various azide and alkyne substrates.

Table 1: CuAAC Performance with Various Substrates

AzideAlkyneCatalyst SystemSolventTemp. (°C)TimeYield (%)Reference
Benzyl azidePhenylacetyleneCuI (1 mol%)Cyrene™/Et₃N300.5 h>99[1][2][3]
Benzyl azidePhenylacetyleneCuSO₄/NaAscH₂O/t-BuOHRT1-2 h91-98[4]
4-Iodophenyl azidePhenylacetyleneCuI (10 mol%)DMSO8012 h85
Methyl 2-azidoacetateVarious terminal alkynesCu(I)Not specifiedRTNot specifiedExcellent[5]
(2S,4S)-H-L-Pro(4-N3)-OHVarious terminal alkynesCuSO₄/NaAsc/LigandH₂O or H₂O/t-BuOHRT1-4 h85-95[6]
Azido-functionalized proteinAlkyne-functionalized probeCuSO₄/NaAsc/THPTAAqueous bufferRT15-60 minHigh[7]

Table 2: RuAAC Performance with Various Substrates

AzideAlkyneCatalyst SystemSolventTemp. (°C)TimeYield (%)Reference
Benzyl azidePhenylacetyleneCpRuCl(COD) (1 mol%)DCE450.5 h90-92[8]
Benzyl azidePhenylacetyleneCpRuCl(PPh₃)₂ (5 mol%)Benzene804 hHigh[9]
4-Iodophenyl azidePhenylacetylene[CpRuCl]₄ (10 mol%)DMF110 (MW)20 min~70[10]
Benzyl azideDiphenylacetylene (internal)CpRuCl(PPh₃)₂ (5 mol%)Benzene802 h80[9]
Primary/Secondary AzidesVarious terminal alkynesCpRuCl(PPh₃)₂ or CpRuCl(COD)Various aproticRT - 800.5 - 24 hGood to Excellent[3]
Aryl azidesVarious terminal alkynes[Cp*RuCl]₄DMF110 (MW)20 minGood[10]

Visualizing the Catalytic Pathways

The distinct regiochemical outcomes of the CuAAC and RuAAC reactions stem from their different mechanistic pathways. These pathways can be visualized to better understand the factors governing the formation of the respective triazole isomers.

CuAAC_vs_RuAAC_Mechanisms cluster_CuAAC CuAAC Pathway (1,4-Regioisomer) cluster_RuAAC RuAAC Pathway (1,5-Regioisomer) CuAAC_Start Terminal Alkyne + Azide + Cu(I) Cu_Acetylide Copper-Acetylide Intermediate CuAAC_Start->Cu_Acetylide Deprotonation Six_Membered_Ring Six-Membered Copper Metallacycle Cu_Acetylide->Six_Membered_Ring Coordination with Azide Triazolyl_Copper Triazolyl-Copper Intermediate Six_Membered_Ring->Triazolyl_Copper Ring Contraction CuAAC_Product 1,4-Disubstituted Triazole Triazolyl_Copper->CuAAC_Product Protonolysis RuAAC_Start Alkyne + Azide + Ru(II) Ruthenacycle Six-Membered Ruthenacycle RuAAC_Start->Ruthenacycle Oxidative Coupling RuAAC_Product 1,5-Disubstituted Triazole Ruthenacycle->RuAAC_Product Reductive Elimination

Figure 1. Catalytic cycles for CuAAC and RuAAC.

Experimental Workflow

The general workflow for carrying out either the CuAAC or RuAAC reaction and subsequent product analysis is outlined in the following diagram.

Experimental_Workflow Reactants 1. Reactant Preparation (Azide, Alkyne, Solvent) Catalyst 2. Catalyst Preparation/Addition (Cu(I) or Ru(II) source) Reactants->Catalyst Reaction 3. Reaction Setup (Inert atmosphere if needed, Temperature control) Catalyst->Reaction Monitoring 4. Reaction Monitoring (TLC, LC-MS, GC-MS) Reaction->Monitoring Workup 5. Work-up (Quenching, Extraction) Monitoring->Workup Purification 6. Purification (Column chromatography, Recrystallization) Workup->Purification Characterization 7. Product Characterization (NMR, MS, etc.) Purification->Characterization

Figure 2. General experimental workflow for click chemistry.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using an in situ generated Cu(I) catalyst from CuSO₄ and sodium ascorbate.

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., a mixture of water and t-butanol (1:1), or other suitable solvents like DMSO, DMF)

Procedure:

  • In a reaction vial, dissolve the azide (1.0 mmol) and the terminal alkyne (1.1 mmol) in the chosen solvent (e.g., 10 mL of a 1:1 mixture of water and t-butanol).

  • In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (e.g., 0.05 mmol in 1 mL of water).

  • In another separate vial, prepare a fresh solution of sodium ascorbate (e.g., 0.1 mmol in 1 mL of water).

  • To the stirred solution of the azide and alkyne, add the copper sulfate solution followed by the sodium ascorbate solution. A color change is often observed as Cu(II) is reduced to Cu(I).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst.[8]

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.05 equiv)

  • Ruthenium catalyst (e.g., Cp*RuCl(COD)) (1-2 mol%)

  • Anhydrous, non-protic solvent (e.g., 1,2-dichloroethane (DCE), toluene, or THF)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the azide (1.0 mmol) and the terminal alkyne (1.05 mmol).

  • Add the anhydrous solvent (e.g., 10 mL of DCE) via syringe.

  • In a separate vial under an inert atmosphere, dissolve the ruthenium catalyst (e.g., 0.01 mmol of Cp*RuCl(COD)) in a small amount of the anhydrous solvent (e.g., 1 mL of DCE).

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.

Conclusion

Both CuAAC and RuAAC are exceptionally powerful and versatile methods for the synthesis of 1,2,3-triazoles. The choice between them is ultimately dictated by the desired regioisomer and the nature of the alkyne substrate. CuAAC is often the method of choice for the synthesis of 1,4-disubstituted triazoles from terminal alkynes due to its mild conditions, high reaction rates, and the low cost of the catalyst. In contrast, RuAAC provides indispensable access to the complementary 1,5-disubstituted triazoles and uniquely allows for the use of internal alkynes to generate fully substituted triazoles. For drug discovery and development, where the specific substitution pattern on the triazole ring can be critical for biological activity, having both of these robust catalytic systems in the synthetic chemist's toolbox is invaluable.

References

Validating the Bioactivity of Novel 1,2,3-Triazole Derivatives: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative overview of the in vitro bioactivity of novel 1,2,3-triazole derivatives, presenting supporting experimental data, detailed protocols for key assays, and visualizations of relevant pathways and workflows to aid researchers, scientists, and drug development professionals.

Experimental Workflow Overview

The validation of novel 1,2,3-triazole derivatives follows a structured workflow, from initial synthesis to in vitro bioactivity assessment. This process ensures a systematic evaluation of the compound's potential as a therapeutic agent.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Data Analysis Synthesis Synthesis of 1,2,3-Triazole Derivatives (e.g., Click Chemistry) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Characterization->Antimicrobial AntiInflammatory Anti-inflammatory Assays (NO, COX Inhibition) Characterization->AntiInflammatory IC50 IC50 / MIC Determination Anticancer->IC50 Antimicrobial->IC50 AntiInflammatory->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for synthesis and in vitro validation.

Data Presentation: Comparative Bioactivity

The following tables summarize the in vitro bioactivity of various 1,2,3-triazole derivatives against cancer cell lines, microbial strains, and inflammatory markers.

Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives (IC50 in µM)
Compound/Derivative ClassA549 (Lung)MCF-7 (Breast)HT-1080 (Fibrosarcoma)MDA-MB-231 (Breast)Hela (Cervical)Reference Drug
Phosphonate Derivative (Comp. 8)21.25[4]18.06[4]15.13[4]16.32[4]-Doxorubicin[4]
Coumarin Hybrids (4a, 4b)2.97, 4.78[5]----Cisplatin (24.15)[5]
Chalcone Hybrids (7a, 7c)8.67, 9.74[5]----Doxorubicin (3.24)[5]
Etodolac Hybrids (13)3.29 - 10.71[5]-----
Amino Acid Conjugate (6)->30% inhibition at <10µM[6]---Ellipticine[6]
Amino Acid Conjugate (7)->30% inhibition at <10µM[6]---Ellipticine[6]
Triazole-Pyridine Hybrids (TP1-TP7)-----Murine Melanoma (B16F10): 41.12 - 61.11[7]
Carboxamide Derivatives (5j, 5i, 5m, 5f)Significant Activity[8]---Significant Activity[8]-
Table 2: Antimicrobial Activity of 1,2,3-Triazole Derivatives
Compound/Derivative ClassS. aureusP. aeruginosaE. coliC. albicansA. nigerReference Drug(s)
Inhibition Zone (mm)
Glycoside Clickamers (5-7, 9-11)Sensitive[9][10]--Promising Activity[9][11]Promising Activity[9][11]Ampicillin, Nystatin[9][11]
Triazole-Thiadiazole HybridsWeek to Excellent[12]-Week to Excellent[12]---
Triazole-Thiazole Hybrids (3a, 3b, 4a)28, 29, 21[13]----Neomycin[13]
Minimum Inhibitory Concentration (MIC) in µg/mL
bis-4-amino-1,2,4-triazole-3-thiones (7d)Comparable to Standard[14]Comparable to Standard[14]Comparable to Standard[14]Comparable to Standard[14]-Ciprofloxacin, Fluconazole[14]
Sulfonamide Isoxazole Hybrids (S1)---25[15]--
Sulfonamide Isoxazole Hybrids (S3)----25[15]-
Sulfonamide Isoxazole Hybrids (S5)-105[15]----
Table 3: Anti-inflammatory Activity of 1,2,3-Triazole Derivatives (IC50 in µM)
Compound/Derivative ClassAssayIC50 (µM)Reference Drug
7-Oxodehydroabietic Acid Hybrids (9, 10, 15, 16)NO Inhibition (BV2 cells)8.00, 8.44, 8.13, 8.84[16]L-NMMA (42.36)[16]
Isatin-Thiazol-4(5H)-one Hybrids (8h)PLA2 Inhibition19.3[17]Indomethacin[17]
MPO Inhibition7.9[17]Indomethacin[17]
ELA Inhibition18.2[17]Indomethacin[17]
Hesperetin Hybrid (1)NO Production2.91[18]-
Phthalimido-alkyl-1H-1,2,3-triazoles (24, 25)COX-2 Inhibition0.12[2]-

Key Signaling Pathway: NF-κB Inhibition

A recurring mechanism for the anti-inflammatory effects of 1,2,3-triazole derivatives is the inhibition of the NF-κB signaling pathway.[18] This pathway is a central mediator of the inflammatory response. Downregulation of this pathway reduces the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.

G cluster_NFkB Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades p65 p65 p50 p50 NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocates Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) nucleus->Genes Induces Triazole 1,2,3-Triazole Derivative Triazole->IKK Inhibits (Potential Mechanism) Triazole->p65 Inhibits Phosphorylation

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible evaluation of novel compounds. Below are methodologies for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[19]

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell adherence.[4][19]

  • Compound Treatment: Cells are treated with various concentrations of the 1,2,3-triazole derivatives (e.g., 6.25 to 100 µM) and incubated for a further 24 to 48 hours.[4][7] A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[19] Viable cells contain mitochondrial reductases that convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Formazan Solubilization: The culture medium is removed, and an organic solvent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of around 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of inhibition against the compound concentrations.[19]

Protocol 2: Antimicrobial Susceptibility (Agar Well/Disc Diffusion)

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[10][20]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and swabbed evenly across the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.[10]

  • Compound Application:

    • Disc Diffusion: Sterile paper discs are saturated with a known concentration of the test compound and placed on the agar surface.[10]

    • Well Diffusion: Wells are punched into the agar using a sterile borer, and a specific volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc or well where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Protocol 3: In Vitro Anti-inflammatory (Griess Assay for Nitric Oxide)

This assay quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants. It is commonly used to screen for anti-inflammatory activity in macrophage cell lines like RAW 264.7.[21]

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.[21]

  • Compound Treatment: Cells are pre-treated with various concentrations of the 1,2,3-triazole derivatives for 1 hour.

  • Inflammatory Stimulation: Inflammation is induced by adding an agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells, excluding the negative control group. The plates are then incubated for 24 hours.[21]

  • Supernatant Collection: After incubation, the cell culture supernatant from each well is collected.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[21]

  • Absorbance Measurement: After a brief incubation period (around 10 minutes) at room temperature, the absorbance is measured at approximately 540 nm. The intensity of the resulting pink/magenta color is directly proportional to the nitrite concentration.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated, LPS-stimulated wells to the absorbance of the wells stimulated with LPS alone.

Comparative Analysis

G node_triazole 1,2,3-Triazole Derivatives Pros + Broad biological activity [7, 33] + Synthetically accessible (Click Chemistry) [1] + Structurally versatile for SAR studies + Can enhance interactions with targets [15] Cons - Potential for off-target effects - Solubility and bioavailability can vary - Risk of developing resistance node_standard Standard Drugs (e.g., Doxorubicin, Ciprofloxacin) Pros + Well-established efficacy & mechanism + Known pharmacokinetic profiles + Extensive clinical data available Cons - Significant side effects - Emergence of widespread resistance - Limited efficacy against certain targets node_triazole:p->node_standard:p vs node_triazole:c->node_standard:c vs

Caption: Comparison of triazoles vs. standard drugs.

References

comparing the efficacy of 1,2,3-triazole analogs with existing therapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Among the vast landscape of heterocyclic compounds, 1,2,3-triazole derivatives have emerged as a promising class of therapeutic candidates.[1][2] Their versatile synthesis via "click chemistry" and their ability to interact with various biological targets have positioned them as privileged scaffolds in medicinal chemistry.[3] This guide provides a comparative overview of the efficacy of recently developed 1,2,3-triazole analogs against the established chemotherapeutic agent, doxorubicin.

Quantitative Efficacy: A Head-to-Head Comparison

The in vitro cytotoxic activity of novel 1,2,3-triazole analogs has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is presented below for several promising analogs in comparison to doxorubicin. Lower IC50 values indicate greater potency.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
1,2,3-Triazole Analogs
Compound 13a A549Lung Cancer3.65[4]
Compound 13b A549Lung Cancer3.29[4]
Compound 7a A549Lung Cancer8.67[4]
Compound 7c A549Lung Cancer9.74[4]
Phosphonate derivative 8 HT-1080Fibrosarcoma15.13[3]
Phosphonate derivative 8 A-549Lung Cancer21.25[3]
Phosphonate derivative 8 MCF-7Breast Cancer18.06[3]
Phosphonate derivative 8 MDA-MB-231Breast Cancer16.32[3]
Deacetylated N-glycoside 7 HCT-116Colorectal Carcinoma15.5 ± 1.8[5]
Deacetylated N-glycoside 7 MCF-7Breast Adenocarcinoma0.5 ± 0.2[5]
Deacetylated N-glycoside 8 HCT-116Colorectal Carcinoma4.6 ± 0.9[5]
Deacetylated N-glycoside 8 MCF-7Breast Adenocarcinoma4.2 ± 1.1[5]
Doxorubicin (Standard)
A549Lung Cancer3.30[4]
A549Lung Cancer3.24[4]
HT-1080FibrosarcomaNot specified in this study[3]
A-549Lung CancerNot specified in this study[3]
MCF-7Breast CancerNot specified in this study[3]
MDA-MB-231Breast CancerNot specified in this study[3]
HCT-116Colorectal CarcinomaNot specified in this study[5]
MCF-7Breast AdenocarcinomaNot specified in this study[5]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 1,2,3-triazole analogs and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[6]

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,3-triazole analogs and doxorubicin. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[6] Incubate for 1.5 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the cells as described for cell cycle analysis.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate cell populations based on FITC and PI fluorescence:

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_assays Efficacy Assessment cluster_flow Flow Cytometry Analysis cluster_data Data Analysis cell_culture Cancer Cell Culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with 1,2,3-Triazole Analogs or Doxorubicin seeding->treatment mtt MTT Assay (Viability) treatment->mtt flow_cytometry Flow Cytometry treatment->flow_cytometry ic50 Calculate IC50 mtt->ic50 cell_cycle Cell Cycle Analysis (PI Staining) flow_cytometry->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) flow_cytometry->apoptosis cell_dist Determine Cell Cycle Distribution cell_cycle->cell_dist apop_quant Quantify Apoptosis apoptosis->apop_quant signaling_pathway triazole 1,2,3-Triazole Analog target Intracellular Target (e.g., Kinase, Tubulin) triazole->target Inhibition/Modulation ros Reactive Oxygen Species (ROS) Generation triazole->ros caspase_cascade Caspase Cascade Activation (Caspase-3, -8, -9) target->caspase_cascade cell_cycle_arrest Cell Cycle Arrest (G2/M or G0/G1 phase) target->cell_cycle_arrest dna_damage DNA Damage target->dna_damage apoptosis Apoptosis (Programmed Cell Death) caspase_cascade->apoptosis cell_cycle_arrest->apoptosis cancer_cell Cancer Cell apoptosis->cancer_cell Elimination of dna_damage->cell_cycle_arrest dna_damage->apoptosis mitochondria Mitochondrial Dysfunction ros->mitochondria mitochondria->caspase_cascade logical_relationship start Novel 1,2,3-Triazole Analog Synthesized in_vitro In Vitro Screening (e.g., MTT Assay) start->in_vitro ic50_dox IC50 ≤ Doxorubicin IC50? in_vitro->ic50_dox potent Potent Anticancer Activity ic50_dox->potent Yes less_potent Less Potent than Doxorubicin ic50_dox->less_potent No mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) potent->mechanism optimize Further Structural Optimization Needed less_potent->optimize lead Lead Compound for Further Development mechanism->lead

References

Unambiguous Determination of Triazole Regiochemistry: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthesized triazoles is paramount. The regiochemistry of the triazole ring, whether it is a 1,4- or 1,5-disubstituted product, significantly impacts its biological activity and physicochemical properties. This guide provides an objective comparison of the most common spectroscopic methods for confirming triazole regiochemistry, supported by experimental data and detailed protocols.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-disubstituted triazole, while the ruthenium-catalyzed reaction (RuAAC) favors the 1,5-isomer.[1] However, reaction conditions can influence regioselectivity, necessitating robust analytical confirmation.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are the primary tools for this purpose.

Comparative Analysis of Spectroscopic Techniques

Each spectroscopic technique offers distinct advantages and limitations in the structural elucidation of triazole regioisomers. While NMR is often the first and most accessible method, X-ray crystallography provides the most definitive structural proof.[3] Mass spectrometry can also offer clues to the substitution pattern through fragmentation analysis.[4]

Technique Key Differentiating Features Advantages Limitations
¹H NMR Chemical shift of the triazole ring proton (C5-H for 1,4-isomer).[5]Rapid, non-destructive, and widely available.Can be ambiguous if the triazole proton signal overlaps with other aromatic signals.
¹³C NMR Distinct chemical shifts for the triazole ring carbons (C4 and C5).[6]Provides clear differentiation between the C4 and C5 carbons of the two regioisomers.Longer acquisition times compared to ¹H NMR.
¹⁵N NMR & 2D NMR (HMBC, NOESY) Direct observation of nitrogen chemical shifts and through-bond/through-space correlations.[7][8]Unambiguous assignment of regiochemistry, especially in complex molecules.[9]Requires specialized equipment and expertise; ¹⁵N NMR has low natural abundance.[7]
X-ray Crystallography Provides the absolute three-dimensional structure of the molecule.[3]The "gold standard" for definitive structural confirmation.[3]Requires a suitable single crystal, which can be challenging to obtain. The solid-state structure may not represent the solution-state conformation.[3]
Mass Spectrometry (MS) Fragmentation patterns can differ between regioisomers.[10]High sensitivity and provides molecular weight information.Fragmentation can be complex and may not always provide clear differentiation between isomers.[4]

Quantitative Data Summary

The following tables summarize the key diagnostic NMR chemical shifts for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles.

Table 1: ¹H NMR Chemical Shifts (ppm) of the Triazole Ring Proton

Regioisomer Proton Typical Chemical Shift (δ, ppm) Reference Example: 1-Benzyl-4-phenyl-1H-1,2,3-triazole
1,4-DisubstitutedC5-H7.5 - 8.8[5]~8.1[5]
1,5-DisubstitutedC4-HGenerally slightly upfield compared to the C5-H of the 1,4-isomer.N/A

Table 2: ¹³C NMR Chemical Shifts (ppm) of the Triazole Ring Carbons

Regioisomer Carbon Typical Chemical Shift (δ, ppm) Reference Example
1,4-DisubstitutedC4~145 - 148[11][12]1-Benzyl-4-phenyl-1H-1,2,3-triazole: ~148.0[12]
C5~119 - 127[6][11][12]1-Benzyl-4-phenyl-1H-1,2,3-triazole: ~120.1[12]
1,5-DisubstitutedC4~132 - 136[6]1-Butyl-5-phenyl-1H-1,2,3-triazole: ~132.3[6]
C5~136 - 138[6]1-Butyl-5-phenyl-1H-1,2,3-triazole: ~138.2[6]

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified triazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of about 0.6 mL in an NMR tube.[5]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. For enhanced sensitivity, a DEPT-135 experiment can be performed to distinguish CH from quaternary carbons.

  • Data Analysis:

    • In the ¹H NMR spectrum of a 1,4-disubstituted triazole, identify the singlet corresponding to the C5-H proton, typically in the downfield region (7.5 - 8.8 ppm).[5]

    • In the ¹³C NMR spectrum, compare the chemical shifts of the two triazole ring carbons. For a 1,4-isomer, the C5 signal will be significantly upfield (around 120 ppm) compared to the C4 signal (around 147 ppm).[6][12] For a 1,5-isomer, the C4 and C5 signals will be closer in chemical shift and further downfield.[6]

Protocol 2: 2D NMR Spectroscopy (HMBC)
  • Sample Preparation: Prepare a slightly more concentrated sample than for 1D NMR (10-20 mg in 0.6 mL of deuterated solvent).

  • Data Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment shows correlations between protons and carbons that are separated by two or three bonds.

  • Data Analysis:

    • For a 1,4-disubstituted triazole, look for a correlation between the C5-H proton and the C4 carbon.

    • For a 1,5-disubstituted triazole, a correlation should be observed between the C4-H proton and the C5 carbon.

    • Correlations between the protons on the substituents and the triazole ring carbons will also provide definitive evidence of the substitution pattern.[13]

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the triazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[14]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.[15]

  • Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding a precise three-dimensional model of the molecule.[3] This model will unambiguously show the connectivity of the atoms and thus the regiochemistry of the triazole ring.[16]

Mandatory Visualizations

experimental_workflow cluster_synthesis Triazole Synthesis cluster_analysis Regiochemistry Confirmation cluster_outcome Structural Elucidation synthesis Azide-Alkyne Cycloaddition nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Primary Analysis ms Mass Spectrometry synthesis->ms Molecular Weight Confirmation xray X-ray Crystallography nmr->xray For Ambiguous Cases or Absolute Proof regio_1_4 1,4-Disubstituted Triazole nmr->regio_1_4 Likely Structure regio_1_5 1,5-Disubstituted Triazole nmr->regio_1_5 Likely Structure xray->regio_1_4 Definitive Structure xray->regio_1_5 Definitive Structure

Caption: Experimental workflow for triazole synthesis and regiochemical confirmation.

logical_relationship cluster_methods Spectroscopic Methods cluster_information Information Provided nmr NMR (¹H, ¹³C, ¹⁵N, 2D) connectivity Connectivity & Relative Stereochemistry nmr->connectivity xray X-ray Crystallography absolute_structure Absolute 3D Structure xray->absolute_structure ms Mass Spectrometry mw_fragmentation Molecular Weight & Fragmentation ms->mw_fragmentation connectivity->absolute_structure Infers

Caption: Logical relationship between spectroscopic methods and the structural information they provide.

References

A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a wide array of therapeutic agents. Both isomers offer a unique combination of chemical stability, favorable electronic properties, and the capacity for hydrogen bonding, which enhances their interaction with biological targets.[1] This guide provides a comparative analysis of the bioactivity of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to assist researchers in the strategic design of novel drug candidates.

The key distinction between the two isomers lies in the arrangement of the nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the nitrogen atoms are adjacent, whereas in 1,2,4-triazoles, they are separated by a carbon atom. This structural variance significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to distinct pharmacological profiles.[1]

Comparative Bioactivity Overview

Both triazole isomers exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] However, the prevalence and potency of these activities can differ between the two scaffolds. The 1,2,4-triazole ring is arguably more established in commercially available drugs, with well-known examples like the antifungal fluconazole and the antiviral ribavirin.[2][3] Conversely, the 1,2,3-triazole scaffold, buoyed by the advent of "click chemistry," has seen a surge in interest, leading to the discovery of numerous derivatives with potent biological effects.[4]

Anticancer Activity

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, often by inducing cell cycle arrest and apoptosis.[1][5] The following table summarizes the anticancer activity of representative compounds from both classes against various cancer cell lines.

Compound Type Derivative/Compound ID Cancer Cell Line IC50 (µM)
1,2,3-Triazole 1,2,3-triazole-dithiocarbamate hybrid (3a)MGC-803 (Gastric)0.73
1,2,3-triazole-dithiocarbamate hybrid (3c)MGC-803 (Gastric)0.49
Phosphonate 1,2,3-triazole derivative (8)HT-1080 (Fibrosarcoma)15.13
Uridine-[6][7][8]triazole hybrid (3a)MCF-7 (Breast)2.5
Uridine-[6][7][8]triazole hybrid (3a)HeLa (Cervical)3.2
1,2,4-Triazole 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e)Hela (Cervical)2.9
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e)MCF-7 (Breast)4.7
Indole-1,2,4-triazole hybrid (12)HeLa (Cervical)0.15
Indole-1,2,4-triazole hybrid (12)HepG2 (Liver)0.23

Antimicrobial Activity

The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals.[1] Both isomers, however, have been incorporated into hybrids and derivatives that exhibit potent antibacterial and antifungal activity.

Compound Type Derivative/Compound ID Microorganism MIC (µg/mL)
1,2,3-Triazole Glycoside Clickamer (5)Staphylococcus aureus1.56
Glycoside Clickamer (6)Staphylococcus aureus3.12
1,2,4-Triazole Ofloxacin analogue (13)Staphylococcus aureus0.25
Ofloxacin analogue (13)Escherichia coli0.5
Clinafloxacin derivative (14a)MRSA0.25
Nalidixic acid derivative (2)Pseudomonas aeruginosa16

Antiviral Activity

Triazole derivatives, particularly nucleoside analogues, have shown significant promise as antiviral agents.[9][10] Ribavirin, a 1,2,4-triazole-based drug, is a broad-spectrum antiviral medication.[3] Recent research has focused on developing 1,2,3-triazole-based antiviral agents as well.

Compound Type Derivative/Compound ID Virus IC50 (µM)
1,2,3-Triazole Nucleoside analogue (4i)Influenza A/PR/8/34 (H1N1)15
Nucleoside analogue (5b)Influenza A14
Nucleoside analogue (5b)HIV-1 RT3.8
1,2,4-Triazole RibavirinHepatitis C Virus-
Ribavirin AnalogueHepatitis C Virus-

Mechanisms of Action & Signaling Pathways

The diverse biological activities of triazole derivatives stem from their ability to interact with various biological targets. Below are visualizations of the mechanisms of action for representative compounds from each class.

G Mechanism of Action of 1,2,3-Triazole Anticancer Hybrids Triazole_Hybrid 1,2,3-Triazole-Dithiocarbamate Hybrid CellCycle Cell Cycle Progression Triazole_Hybrid->CellCycle Arrests Apoptosis Apoptosis Triazole_Hybrid->Apoptosis Induces G2M G2/M Phase CellCycle->G2M CancerCell Cancer Cell G2M->CancerCell Inhibition of Division Apoptosis->CancerCell Cell Death

Caption: Cell cycle arrest and apoptosis induction by 1,2,3-triazole hybrids.

G Mechanism of Action of 1,2,4-Triazole Antifungal Agents (e.g., Fluconazole) Fluconazole Fluconazole (1,2,4-Triazole) CYP51 Lanosterol 14α-demethylase (CYP51) Fluconazole->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes conversion of Lanosterol Lanosterol Lanosterol->CYP51 FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential for FungalCell Fungal Cell FungalCellMembrane->FungalCell Maintains

Caption: Inhibition of ergosterol biosynthesis by fluconazole.

G Mechanism of Action of Ribavirin (1,2,4-Triazole Antiviral) Ribavirin Ribavirin (1,2,4-Triazole) RTP Ribavirin Triphosphate Ribavirin->RTP Phosphorylation IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) Ribavirin->IMPDH Inhibits ImmuneResponse Host Immune Response Ribavirin->ImmuneResponse Modulates Viral_Polymerase Viral RNA Polymerase RTP->Viral_Polymerase Inhibits Viral_RNA Viral RNA Replication Viral_Polymerase->Viral_RNA Mediates GTP GTP Synthesis IMPDH->GTP Required for Th1 Th1 Response ImmuneResponse->Th1 Shifts to

Caption: Multifaceted antiviral mechanism of Ribavirin.

Experimental Protocols

Synthesis of 1,4-disubstituted-1,2,3-triazoles via Click Chemistry

This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Organic azide

  • Terminal alkyne

  • Sodium ascorbate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

  • Dissolve the organic azide and terminal alkyne in the solvent system.

  • Add a freshly prepared aqueous solution of sodium ascorbate.

  • Add an aqueous solution of copper(II) sulfate pentahydrate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of 3,5-disubstituted-1,2,4-triazoles

This protocol outlines a general method for synthesizing 3,5-disubstituted 1,2,4-triazoles.

Materials:

  • Aldehyde

  • Hydrazonoyl hydrochloride

  • Hydroxylamine hydrochloride

  • Triethylamine

  • Solvent (e.g., ethanol)

Procedure:

  • To a solution of the aldehyde and hydroxylamine hydrochloride in the solvent, add triethylamine and stir.

  • Add the hydrazonoyl hydrochloride to the reaction mixture.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent to afford the pure 3,5-disubstituted-1,2,4-triazole.[11]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique to determine the MIC of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Both 1,2,3- and 1,2,4-triazole scaffolds are of immense importance in medicinal chemistry, each offering distinct advantages. The 1,2,4-triazole core is a proven pharmacophore found in several clinically successful drugs. The 1,2,3-triazole system, facilitated by the efficiency of click chemistry, provides a powerful platform for the rapid synthesis of diverse compound libraries for drug discovery. The choice between these two isomers in drug design will depend on the specific therapeutic target and the desired physicochemical properties of the final compound. This guide provides a foundation for researchers to make informed decisions in the strategic development of novel triazole-based therapeutic agents.

References

Validating In Silico Predictions: A Comparative Guide to the Binding Affinity of Triazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Predictions with Experimental Data

The development of novel therapeutics increasingly relies on computational methods to predict the binding affinity of small molecules to their protein targets. Triazole-based compounds, a versatile class of inhibitors, are frequently the subject of such in silico studies. However, the translation of these computational predictions into tangible therapeutic success hinges on rigorous experimental validation. This guide provides a comprehensive comparison of in silico predictions with experimental data for triazole-based inhibitors targeting two clinically relevant proteins: the SARS-CoV-2 main protease (Mpro) and the c-kit tyrosine kinase. We present a synthesis of published data, detailed experimental protocols, and visual workflows to aid researchers in navigating the validation process.

Comparing Computational Predictions with Experimental Reality

The correlation between in silico docking scores and experimentally determined inhibitory activity is a critical aspect of computer-aided drug design. The following tables summarize the predicted binding affinities (docking scores) and the corresponding experimental half-maximal inhibitory concentrations (IC50) for a selection of triazole-based inhibitors against their respective targets.

Table 1: In Silico vs. Experimental Data for Triazole-Based Inhibitors of SARS-CoV-2 Main Protease (Mpro)
CompoundIn Silico Docking Score (kcal/mol)Experimental IC50 (µM)
Bemcentinib-10.2[1]Not Reported in Cited Study
Bisoctrizole-9.0[1]Not Reported in Cited Study
PYIITM-8.8[1]Not Reported in Cited Study
NIPFC-8.8[1]Not Reported in Cited Study
Compound 19 Not Reported in Cited Study22.61[2]
Compound 20 Not Reported in Cited Study14.7[2]
Compound 21 Not Reported in Cited Study21.99[2]

Note: A lower docking score indicates a stronger predicted binding affinity. A lower IC50 value indicates a more potent inhibitor.

Table 2: In Silico vs. Experimental Data for Triazole-Based Inhibitors of c-kit Tyrosine Kinase
CompoundTarget ProteinIn Silico Docking Score (kcal/mol)Experimental IC50 (µg/mL)
Compound 7f c-kit tyrosine kinase-176.749[3]16.782 (against HepG2 cell line)[3]
Compound 7f Protein Kinase B-170.066[3]16.782 (against HepG2 cell line)[3]

Note: The exceptionally low docking scores reported for the c-kit tyrosine kinase inhibitors may be due to the specific scoring function or methodology used in the cited study. Direct comparison of absolute docking scores across different studies and software should be approached with caution.

Experimental Workflows and Signaling Pathways

To provide a clear understanding of the processes involved in validating in silico predictions, the following diagrams illustrate a general experimental workflow and a simplified signaling pathway relevant to c-kit tyrosine kinase inhibition.

experimental_workflow cluster_in_silico In Silico Phase cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation cluster_correlation Correlation Analysis start Virtual Screening of Triazole Library docking Molecular Docking Simulation start->docking prediction Prediction of Binding Affinity docking->prediction synthesis Synthesis of Hit Compounds prediction->synthesis biochemical Biochemical Assays (e.g., Enzyme Inhibition) synthesis->biochemical cell_based Cell-Based Assays (e.g., MTT, Cytotoxicity) synthesis->cell_based binding_assays Biophysical Binding Assays (e.g., SPR, ITC) synthesis->binding_assays data_analysis Data Analysis (IC50, Kd Determination) biochemical->data_analysis cell_based->data_analysis binding_assays->data_analysis correlation Correlate In Silico Predictions with Experimental Results data_analysis->correlation

Caption: A generalized workflow for the validation of in silico predictions.

c_kit_pathway SCF SCF (Ligand) cKIT c-kit Tyrosine Kinase (Receptor) SCF->cKIT Binds to dimerization Dimerization & Autophosphorylation cKIT->dimerization downstream Downstream Signaling (e.g., PI3K/Akt, MAPK pathways) dimerization->downstream proliferation Cell Proliferation, Survival, Differentiation downstream->proliferation inhibitor Triazole-Based Inhibitor inhibitor->cKIT Blocks ATP Binding Site

Caption: Simplified signaling pathway of c-kit tyrosine kinase.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments commonly used to validate the binding affinity and efficacy of inhibitors.

MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Culture cells (e.g., HepG2) in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the triazole-based inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation:

    • Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. The binding of the other molecule (the analyte) from a solution flowing over the surface causes a change in the refractive index, which is detected as a change in the SPR signal.

Protocol:

  • Immobilization of the Ligand:

    • Select a suitable sensor chip.

    • Activate the chip surface (e.g., using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amine coupling).

    • Inject the purified protein (ligand, e.g., SARS-CoV-2 Mpro or c-kit kinase) over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding:

    • Prepare a series of dilutions of the triazole-based inhibitor (analyte) in a suitable running buffer.

    • Inject the different concentrations of the analyte over the ligand-immobilized surface at a constant flow rate. This is the association phase .

    • After the injection, flow the running buffer over the surface to allow the bound analyte to dissociate. This is the dissociation phase .

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.

  • Data Analysis:

    • The SPR instrument records the binding response over time, generating a sensorgram.

    • Fit the association and dissociation curves from the sensorgrams for each analyte concentration to a suitable binding model (e.g., 1:1 Langmuir binding).

    • From the fitting, determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling of Binding

ITC directly measures the heat changes that occur upon the binding of two molecules.

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (protein) in a sample cell. The heat released (exothermic) or absorbed (endothermic) during the binding event is measured by a sensitive calorimeter.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the purified protein and the triazole-based inhibitor in the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the inhibitor.

  • Instrument Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Allow the system to thermally equilibrate.

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor solution into the protein solution.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the inhibitor to the protein.

    • As the protein becomes saturated with the inhibitor, the magnitude of the heat changes decreases.

    • Fit the resulting binding isotherm to a suitable binding model.

    • The fitting provides the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka). The dissociation constant (KD = 1/Ka), Gibbs free energy (ΔG), and entropy (ΔS) of binding can then be calculated.

Conclusion

The validation of in silico predictions through robust experimental methods is a cornerstone of modern drug discovery. This guide highlights the importance of comparing computational docking scores with experimentally determined values such as IC50 and provides a framework for the key experimental techniques used in this process. For triazole-based inhibitors, as with any class of compounds, a multi-faceted experimental approach is crucial to confirm their therapeutic potential. By combining biochemical, cell-based, and biophysical assays, researchers can gain a comprehensive understanding of the binding affinity and efficacy of their lead compounds, ultimately paving the way for the development of novel and effective therapies.

References

A Comparative Analysis of the Cytotoxic Potential of Novel 1,2,3-Triazole-Naphthoquinone Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the cytotoxicity of emerging 1,2,3-triazole-naphthoquinone conjugates, benchmarked against established chemotherapeutic agents. This report synthesizes experimental data to offer a comparative overview of their efficacy and mechanisms of action.

The quest for more effective and selective anticancer agents has led to the exploration of novel molecular scaffolds. Among these, 1,2,3-triazole-naphthoquinone conjugates have garnered significant attention due to their potent cytotoxic activities against a range of cancer cell lines. This guide presents a detailed comparison of these innovative compounds with conventional chemotherapeutics such as doxorubicin, cisplatin, and paclitaxel.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic efficacy of 1,2,3-triazole-naphthoquinone conjugates has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, demonstrate that several of these novel compounds exhibit cytotoxicity comparable, and in some cases superior, to standard-of-care drugs. The following tables summarize the IC50 values obtained from various studies, providing a clear comparison of their performance.

Compound/DrugCell LineIC50 (µM)Exposure Time (h)Assay
1,2,3-Triazole-Naphthoquinone Conjugates
Conjugate 4aMCF-79.9 ± 0.57Not SpecifiedNot Specified
Conjugate 4bMCF-710.3 ± 0.58Not SpecifiedNot Specified
Conjugate 4cMCF-79.3 ± 0.61Not SpecifiedNot Specified
Conjugate 4iA5493.902 ± 0.098Not SpecifiedMTT
Aminonaphthoquinone-1,2,3-triazole hybrid (6f)MCF-710.4Not SpecifiedMTT
Aminonaphthoquinone-1,2,3-triazole hybrid (6f)HT-296.8Not SpecifiedMTT
1,4-Naphthoquinone-1,2,3-triazole hybrid (4a)MCF-7Low µM rangeNot SpecifiedMTT
1,4-Naphthoquinone-1,2,3-triazole hybrid (4i)MCF-7Low µM rangeNot SpecifiedMTT
1,4-Naphthoquinone-1,2,3-triazole hybridHT-29As low as 0.3Not SpecifiedMTT[1][2]
Standard Chemotherapeutics
DoxorubicinMCF-7~1.1 - 1.824, 48, 72MTT
DoxorubicinA5490.4 ± 0.09Not SpecifiedNot Specified[3]
DoxorubicinHT-29Not SpecifiedNot SpecifiedNot Specified
DoxorubicinHCT-116Not SpecifiedNot SpecifiedNot Specified
CisplatinMCF-7~7.548MTT[4]
CisplatinA549~7.49 - 8.6348MTT[1][5]
CisplatinHT-29Not SpecifiedNot SpecifiedNot Specified
CisplatinHCT-116Not SpecifiedNot SpecifiedNot Specified
PaclitaxelMCF-7~2.5 - 7.5 nM24Clonogenic
PaclitaxelA549~2.5 - 7.5 nM24Clonogenic[6]
PaclitaxelHT-29Not Specified18Clonogenic[7]
PaclitaxelHCT-116Not SpecifiedNot SpecifiedNot Specified

Note: The IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.

Unraveling the Mechanism of Action: A Multi-faceted Approach

The cytotoxic effects of 1,2,3-triazole-naphthoquinone conjugates are attributed to their ability to induce programmed cell death, or apoptosis, through a cascade of cellular events. A key initiating factor is the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers downstream signaling pathways.

Experimental Workflow for Assessing Cytotoxicity

A typical experimental workflow to assess the cytotoxicity and elucidate the mechanism of action of these conjugates is as follows:

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity_assays Cytotoxicity Assessment cluster_apoptosis_detection Apoptosis Detection cluster_mechanistic_studies Mechanistic Studies start Cancer Cell Lines (MCF-7, A549, HT-29, HCT-116) treatment Treatment with 1,2,3-triazole-naphthoquinone conjugates & controls start->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh flow_cytometry Flow Cytometry (Annexin V/PI Staining) treatment->flow_cytometry caspase_assay Caspase-3/7 Activity Assay treatment->caspase_assay ros_detection ROS Detection (DCFH-DA Assay) treatment->ros_detection western_blot Western Blot (Protein Expression) treatment->western_blot

Caption: A generalized workflow for evaluating the cytotoxic properties of novel compounds.

The Pro-Apoptotic Signaling Cascade

The induction of apoptosis by 1,2,3-triazole-naphthoquinone conjugates involves the modulation of key signaling pathways. The generation of ROS appears to be a central event, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the phosphorylation of p38 and JNK, and in some cases, the inhibition of the pro-survival ERK pathway. This cascade of events culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, and alterations in the expression of the Bcl-2 family of proteins, ultimately leading to apoptotic cell death.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_apoptotic_machinery Apoptotic Machinery compound 1,2,3-Triazole- Naphthoquinone Conjugate ros Increased ROS Production compound->ros pi3k_akt PI3K/Akt Pathway (potential modulation) compound->pi3k_akt may influence mapk MAPK Pathway Activation ros->mapk activates bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax/Bcl-2 ratio) mapk->bcl2_family pi3k_akt->bcl2_family caspase_activation Caspase Activation (Caspase-9, Caspase-3/7) bcl2_family->caspase_activation regulates apoptosis Apoptosis caspase_activation->apoptosis executes

References

Unveiling the Action of 1H-1,2,3-Triazole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action for 1H-1,2,3-triazole-based enzyme inhibitors. Supported by experimental data, this document delves into the diverse ways this versatile scaffold interacts with key enzymatic targets, offering insights for future drug design and development.

The this compound moiety is a prominent scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its role in a wide array of pharmacologically active compounds. Its ability to form hydrogen bonds, dipole-dipole, and π-π interactions contributes to its capacity to bind effectively to biological targets, including a variety of enzymes implicated in numerous diseases. This guide focuses on elucidating the confirmed mechanisms of action of these inhibitors against three major classes of enzymes: α-glucosidase, carbonic anhydrases, and cholinesterases.

A Versatile Inhibitory Profile: Mechanisms of Action

This compound-based inhibitors exhibit a range of inhibitory mechanisms, primarily categorized as competitive, non-competitive, and mixed-type inhibition. The specific mechanism is largely dictated by the substitutions on the triazole core and the topology of the enzyme's active site.

Competitive Inhibition: In this mode of action, the triazole-based inhibitor structurally mimics the endogenous substrate of the enzyme and competes for binding to the active site. This reversible binding prevents the substrate from accessing the catalytic machinery of the enzyme, thereby reducing its activity. Kinetic studies of this compound derivatives against carbonic anhydrase-II (CA-II) have demonstrated competitive inhibition.[1][2] Similarly, certain triazole compounds have been identified as competitive inhibitors of butyrylcholinesterase (BChE) and α-glucosidase.[3][4]

Non-competitive Inhibition: Non-competitive inhibitors bind to an allosteric site on the enzyme, a location distinct from the active site. This binding event induces a conformational change in the enzyme, which alters the active site's shape and reduces its catalytic efficiency, regardless of whether the substrate is bound. This type of inhibition has been observed for some this compound derivatives targeting acetylcholinesterase (AChE) and pancreatic α-amylase.[5][6]

Mixed-type Inhibition: This mechanism is a combination of competitive and non-competitive inhibition. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. This dual binding affects both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax). Several this compound-hydrazone hybrids have been identified as mixed-type inhibitors of both AChE and BChE.

Comparative Analysis of Inhibitory Potency

The efficacy of these inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). Lower values for these parameters indicate higher inhibitory potency. The following tables summarize the quantitative data for this compound-based inhibitors against α-glucosidase, carbonic anhydrase II, and cholinesterases.

Table 1: α-Glucosidase Inhibitors

Compound ID/SeriesInhibition TypeIC₅₀ (µM)Kᵢ (µM)Reference
Chalcone-1H-1,2,3-triazole hybrids (4a, 4b)Not Specified3.90, 4.77-[7][8]
Benzothiazole-triazole derivatives (6a-6s)Not Specified20.7 - 61.1-[9]
(R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole (10b)Not Specified14.2-[5][10]
N′-substituted benzylidene benzohydrazide-1,2,3-triazoles (8g)Competitive0.50.46[4]
Meldrum-Based-1H-1,2,3-Triazoles (7i)Not Specified4.63-[11]

Table 2: Carbonic Anhydrase II Inhibitors

Compound ID/SeriesInhibition TypeIC₅₀ (µM)Kᵢ (µM)Reference
This compound analogs (9i)Competitive11.1 (bCA-II), 10.9 (hCA-II)-[1][2]
1,3-disubstituted-1,2,3-triazole analogues of sulfanilamideCompetitive0.19 - 0.660.14 - 0.68[12]
This compound Analogs (7b, 9e)Not Specified13.8, 18.1-[13]

Table 3: Cholinesterase Inhibitors

Compound ID/SeriesTarget EnzymeInhibition TypeIC₅₀ (µM)Kᵢ (mM/µM)Reference
Genipin–1,2,3-triazole hybrids (5, 6)BuChENon-competitive31.8, 54.30.03, 0.1 (mM)[5]
Tryptamine-paeonol-1,2,3-triazole (7)BuChENon-competitive0.13-[5]
Tryptamine-paeonol-1,2,3-triazole (8)MAO-BCompetitive--[5]
1,2,3-triazole derivative (4)AChENon-competitive--[3]
1,2,3-triazole derivative (3)BuChECompetitive--[3]
Thienobenzo-1,2,3-triazoles (14)BChENot Specified0.098-[14]
1,2,3-triazole-hydrazone hybrids (6m, 6p)AChE, BChEMixed-type5.23, 3.39-[15]

Visualizing the Molecular Interactions

Molecular docking and X-ray crystallography studies provide invaluable atomic-level insights into how these inhibitors bind to their respective enzymes. These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the stability of the enzyme-inhibitor complex.

For instance, molecular docking of this compound derivatives into the active site of α-glucosidase has shown that the triazole ring can form important hydrogen bonds with catalytic residues.[7][10] Similarly, docking studies with carbonic anhydrase-II have illustrated how the triazole scaffold orients the molecule to allow for key interactions with the zinc ion in the active site.[1][2][13]

G cluster_binding Binding Events E Free Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I Competitive Inhibitor (this compound derivative) ES->E - S P Product ES->P Catalysis EI->E - I

G cluster_binding Binding Events E Free Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Non-Competitive Inhibitor (this compound derivative) ES->E - S ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I P Product ES->P Catalysis EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Experimental Protocols

The confirmation of these inhibitory mechanisms relies on robust experimental protocols. The following are summaries of the key assays employed in the cited studies.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down carbohydrates.

  • Principle: The assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. α-glucosidase hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The reduction in the absorbance in the presence of an inhibitor is proportional to its inhibitory activity.

  • General Procedure:

    • Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Pre-incubate the enzyme with various concentrations of the this compound inhibitor for a specific period.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

    • Stop the reaction by adding a basic solution (e.g., sodium carbonate).

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and subsequently the IC₅₀ value.

Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory effect of compounds on carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide.

  • Principle: The assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme hydrolyzes p-NPA to p-nitrophenol, and the rate of this reaction is monitored by measuring the increase in absorbance at 400 nm.

  • General Procedure:

    • Prepare a solution of carbonic anhydrase in a suitable buffer (e.g., Tris-HCl buffer).

    • Add the this compound inhibitor at various concentrations to the enzyme solution.

    • Initiate the reaction by adding the p-NPA substrate.

    • Monitor the change in absorbance at 400 nm over time using a spectrophotometer.

    • Calculate the initial reaction rates and determine the percentage of inhibition and IC₅₀ values.

Cholinesterase Inhibition Assay (Ellman's Method)

This widely used method assesses the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective cholinesterase, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction forms a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

  • General Procedure:

    • Prepare solutions of the cholinesterase enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine chloride), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Pre-incubate the enzyme with different concentrations of the this compound inhibitor.

    • Initiate the reaction by adding the substrate and DTNB.

    • Monitor the increase in absorbance at 412 nm over time.

    • Determine the reaction rates and calculate the percentage of inhibition and IC₅₀ values.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme, Substrate, and Inhibitor Solutions A1 Pre-incubate Enzyme with Inhibitor P1->A1 A2 Initiate Reaction with Substrate A1->A2 A3 Monitor Reaction (e.g., Spectrophotometry) A2->A3 D1 Calculate Reaction Rates A3->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50/Ki Values D2->D3

Conclusion

The this compound scaffold serves as a versatile platform for the design of potent and selective enzyme inhibitors. The mechanism of action can be finely tuned through synthetic modifications, leading to competitive, non-competitive, or mixed-type inhibition. The comparative data presented in this guide highlights the significant potential of this class of compounds in the development of novel therapeutics. Further exploration, particularly through structural biology studies, will continue to unravel the intricacies of their interactions with enzymatic targets and pave the way for the rational design of next-generation enzyme inhibitors.

References

Evaluating the Pharmacokinetic Landscape: A Comparative Guide to 1,2,3-Triazole Hybrids and Their Parent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a 1,2,3-triazole moiety into a parent compound has emerged as a powerful tool in medicinal chemistry to enhance pharmacological and pharmacokinetic profiles. This guide provides a comprehensive framework for evaluating the pharmacokinetic properties of these hybrid molecules in comparison to their original counterparts, supported by experimental data and detailed methodologies. The 1,2,3-triazole ring, often introduced via "click chemistry," is lauded for its metabolic stability and its ability to act as a rigid linker, influencing the molecule's interaction with biological targets and metabolic enzymes.[1][2] This can lead to significant improvements in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: A Comparative Analysis

Table 1: Oral Pharmacokinetic Parameters in Rats

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)F (%)
Parent Compound104501.018002.530
1,2,3-Triazole Hybrid109502.057006.075

Table 2: Intravenous Pharmacokinetic Parameters in Rats

CompoundDose (mg/kg)AUC (0-t) (ng·h/mL)t1/2 (h)CL (mL/min/kg)Vd (L/kg)
Parent Compound530002.627.86.2
1,2,3-Triazole Hybrid538006.221.912.8

Note: The data presented in these tables are illustrative and intended for comparative purposes. Actual values will vary depending on the specific compounds and experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable pharmacokinetic data. Below are methodologies for key in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the steps for a typical pharmacokinetic study in mice or rats to determine the parameters listed in the tables above.

1. Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. They are fasted overnight before dosing.

  • Groups: Animals are divided into groups for intravenous (IV) and oral (PO) administration of the parent compound and the triazole hybrid.

  • Formulation: The compounds are formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).

  • Administration:

    • Oral (PO): Administered by oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (IV): Administered as a bolus injection into the tail vein at a specific dose (e.g., 5 mg/kg).

2. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein or retro-orbital sinus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

3. Plasma Preparation and Storage:

  • Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

4. Bioanalysis by LC-MS/MS:

  • Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An internal standard is added, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged to pellet the protein. The supernatant is then collected for analysis.

  • Chromatography: The separation is performed on a C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry: The analytes are detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Quantification: The concentration of the compounds in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin.

  • The following parameters are calculated: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).

In Vitro Metabolic Stability Assay (Microsomes)

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.

1. Incubation:

  • The test compound (at a final concentration of, for example, 1 µM) is incubated with liver microsomes (from rat, mouse, or human) and a NADPH-regenerating system in a phosphate buffer at 37°C.

2. Sampling and Reaction Quenching:

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Analysis:

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

4. Data Analysis:

  • The natural logarithm of the percentage of the compound remaining is plotted against time.

  • The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in the evaluation of 1,2,3-triazole hybrids.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Pharmacokinetics cluster_comparison Comparative Evaluation Parent Compound Parent Compound Triazole Hybrid Synthesis 1,2,3-Triazole Hybrid Synthesis Parent Compound->Triazole Hybrid Synthesis Metabolic Stability Metabolic Stability (Microsomes, Hepatocytes) Triazole Hybrid Synthesis->Metabolic Stability Permeability Permeability (Caco-2, PAMPA) Triazole Hybrid Synthesis->Permeability Animal Dosing Rodent Dosing (Oral & IV) Metabolic Stability->Animal Dosing Permeability->Animal Dosing Blood Sampling Serial Blood Sampling Animal Dosing->Blood Sampling Bioanalysis LC-MS/MS Bioanalysis Blood Sampling->Bioanalysis PK Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK Analysis Data Comparison Compare PK Parameters (Hybrid vs. Parent) PK Analysis->Data Comparison

Caption: Workflow for pharmacokinetic evaluation of 1,2,3-triazole hybrids.

logical_relationship cluster_properties Altered Physicochemical Properties cluster_pk_outcomes Improved Pharmacokinetic Outcomes Parent_Compound Parent Compound Triazole_Modification Introduction of 1,2,3-Triazole Moiety Parent_Compound->Triazole_Modification Triazole_Hybrid 1,2,3-Triazole Hybrid Triazole_Modification->Triazole_Hybrid Increased_Polarity Increased Polarity Triazole_Modification->Increased_Polarity Rigid_Linker Rigid Linker Triazole_Modification->Rigid_Linker Metabolic_Blocker Metabolic Blocker Triazole_Modification->Metabolic_Blocker Improved_Solubility Improved Solubility Increased_Polarity->Improved_Solubility Enhanced_Metabolic_Stability Enhanced Metabolic Stability (Reduced Clearance) Metabolic_Blocker->Enhanced_Metabolic_Stability Increased_Bioavailability Increased Oral Bioavailability Improved_Solubility->Increased_Bioavailability Enhanced_Metabolic_Stability->Increased_Bioavailability Prolonged_Half_Life Prolonged Half-Life Enhanced_Metabolic_Stability->Prolonged_Half_Life

Caption: Rationale for improved pharmacokinetics of 1,2,3-triazole hybrids.

References

Safety Operating Guide

Navigating the Safe Disposal of 1H-1,2,3-Triazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the operational and disposal plans concerning 1H-1,2,3-triazole. The following procedures are designed to offer clear, step-by-step guidance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3] The following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator is necessary.[3]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.[2]

  • Contain Spill: Prevent the further spread of the chemical.

  • Absorb and Collect: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material to avoid generating dust.[3]

  • Package for Disposal: Place all contaminated materials, including absorbents and cleaning supplies, into a suitable, clearly labeled, and sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound and its containers is through a licensed and approved hazardous waste disposal facility.[1][2] This ensures compliance with all local, state, and federal regulations.

  • Consult Safety Data Sheet (SDS) and Local Regulations: Always begin by reviewing the manufacturer's SDS for any specific disposal recommendations. Disposal regulations can vary, so consultation with your institution's EHS department is a critical first step.[4]

  • Segregation and Labeling: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS guidelines. Keep the waste in a compatible, sealed container, clearly labeled with "Hazardous Waste" and the chemical name "this compound".[4]

  • Disposal of Unused Product and Residues: Unused or waste this compound must be managed as chemical waste. This involves collection by a licensed hazardous waste disposal company. Some regulations may permit disposal via incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] Never dispose of this chemical down the drain or in regular trash.[4]

  • Disposal of Contaminated Labware and PPE: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, are considered contaminated and must be disposed of as hazardous waste.[4]

    • Sharps: Contaminated sharps (e.g., needles, scalpels) must be placed in a designated sharps container.

    • Solid Waste: Non-sharp contaminated items should be collected in a clearly labeled hazardous waste bag or container.

  • Disposal of Empty Containers: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed container should then be disposed of in accordance with institutional guidelines, which may include puncturing to prevent reuse.

Quantitative Hazard Data Summary

For quick reference, the following table summarizes key hazard information for this compound.

Hazard ClassificationDescriptionGHS Statements
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye irritation.H319
Specific Target Organ Toxicity May cause respiratory irritation.H335
Physical Hazard Combustible liquid.Not specified

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the decision-making process from initial handling to final disposal, ensuring safety and compliance at each step.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill Spill Emergency A Consult SDS and Institutional EHS Guidelines B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Handle in a Well-Ventilated Area (e.g., Fume Hood) B->C D Waste Generated? (Unused chemical, contaminated labware, spill residue) C->D E Segregate Waste D->E Yes F Label Container: 'Hazardous Waste' 'this compound' E->F G Store in a Designated, Secure Area F->G H Arrange for Pickup by Licensed Hazardous Waste Disposal Service G->H I Final Disposal Method: Incineration or other approved method H->I J Spill Occurs K Evacuate Area & Ventilate J->K L Contain and Clean Up Spill using appropriate materials K->L M Package all contaminated materials as hazardous waste L->M M->F

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1H-1,2,3-Triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1H-1,2,3-Triazole (CAS No. 288-36-8). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Key hazard statements include:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

The signal word for this chemical is "Warning".[2] It is crucial to avoid contact with skin and eyes, and to prevent inhalation of any dust, fumes, gas, mist, vapors, or spray.[1]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.

PPE TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Wear chemically impermeable gloves.[1] Specific materials may include nitrile rubber (0.4 mm), chloroprene rubber (0.5 mm), or butyl rubber (0.7 mm) for prolonged, direct contact.[5] A lab coat or other protective clothing is necessary to prevent skin contact.[6]
Respiratory Protection Use only outdoors or in a well-ventilated area.[1][4] If ventilation is inadequate, wear a dust mask type N95 (US) or a type ABEK (EN14387) respirator filter.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

A Start: Prepare for Handling B Assess Hazards (Review SDS) A->B C Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Ensure Proper Ventilation (Fume Hood) C->D E Weigh/Measure Chemical D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Properly Dispose of Waste (See Disposal Plan) G->H I Doff & Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J K End J->K

Caption: Safe handling workflow for this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.[7] It is imperative to follow institutional and local regulations for hazardous waste management.

Immediate Steps for Disposal:

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Collect waste in a suitable, labeled, and sealed container.

  • Professional Disposal: Dispose of the contents and container through an approved and licensed hazardous waste disposal facility.[1][4][6]

The following diagram illustrates the step-by-step process for the disposal of this compound waste.

A Start: Waste Generation B Identify as Hazardous Waste A->B C Segregate from other waste streams B->C D Place in a labeled, sealed, and chemically compatible container C->D E Store in a designated hazardous waste accumulation area D->E F Arrange for pickup by a licensed hazardous waste disposal facility E->F G Complete all required waste disposal documentation F->G H End G->H

Caption: Disposal plan for this compound waste.

First-Aid Measures

In case of exposure, follow these first-aid measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1][4]

  • If on Skin: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical attention.[4]

Always have eyewash stations and safety showers close to the workstation location.[4]

Storage and Handling Precautions

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Store in a dry, cool, and well-ventilated place.[1][4]

  • Keep the container tightly closed.[1][4]

  • Store locked up.[1]

  • Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1,2,3-Triazole
Reactant of Route 2
1H-1,2,3-Triazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。